3-Hydroxysuberic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxyoctanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c9-6(5-8(12)13)3-1-2-4-7(10)11/h6,9H,1-5H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJZZFJXSNJKGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624863 | |
| Record name | 3-Hydroxyoctanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxysuberic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
73141-47-6 | |
| Record name | 3-Hydroxyoctanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73141-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyoctanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxysuberic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Metabolic Genesis of 3-Hydroxysuberic Acid: A Technical Guide for Researchers
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxysuberic acid (3-hydroxyoctanedioic acid) is a medium-chain hydroxydicarboxylic acid increasingly recognized for its diagnostic potential as a biomarker in various inborn errors of fatty acid metabolism. Its appearance in biological fluids, particularly urine, signals a disruption in cellular lipid oxidation pathways. Understanding the precise metabolic origin of this molecule is critical for the accurate diagnosis of these disorders and for the development of novel therapeutic interventions. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to this compound formation, offering field-proven insights into the underlying enzymatic processes, subcellular compartmentalization, and analytical methodologies required for its study. We will dissect the key roles of ω-oxidation and peroxisomal β-oxidation, present detailed experimental protocols, and discuss the clinical significance of this revealing metabolite.
Introduction: The Significance of 3-Hydroxydicarboxylic Acids
In the landscape of clinical metabolomics, dicarboxylic acids are crucial indicators of metabolic stress. Under normal physiological conditions, the β-oxidation of fatty acids in mitochondria is a highly efficient process for energy production. However, when this primary pathway is impaired—either by genetic defects in key enzymes or overwhelmed by excessive fatty acid mobilization (e.g., during fasting or diabetic ketoacidosis)—alternative routes are activated. One such critical auxiliary pathway is the ω-oxidation of fatty acids, which culminates in the production of dicarboxylic acids. These molecules are subsequently chain-shortened in the peroxisomes.
This compound is a specific intermediate of this peroxisomal pathway. Its structure, a C8 dicarboxylic acid with a hydroxyl group at the third carbon, provides a metabolic snapshot of incomplete dicarboxylic acid oxidation. Elevated levels of this compound and its homologs are hallmarks of several fatty acid oxidation disorders, including Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency[1]. Therefore, a comprehensive understanding of its formation is not merely an academic exercise but a necessity for improving diagnostic accuracy and patient monitoring.
The Core Biosynthetic Pathway: A Two-Act Metabolic Drama
The generation of this compound is a multi-step, multi-organelle process. It begins with the diversion of monocarboxylic fatty acids into the ω-oxidation pathway in the endoplasmic reticulum and concludes with incomplete β-oxidation within the peroxisomes.
Act 1: ω-Oxidation in the Endoplasmic Reticulum
When mitochondrial β-oxidation is saturated or deficient, fatty acids are shunted to the smooth endoplasmic reticulum for ω-oxidation. This pathway converts the terminal methyl (ω) group of a fatty acid into a carboxylic acid, thereby creating a dicarboxylic acid.
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Causality of Pathway Activation: This is an adaptive overflow mechanism. The cell's primary goal is to detoxify the cytosol from excessive, potentially lipotoxic, free fatty acids. By converting them into more water-soluble dicarboxylic acids, they can be more readily metabolized in peroxisomes or excreted.
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Key Enzymatic Steps:
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ω-Hydroxylation: The rate-limiting step is catalyzed by cytochrome P450 monooxygenases of the CYP4A and CYP4F families. These enzymes introduce a hydroxyl group onto the terminal (ω) carbon of a fatty acid[2][3][4]. This reaction requires NADPH and molecular oxygen.
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Oxidation to Aldehyde: The newly formed ω-hydroxy fatty acid is then oxidized to an ω-oxo fatty acid (an aldehyde) by alcohol dehydrogenase.
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Oxidation to Carboxylic Acid: Finally, aldehyde dehydrogenase oxidizes the terminal aldehyde group to a carboxyl group, yielding a dicarboxylic acid. For this compound, the relevant precursor generated is suberic acid (octanedioic acid), which originates from medium- to long-chain fatty acids.
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dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
A simplified diagram of the ω-oxidation pathway.
Act 2: Peroxisomal β-Oxidation - The Origin of the 3-Hydroxy Signature
Dicarboxylic acids, once formed, are preferentially metabolized within peroxisomes. Unlike mitochondrial β-oxidation, which typically proceeds to completion, peroxisomal β-oxidation is often a chain-shortening process. It is during this process that this compound emerges as a key intermediate.
The dicarboxylic acid, such as suberic acid, is activated to its CoA ester (suberoyl-CoA) and enters the peroxisomal β-oxidation spiral.
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Key Enzymatic Steps in Peroxisomal β-Oxidation:
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Dehydrogenation: Acyl-CoA Oxidase (ACOX1) creates a double bond.
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Hydration & Dehydrogenation: This is the crucial step for our topic. It is catalyzed by a bifunctional enzyme. In dicarboxylic acid metabolism, the L-bifunctional enzyme, Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (EHHADH) , is paramount[5][6][7][8]. EHHADH first hydrates the double bond to form 3-hydroxysuberoyl-CoA and then dehydrogenates it to 3-ketosuberoyl-CoA.
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Thiolytic Cleavage: A thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened dicarboxylyl-CoA.
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When this pathway is inefficient or overloaded, intermediates can accumulate. 3-Hydroxysuberoyl-CoA can be hydrolyzed to This compound and subsequently excreted. Studies in EHHADH knockout mice have shown a marked deficiency in the production of medium-chain dicarboxylic acids like suberic acid, highlighting the essential role of this enzyme in the pathway[5][6][7]. The accumulation of medium-chain 3-hydroxy-dicarboxylic acids in the urine of these knockout mice further solidifies the role of EHHADH in this process[8].
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Peroxisomal β-oxidation of suberoyl-CoA leading to this compound.
An Alternative Hypothesis: The 3-Hydroxy Fatty Acid Precursor Model
While the pathway described above is widely accepted, seminal work by Tserng and Jin proposed a compelling alternative origin for urinary 3-hydroxydicarboxylic acids[9]. Their in vitro studies using rat liver fractions suggested that these metabolites are not derived from the β-oxidation of unsubstituted dicarboxylic acids. Instead, they proposed the following sequence:
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Mitochondrial β-oxidation of a monocarboxylic fatty acid stalls , leading to an accumulation of a 3-hydroxy monocarboxylic fatty acid intermediate (e.g., 3-hydroxydecanoic acid).
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This 3-hydroxy fatty acid undergoes ω-oxidation in the endoplasmic reticulum, forming a long-chain 3-hydroxydicarboxylic acid (e.g., 3-hydroxydecanedioic acid).
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This longer-chain 3-hydroxydicarboxylic acid is then chain-shortened via β-oxidation in peroxisomes and/or mitochondria to yield shorter-chain homologs, including this compound[9].
This hypothesis is supported by their identification of various 3-hydroxy monocarboxylic acids in the urine of children with elevated 3-hydroxydicarboxylic acids[9].
Expert Insight: These two models are not mutually exclusive. It is plausible that both pathways contribute to the urinary pool of this compound. The predominant pathway may depend on the specific enzymatic defect and the metabolic state of the individual. For drug development professionals, this dual-origin possibility is critical, as targeting one pathway might not fully abrogate the production of the biomarker.
Methodologies for Studying this compound Metabolism
Investigating the metabolic origin of this compound requires a combination of subcellular fractionation, enzymatic assays, and advanced analytical chemistry.
Protocol 1: Isolation of Peroxisomes from Rat Liver
This protocol is adapted from established methods using differential and density gradient centrifugation to obtain a fraction highly enriched in peroxisomes[10][11][12].
Self-Validation: The integrity and purity of the isolated fraction are validated by measuring the activity of marker enzymes. Catalase is a positive marker for peroxisomes, while succinate dehydrogenase (mitochondria) and glucose-6-phosphatase (endoplasmic reticulum) are used as negative markers.
Step-by-Step Methodology:
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Homogenization: Perfuse rat liver with cold homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4) to remove blood. Mince the tissue and homogenize using a Potter-Elvehjem homogenizer with a loose-fitting pestle at low speed to minimize organelle disruption.
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Differential Centrifugation:
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Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and cell debris.
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Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 3,000 x g for 10 min) to pellet mitochondria.
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Carefully collect the supernatant and centrifuge at a much higher speed (e.g., 25,000 x g for 20 min) to obtain a light mitochondrial-peroxisomal (LM-P) fraction pellet.
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Density Gradient Centrifugation:
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Resuspend the LM-P pellet in homogenization buffer.
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Layer the resuspended pellet onto a pre-formed continuous density gradient. Iodixanol (OptiPrep™) gradients are often preferred over sucrose as they are iso-osmotic and less damaging to organelles[10]. A typical gradient might range from 15% to 50% iodixanol.
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Ultracentrifuge the gradient at high speed (e.g., 100,000 x g for 1.5-2 hours).
-
Peroxisomes will band at a high density. Carefully collect the fractions from the gradient.
-
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Validation: Assay each fraction for protein content and the activity of marker enzymes (Catalase, Succinate Dehydrogenase, Glucose-6-Phosphatase) to identify the peroxisome-enriched fraction.
Protocol 2: Assay for Peroxisomal β-Oxidation of Dicarboxylic Acids
This assay measures the chain-shortening of a dicarboxylic acid substrate by the isolated peroxisomal fraction. The rate of acetyl-CoA generation is quantified.
Causality: This functional assay directly tests the catalytic competence of the isolated organelles, confirming that the observed biochemical activity is indeed localized to the peroxisomal fraction.
Step-by-Step Methodology:
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Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 1 mM NAD+, 0.2 mM Coenzyme A, 2 mM ATP, and 1 mM KCN (to inhibit mitochondrial respiration).
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Substrate: Add the dicarboxylic acid substrate. To study the formation of this compound, dodecanedioic acid (C12-DCA) can be used, as its chain-shortening yields suberic and adipic acids[13]. For direct kinetic measurements, suberoyl-CoA could be synthesized and used. Radiolabeled substrates (e.g., [1-¹⁴C]-dodecanedioic acid) are often employed for sensitive detection[14].
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Initiation: Add a known amount of protein from the isolated peroxisomal fraction to the reaction mixture and incubate at 37°C.
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Termination & Analysis: Stop the reaction at various time points by adding perchloric acid. Neutralize the samples. The products can be analyzed in several ways:
-
Radiolabeling: If a ¹⁴C-labeled substrate is used, the amount of radiolabeled acetyl-CoA can be determined by separating it from the substrate via HPLC and quantifying with a scintillation counter[14].
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LC-MS/MS: A more modern approach involves quantifying the formation of chain-shortened dicarboxylic acids (e.g., suberic, adipic) and 3-hydroxy intermediates using a targeted LC-MS/MS method.
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Protocol 3: Quantification of this compound in Urine by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the analysis of urinary organic acids due to its high resolution and sensitivity.
Self-Validation: The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is critical. It co-elutes with the analyte and experiences similar extraction and derivatization efficiencies, correcting for any sample loss during preparation and ensuring accurate quantification.
Step-by-Step Methodology:
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Sample Preparation:
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Thaw a 1 mL urine sample. Add a known amount of the stable isotope-labeled internal standard.
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Acidify the urine to pH 1-2 with HCl.
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Perform liquid-liquid extraction of the organic acids using a solvent like ethyl acetate. Repeat the extraction twice.
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Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
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Derivatization: Organic acids are not volatile enough for GC analysis. They must be derivatized. A two-step process is common:
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Methoximation: To protect keto groups, react the dried extract with methoxyamine hydrochloride in pyridine. This step is crucial for preventing multiple peaks from cyclic forms of keto-acids.
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Silylation: Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat (e.g., at 70°C for 40 minutes) to convert the carboxyl and hydroxyl groups to their volatile trimethylsilyl (TMS) esters/ethers[15].
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a GC equipped with a capillary column (e.g., DB-5MS).
-
Use a temperature program to separate the analytes.
-
The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification. Monitor specific, characteristic ions for both the native this compound-TMS derivative and its stable isotope-labeled internal standard.
-
-
Quantification: The concentration of this compound is calculated from the ratio of the peak area of the analyte to the peak area of the internal standard, by reference to a calibration curve prepared with known standards.
dot graph G { layout=dot; rankdir=LR; node [shape=plaintext];
}
Workflow for GC-MS analysis of urinary this compound.
Data Presentation: Clinical Concentrations
The urinary concentration of this compound is a key diagnostic parameter. The following table summarizes representative concentration ranges. Note that values can vary significantly between laboratories and are typically normalized to urinary creatinine to account for dilution.
| Analyte | Condition | Specimen | Concentration Range (µmol/mmol Creatinine) | Reference |
| This compound | Healthy Controls (Fasting) | Urine | Typically low or undetectable | [1][16] |
| MCAD Deficiency (Acute) | Urine | Significantly Elevated | [1][16][17] | |
| MCAD Deficiency (Asymptomatic) | Urine | May be mildly elevated | [18] | |
| LCHAD Deficiency | Urine | Elevated | [1] | |
| Other Dicarboxylic Acidurias | Urine | Elevated | [19][20] |
Note: These are representative ranges. Clinical decisions must be based on reference intervals established by the specific testing laboratory.
Conclusion and Future Directions
The metabolic origin of this compound is a fascinating interplay between the endoplasmic reticulum and peroxisomes, serving as a crucial safety valve for cellular fatty acid homeostasis. Its presence in urine is a clear and quantifiable signal of underlying defects in mitochondrial β-oxidation. While the primary pathway involves ω-oxidation of fatty acids followed by peroxisomal chain-shortening of the resulting dicarboxylic acids, the alternative hypothesis involving ω-oxidation of 3-hydroxy fatty acids provides a vital layer of complexity that warrants further investigation.
For researchers and drug development professionals, the methodologies outlined here provide a robust framework for investigating this pathway. Future research, particularly using stable isotope labeling studies, will be instrumental in dissecting the relative contributions of the two proposed biosynthetic routes in different disease states. Such studies will not only refine our fundamental understanding of lipid metabolism but also enhance the diagnostic utility of this compound and pave the way for targeted therapeutic strategies aimed at modulating these critical metabolic pathways.
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3-Hydroxysuberic Acid: A Secondary Metabolite at the Crossroads of Fatty Acid Metabolism and Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Key Metabolic Intermediate
3-Hydroxysuberic acid, systematically known as 3-hydroxyoctanedioic acid, is a medium-chain hydroxy-dicarboxylic acid that has emerged from the background of metabolic pathways to become a molecule of significant interest in the study of human health and disease.[1][2][3] As a secondary metabolite, it is not directly involved in the primary life-sustaining processes of an organism but rather serves more nuanced roles, potentially in signaling and as a byproduct of metabolic dysregulation.[1] This guide provides a comprehensive technical overview of this compound, from its biochemical origins to its clinical significance and the analytical methodologies required for its study.
The Biosynthetic Pathway: A Tale of Two Organelles
The formation of this compound is a multi-step process that spans two cellular compartments: the endoplasmic reticulum and the peroxisome. It begins with the incomplete beta-oxidation of fatty acids in the mitochondria, leading to the formation of 3-hydroxy fatty acids. These intermediates are then shunted into an alternative catabolic route.
Step 1: Omega-Oxidation in the Endoplasmic Reticulum
The initial and rate-limiting step in the formation of dicarboxylic acids is the omega (ω)-oxidation of 3-hydroxy fatty acids. This reaction is catalyzed by a specific family of cytochrome P450 enzymes, the CYP4F subfamily, located in the endoplasmic reticulum.[4] These monooxygenases introduce a hydroxyl group at the terminal (ω) carbon of the fatty acid, which is subsequently oxidized to a carboxylic acid, forming a 3-hydroxy dicarboxylic acid.[5] Among the CYP4F isoforms, CYP4F11 has been identified as having a significant role in the metabolism of 3-hydroxy fatty acids.
Step 2: Peroxisomal Beta-Oxidation
The newly formed long-chain 3-hydroxy dicarboxylic acids are then transported to peroxisomes for chain shortening via beta-oxidation.[4][6][7] This process is enzymatically distinct from mitochondrial beta-oxidation and involves a specific set of peroxisomal enzymes.[8] The key enzymes in the peroxisomal beta-oxidation of dicarboxylic acids are:
-
Acyl-CoA Oxidase (ACOX): This enzyme catalyzes the first, rate-limiting step, introducing a double bond between the alpha and beta carbons.[8][9]
-
L-Bifunctional Protein (LBP) / D-Bifunctional Protein (DBP): These proteins exhibit both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, hydrating the double bond and then oxidizing the resulting hydroxyl group.[6][8]
-
Peroxisomal Thiolase: This enzyme cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened dicarboxylic acyl-CoA.[6][8]
This cycle repeats until the dicarboxylic acid is shortened to this compound (a C8 dicarboxylic acid).
Physiological and Pathophysiological Significance
The presence and concentration of this compound in biological fluids can be indicative of an individual's metabolic state.
A Marker of Metabolic Stress and Fatty Acid Oxidation Disorders
Elevated levels of this compound and other 3-hydroxydicarboxylic acids are a hallmark of impaired mitochondrial fatty acid beta-oxidation.[10][11] In conditions where this primary energy-generating pathway is compromised, the flux of fatty acids is diverted to the auxiliary omega-oxidation pathway, leading to an accumulation of dicarboxylic acids.[12]
One of the most well-documented associations is with Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency .[13][14][15] In this genetic disorder, the impaired mitochondrial beta-oxidation of long-chain fatty acids leads to a significant increase in the urinary excretion of 3-hydroxydicarboxylic acids, including this compound.[10] Therefore, the analysis of urinary organic acids is a crucial diagnostic tool for this and other related disorders.
| Condition | Associated Findings | Reference |
| Healthy Individuals (Fasting) | Low levels of urinary 3-hydroxydicarboxylic acids | [10] |
| LCHAD Deficiency | Markedly elevated urinary 3-hydroxydicarboxylic acids | [10][13][14][15] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Lower ratios of C6 and C8 to C10 3-hydroxydicarboxylic acids | [10] |
Potential Role in Cellular Signaling
While the role of this compound as a signaling molecule is an area of active investigation, other hydroxy fatty acids have been identified as ligands for G protein-coupled receptors (GPCRs), suggesting a potential signaling function.[16][17] For instance, 3-hydroxybutyrate is a known ligand for the hydroxycarboxylic acid receptor 2 (HCAR2).[18] Given the structural similarity, it is plausible that this compound could interact with one or more of the hydroxycarboxylic acid receptors (HCAR1, HCAR2, HCAR3) or other orphan GPCRs, thereby influencing cellular processes. Further research is required to elucidate any such signaling pathways.
Analytical Methodologies: A Practical Guide
Accurate and sensitive quantification of this compound in biological matrices is essential for both clinical diagnostics and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Sample Preparation: The Critical First Step
The analysis of organic acids from biological fluids such as urine or plasma requires a robust sample preparation protocol to remove interfering substances and to derivatize the analytes for optimal chromatographic separation and detection.
Step-by-Step Urine Sample Preparation for GC-MS Analysis
-
Internal Standard Spiking: To a 1 mL aliquot of urine, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample).
-
Extraction: Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate to isolate the organic acids.
-
Drying: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatization: The dried residue is then derivatized to increase the volatility and thermal stability of the organic acids. A common method is trimethylsylilation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides excellent chromatographic resolution and mass spectral information for the identification and quantification of this compound.
Typical GC-MS Parameters
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the various organic acids. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C).
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Detection Mode: Selected Ion Monitoring (SIM) is often used for targeted quantification to enhance sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers an alternative with often simpler sample preparation (e.g., protein precipitation followed by derivatization) and high sensitivity and specificity.
Typical LC-MS/MS Parameters
-
Chromatography: Reversed-phase or mixed-mode chromatography.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification.
Chemical Synthesis: Enabling Research
The availability of pure this compound as a standard is crucial for accurate quantification in biological samples. While not widely commercially available, its synthesis can be achieved through organic chemistry routes. A common approach involves the use of a suitable starting material with the required carbon backbone, followed by the introduction of the hydroxyl and carboxylic acid functionalities. One potential route could involve the asymmetric hydrogenation of a corresponding keto-ester precursor to introduce the chiral hydroxyl group, followed by hydrolysis to the diacid. The development of robust and scalable synthetic methods is an important area for advancing research on this molecule.
Future Directions and Unanswered Questions
The study of this compound is a rapidly evolving field. While its role as a biomarker for certain metabolic disorders is well-established, several key questions remain:
-
Signaling Functions: Does this compound act as a signaling molecule, and if so, what are its receptors and downstream pathways?
-
Role in Cancer: What is the precise role of this compound in the metabolic reprogramming of cancer cells?
-
Therapeutic Potential: Could modulating the levels of this compound have therapeutic benefits in metabolic diseases or cancer?
-
Quantitative Reference Ranges: The establishment of robust reference ranges for this compound in various populations is needed for its broader clinical application.
Conclusion
This compound, once considered a minor metabolic byproduct, is now recognized as a significant player in the intricate network of fatty acid metabolism. Its elevation in fatty acid oxidation disorders underscores its diagnostic value, while its potential role in cellular signaling opens up new avenues for research. As analytical techniques become more sensitive and our understanding of metabolic pathways deepens, the full significance of this compound in health and disease will undoubtedly be further illuminated.
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An In-depth Technical Guide to the Endogenous Synthesis Pathways of 3-Hydroxysuberic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxysuberic acid, also known as 3-hydroxyoctanedioic acid, is a medium-chain 3-hydroxydicarboxylic acid that serves as a significant metabolite in fatty acid metabolism.[1][2] Its endogenous synthesis is intricately linked to the interplay between two key cellular processes: omega (ω)-oxidation in the endoplasmic reticulum and beta (β)-oxidation within peroxisomes. The presence and concentration of this compound in biological fluids, particularly urine, can be indicative of metabolic status and may be altered in certain inborn errors of fatty acid oxidation.[3][4][5] This guide provides a comprehensive overview of the biosynthetic pathways leading to this compound, details the key enzymatic players, and offers field-proven experimental protocols for its study.
Introduction: The Significance of this compound
This compound is a dicarboxylic acid metabolite that arises from the incomplete oxidation of fatty acids. While typically present at low levels, its excretion can be significantly elevated under conditions of increased fatty acid mobilization, such as fasting, or when the primary fatty acid catabolism pathway, mitochondrial β-oxidation, is impaired.[3][4] As such, the study of this compound and its metabolic precursors provides a valuable window into cellular lipid metabolism and can be a diagnostic marker for certain metabolic disorders.[3][5] Understanding its synthesis is crucial for researchers in metabolic diseases, drug development professionals targeting fatty acid oxidation pathways, and scientists investigating lipid homeostasis.
The Biosynthetic Pathway: A Two-Compartment Process
The endogenous synthesis of this compound is not a direct, linear pathway but rather the product of a coordinated effort between two subcellular compartments: the endoplasmic reticulum and the peroxisome. The overall process begins with the ω-oxidation of a 3-hydroxy monocarboxylic acid, followed by the chain-shortening of the resulting 3-hydroxydicarboxylic acid via peroxisomal β-oxidation.[1][3][4]
Step 1: Omega (ω)-Oxidation in the Endoplasmic Reticulum
Omega-oxidation serves as an alternative route for fatty acid metabolism, particularly for medium-chain fatty acids, or when β-oxidation is defective.[6][7] This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid.[6][8] In the context of this compound synthesis, the initial substrate is a 3-hydroxy monocarboxylic acid with a carbon chain longer than ten carbons.[3]
The key enzymatic machinery for ω-oxidation resides in the smooth endoplasmic reticulum and is centered around the cytochrome P450 (CYP) monooxygenase system .[9][10][11] Specifically, members of the CYP4A and CYP4F subfamilies act as fatty acid ω-hydroxylases.[8][12][13]
The process unfolds in three main reactions:
-
Hydroxylation: A hydroxyl group is introduced at the ω-carbon of the 3-hydroxy fatty acid. This reaction is catalyzed by a CYP450 ω-hydroxylase and requires molecular oxygen (O₂) and the reducing power of NADPH, which is supplied by NADPH-cytochrome P450 reductase.[4][8]
-
Oxidation to an Aldehyde: The newly formed ω-hydroxy group is then oxidized to an aldehyde by an alcohol dehydrogenase.[7]
-
Oxidation to a Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of a long-chain 3-hydroxydicarboxylic acid.[7]
Step 2: Peroxisomal β-Oxidation
The long-chain 3-hydroxydicarboxylic acid synthesized in the endoplasmic reticulum is subsequently transported to peroxisomes for chain-shortening via β-oxidation.[13][14] Peroxisomes are specialized in the β-oxidation of very long-chain fatty acids and dicarboxylic acids.[9][13][14]
The process involves a series of enzymatic reactions that sequentially remove two-carbon units (acetyl-CoA) from the carboxyl end of the dicarboxylyl-CoA ester.[13] This cycle is repeated until the carbon chain is shortened to produce this compound (3-hydroxyoctanedioic acid).
The key enzymes in peroxisomal β-oxidation of dicarboxylic acids include:
-
Acyl-CoA Oxidase (ACOX): Catalyzes the first and rate-limiting step, introducing a double bond.[13][15]
-
Bifunctional Protein (LBP and DBP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[9][14]
-
Thiolase: Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a chain-shortened dicarboxylyl-CoA.[14]
Experimental Workflows
The study of this compound synthesis requires a multi-faceted approach, encompassing the analysis of the final product in biological fluids and the characterization of the enzymatic activities involved in its formation.
Quantification of this compound in Urine by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of organic acids in urine due to its high sensitivity and specificity.[2][14][16]
Protocol:
-
Sample Preparation:
-
Extraction:
-
To a defined volume of urine, add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or a combination of solvents to isolate the organic acids.[5]
-
-
Derivatization:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatize the dried extract to increase the volatility of the organic acids for GC analysis. A common method is two-step derivatization involving methoximation followed by silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5][17]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and a temperature gradient program to separate the organic acids.
-
Operate the mass spectrometer in full scan mode to identify the compounds based on their mass spectra and retention times.
-
For quantification, selective ion monitoring (SIM) can be used for higher sensitivity.[16]
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound by comparing its mass spectrum and retention time to that of an authentic standard.
-
Quantify the concentration of this compound by comparing its peak area to that of the internal standard.
-
In Vitro ω-Hydroxylase Activity Assay
This assay measures the activity of the CYP450 enzymes responsible for the initial hydroxylation step in the synthesis pathway.
Protocol:
-
Microsome Isolation:
-
Assay Reaction:
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer (pH 7.4)
-
The substrate (a suitable 3-hydroxy monocarboxylic acid)
-
The isolated liver microsomes
-
An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary reducing equivalents for the CYP450 enzymes.[8][11]
-
-
Initiate the reaction by adding the NADPH-generating system and incubate at 37°C.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction at various time points by adding a strong acid or an organic solvent.
-
Extract the hydroxylated product from the reaction mixture using an appropriate organic solvent.
-
-
Product Analysis:
-
Analyze the extracted product by GC-MS or LC-MS/MS to quantify the formation of the ω-hydroxylated 3-hydroxy fatty acid.
-
Peroxisomal β-Oxidation Assay
This assay measures the chain-shortening of a long-chain 3-hydroxydicarboxylic acid in a peroxisome-enriched fraction or in cultured cells.
Protocol (using cultured fibroblasts):
-
Cell Culture:
-
Substrate Incubation:
-
Incubate the cultured fibroblasts with a labeled long-chain 3-hydroxydicarboxylic acid substrate (e.g., ¹⁴C-labeled or stable isotope-labeled).
-
-
Measurement of β-Oxidation:
Quantitative Data Summary
| Analyte/Activity | Biological Matrix/System | Typical Method | Key Findings |
| This compound | Urine | GC-MS | Elevated levels in fasting and fatty acid oxidation disorders.[3][4] |
| ω-Hydroxylase Activity | Liver Microsomes | In vitro assay with GC-MS or LC-MS/MS | Catalyzed by CYP4A and CYP4F subfamilies.[8][12] |
| Peroxisomal β-Oxidation | Cultured Fibroblasts | Stable isotope-labeled substrate with GC-MS | Responsible for the chain-shortening of dicarboxylic acids.[9][13][14] |
Conclusion
The endogenous synthesis of this compound is a testament to the intricate and compartmentalized nature of fatty acid metabolism. By integrating ω-oxidation in the endoplasmic reticulum and β-oxidation in peroxisomes, the cell can process and catabolize a wide range of lipid molecules. The study of this pathway and its metabolites not only enhances our fundamental understanding of cellular metabolism but also provides valuable tools for the diagnosis and investigation of metabolic diseases. The experimental protocols outlined in this guide offer a robust framework for researchers and clinicians to explore the nuances of this compound synthesis and its role in health and disease.
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Vamecq, J., et al. (1988). The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase. PubMed. [Link]
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van der Meer, G. T., et al. (2017). Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid. PubMed. [Link]
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Wanders, R. J., et al. (1995). Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts. PubMed. [Link]
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Olivier, A., et al. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. PubMed. [Link]
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Cytochrome P450 omega hydroxylase. Wikipedia. [Link]
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Olivier, A., et al. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. NIH. [Link]
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Olivier, A., et al. (2023). Optimising a urinary extraction method for non-targeted GC–MS metabolomics. PMC - NIH. [Link]
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Christmas, P. (2012). Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer. PMC - PubMed Central. [Link]
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Yamada, H. (2011). The biological significance of ω-oxidation of fatty acids. PMC - NIH. [Link]
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Bioaccessibility and Oxidative Stability of Omega-3 Fatty Acids in Supplements, Sardines and Enriched Eggs Studied Using a Static In Vitro Gastrointestinal Model. MDPI. [Link]
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The Analysis of 3-Hydroxysuberic Acid in Human Urine and Plasma: A Technical Guide for Researchers
Introduction: Unveiling the Significance of a Key Metabolic Intermediate
3-Hydroxysuberic acid, a medium-chain 3-hydroxydicarboxylic acid, has emerged as a critical biomarker in the study of human metabolism, particularly in the context of inherited metabolic disorders. Its presence and concentration in biological fluids such as urine and plasma provide a window into the intricate workings of fatty acid oxidation. This technical guide offers an in-depth exploration of this compound, from its biochemical origins and clinical relevance to the state-of-the-art analytical methodologies for its precise quantification. Designed for researchers, clinicians, and professionals in drug development, this document provides the foundational knowledge and practical insights necessary to accurately measure and interpret the levels of this important metabolite.
Biochemical Genesis and Clinical Importance of this compound
This compound is not a product of the primary beta-oxidation pathway but rather arises from an alternative route known as omega-oxidation.[1][2] This pathway becomes particularly active when the conventional beta-oxidation of fatty acids is impaired. The metabolic cascade leading to the formation of this compound is a multi-step process that primarily occurs in the liver.
The clinical significance of this compound is most pronounced in the diagnosis and monitoring of inherited disorders of fatty acid oxidation. In these conditions, genetic defects in specific enzymes lead to a blockage in the beta-oxidation spiral, causing an accumulation of upstream metabolites. The body then reroutes these intermediates through the omega-oxidation pathway, leading to an increased production and excretion of 3-hydroxydicarboxylic acids, including this compound.[2]
Two of the most well-characterized disorders associated with elevated this compound levels are:
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: This is a severe disorder affecting the breakdown of long-chain fatty acids.[3][4][5][6] Patients with LCHAD deficiency often present with hypoketotic hypoglycemia, cardiomyopathy, and rhabdomyolysis.[4][5] The diagnosis of LCHAD deficiency is supported by the finding of elevated levels of long-chain 3-hydroxyacylcarnitines in plasma and a characteristic pattern of 3-hydroxydicarboxylic acids in urine.[6][7]
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is one of the most common inherited metabolic disorders and affects the oxidation of medium-chain fatty acids.[8][9][10] While the primary diagnostic marker for MCAD deficiency is the accumulation of octanoylcarnitine in plasma, analysis of urinary organic acids, including 3-hydroxydicarboxylic acids, can provide additional diagnostic information, particularly during metabolic crises.[2][8][9]
The following diagram illustrates the metabolic pathway leading to the formation of this compound:
Quantitative Analysis of this compound: A Comparative Overview
The accurate quantification of this compound in urine and plasma is crucial for the diagnosis and management of fatty acid oxidation disorders. While specific reference ranges can vary between laboratories, the following table provides a general overview of the expected levels in healthy individuals versus those with LCHAD and MCAD deficiency.
| Analyte | Matrix | Healthy Individuals | LCHAD Deficiency | MCAD Deficiency |
| This compound | Urine | Low to undetectable | Significantly elevated | Moderately elevated |
| Other 3-OH Dicarboxylic Acids | Urine | Low to undetectable | Elevated (C10-C14) | Elevated (C6-C10) |
Analytical Methodologies: A Step-by-Step Guide
The analysis of this compound in biological matrices is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Both techniques offer high sensitivity and specificity, but each has its own set of advantages and considerations.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Urinary this compound
GC-MS is a robust and well-established technique for the analysis of organic acids in urine. The following protocol outlines a typical workflow for the analysis of this compound.
Rationale for Derivatization in GC-MS: this compound, with its two carboxylic acid groups and one hydroxyl group, is a polar and non-volatile compound. To make it suitable for GC analysis, it must be chemically modified through derivatization. This process replaces the active hydrogens on the carboxyl and hydroxyl groups with non-polar, thermally stable groups, typically trimethylsilyl (TMS) ethers and esters. This increases the volatility of the analyte, allowing it to be vaporized in the GC inlet and travel through the analytical column.
Step-by-Step Protocol for GC-MS Analysis:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Transfer a 1 mL aliquot of urine to a glass tube.
-
Add an internal standard (e.g., a stable isotope-labeled analog of a dicarboxylic acid) to each sample to correct for variations in extraction efficiency and instrument response.
-
Acidify the urine to a pH of approximately 1-2 with hydrochloric acid. This protonates the carboxylic acid groups, making them less water-soluble and more amenable to extraction into an organic solvent.
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate to the acidified urine sample. Ethyl acetate is a commonly used solvent for extracting organic acids from aqueous matrices due to its polarity and ability to form a distinct layer from water.
-
Vortex the mixture vigorously for 2 minutes to ensure efficient partitioning of the organic acids into the ethyl acetate layer.
-
Centrifuge the sample at 2000 x g for 5 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper ethyl acetate layer to a clean glass tube.
-
Repeat the extraction process with a fresh 3 mL aliquot of ethyl acetate and combine the organic extracts. This two-step extraction maximizes the recovery of the analytes.
-
-
Drying and Derivatization:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen gas at 40-50°C. This removes the solvent without degrading the analytes.
-
To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. BSTFA is a powerful silylating agent, and TMCS acts as a catalyst. Pyridine serves as a solvent and acid scavenger.
-
Cap the tube tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used. The stationary phase of this column is well-suited for separating a wide range of derivatized organic acids based on their boiling points.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. This temperature gradient allows for the separation of a wide range of organic acids with varying volatilities.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized this compound and the internal standard.
-
-
The following diagram provides a visual representation of the GC-MS analytical workflow:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Plasma this compound
LC-MS/MS has become the preferred method for the analysis of many small molecules in biological fluids due to its high sensitivity, specificity, and throughput.
Rationale for Chromatographic Choices in LC-MS/MS: For the analysis of polar compounds like this compound, reversed-phase chromatography is commonly employed. A C18 column is a good starting point as it provides hydrophobic retention suitable for a wide range of analytes.[11][12] The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid). The acidic modifier helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention on the reversed-phase column.[13]
Step-by-Step Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
Thaw frozen plasma samples to room temperature and vortex.
-
To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard. Acetonitrile is a protein precipitation agent; adding it in a 3:1 ratio effectively removes proteins from the plasma that would otherwise interfere with the analysis.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
While direct analysis is possible, derivatization can significantly improve the ionization efficiency and sensitivity of dicarboxylic acids in electrospray ionization. A common approach is esterification with butanolic HCl to form dibutyl esters.[1][2][14]
-
Evaporate the supernatant to dryness under nitrogen.
-
Add 100 µL of 3N butanolic HCl and heat at 60°C for 15 minutes.
-
Evaporate to dryness again and reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the prepared sample into the LC-MS/MS system.
-
LC Conditions:
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable choice. The smaller particle size provides higher resolution and efficiency.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-10 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), either in positive or negative mode depending on the derivatization strategy. For underivatized acids, negative mode is preferred. For butylated esters, positive mode is used.
-
Data Acquisition: Multiple Reaction Monitoring (MRM). This highly specific technique involves monitoring a specific precursor-to-product ion transition for each analyte and internal standard. The precursor ion is the mass of the analyte of interest, and the product ion is a characteristic fragment generated by collision-induced dissociation in the mass spectrometer. This provides a high degree of certainty in analyte identification and quantification.
-
-
Conclusion: A Powerful Tool in Metabolic Research and Clinical Diagnostics
The analysis of this compound in urine and plasma is a powerful tool for the investigation of fatty acid metabolism and the diagnosis of inherited metabolic disorders. By understanding its biochemical origins and the nuances of the analytical methodologies, researchers and clinicians can effectively utilize this biomarker to gain valuable insights into disease pathophysiology and to guide patient management. The detailed protocols and the rationale behind the experimental choices provided in this guide are intended to equip scientists with the knowledge necessary to implement robust and reliable methods for the quantification of this compound in their own laboratories. As our understanding of metabolic pathways continues to grow, the importance of precise and accurate measurement of key intermediates like this compound will undoubtedly continue to expand.
References
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Jin, S. J., & Hoppel, C. L. (1989). Metabolic origin of urinary 3-hydroxy dicarboxylic acids. PubMed. [Link]
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Tserng, K. Y., Jin, S. J., Kerr, D. S., & Hoppel, C. L. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. PubMed. [Link]
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Rashed, M. S., Ozand, P. T., Bennett, M. J., & Rinaldo, P. (1995). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry. [Link]
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Tyni, T., Kivelä, P., & Pihko, H. (2000). Growth in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. PMC. [Link]
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Rinaldo, P., O'Shea, J. J., Coates, P. M., Hale, D. E., Stanley, C. A., & Tanaka, K. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Journal of Lipid Research. [Link]
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Tserng, K. Y., & Jin, S. J. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. PubMed. [Link]
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Application of metabolomics: Focus on the quantification of organic acids in healthy adults. (2017). Experimental and Therapeutic Medicine. [Link]
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Tyni, T., & Pihko, H. (1999). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. PubMed. [Link]
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Wanders, R. J., Duran, M., & Tserng, K. Y. (1995). Marked elevation of urinary 3-hydroxydecanedioic acid in a malnourished infant with glycogen storage disease, mimicking long-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency. PubMed. [Link]
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Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population. (2014). Indian Journal of Clinical Biochemistry. [Link]
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Gillingham, M. B., & Van Calcar, S. C. (2022). Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency. GeneReviews. [Link]
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Rinaldo, P., Matern, D., & Bennett, M. J. (2002). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. PubMed. [Link]
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Lee, S., & Lee, S. (2022). Derivatization-assisted LC-MS/MS method for simultaneous quantification of endogenous gamma-hydroxybutyric acid and its metabolic precursors and products in human urine. PubMed. [Link]
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metabolic fate of 3-hydroxy dicarboxylic acids
An In-depth Technical Guide to the Metabolic Fate of 3-Hydroxy Dicarboxylic Acids
Abstract
This technical guide provides a comprehensive exploration of the (3-OH-DCAs), a class of metabolites that serve as critical biomarkers for underlying disorders of fatty acid oxidation. We will dissect the molecular journey of these compounds, from their formation in the endoplasmic reticulum to their ultimate catabolism within the peroxisome. This document is intended for researchers, clinicians, and drug development professionals, offering field-proven insights into the causality behind the metabolic pathways, the clinical significance of these metabolites, and the analytical methodologies required for their accurate quantification.
Introduction: The Significance of 3-Hydroxy Dicarboxylic Acids
In the landscape of cellular metabolism, fatty acids represent a vital energy source, particularly during periods of fasting or metabolic stress.[1] The primary pathway for their degradation is mitochondrial β-oxidation. However, when this pathway is overloaded or impaired by an inherited enzymatic defect, alternative or "overflow" pathways are activated.[1][2] One such pathway leads to the formation and subsequent metabolism of dicarboxylic acids.
3-Hydroxy dicarboxylic acids (3-OH-DCAs) are specific, hydroxylated forms of these dicarboxylic acids. They are typically present at very low levels in healthy individuals but can accumulate and be excreted in the urine in significant amounts under pathophysiological conditions, a state known as 3-hydroxydicarboxylic aciduria.[3][4] Common examples include 3-hydroxyadipic (3OHDC6), 3-hydroxyoctanedioic (3OHDC8), 3-hydroxydecanedioic (3OHDC10), and 3-hydroxydodecanedioic (3OHDC12) acids.[5] Their presence is not merely an artifact; it is a direct biochemical consequence of metabolic dysregulation, providing a diagnostic window into the function of the fatty acid oxidation machinery. Understanding their metabolic fate is therefore paramount for diagnosing and managing a range of severe metabolic disorders.
Genesis: A Tale of Two Organelles
The formation of 3-OH-DCAs is a multi-step process that bridges two different subcellular compartments: the mitochondrion and the endoplasmic reticulum. It begins when the mitochondrial β-oxidation of long-chain fatty acids is incomplete.
Step 1: Mitochondrial Incomplete β-Oxidation Under normal conditions, long-chain fatty acids are progressively shortened within the mitochondria. However, in cases of enzymatic deficiencies (such as long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency) or metabolic overload, 3-hydroxyacyl-CoA intermediates can accumulate.[6] These intermediates can be hydrolyzed from their CoA ester and released from the mitochondria as free 3-hydroxy monocarboxylic acids (3-OH-FAs).[6]
Step 2: Endoplasmic Reticulum ω-Oxidation Once in the cytosol, these 3-OH-FAs are transported to the endoplasmic reticulum, where they become substrates for the ω-oxidation pathway. This pathway oxidizes the terminal methyl (ω) carbon of the fatty acid.[7][8] This conversion involves a sequence of three enzymatic reactions:
-
ω-Hydroxylation: Catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies, this initial step adds a hydroxyl group to the ω-carbon, forming a 3,ω-dihydroxy fatty acid.[1][6]
-
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase (ADH).[1][6]
-
Oxidation to Carboxylic Acid: Finally, an aldehyde dehydrogenase (ALDH) catalyzes the oxidation of the aldehyde to a carboxylic acid group, completing the formation of the 3-hydroxy dicarboxylic acid.[1][6]
Catabolism: The Peroxisomal β-Oxidation Spiral
Once formed, 3-OH-DCAs are primarily destined for catabolism within the peroxisomes.[1][9] While mitochondria are the main site for oxidizing monocarboxylic fatty acids, peroxisomes are specially equipped to handle dicarboxylic acids.[10][11] The process involves transport into the peroxisome, activation, and subsequent chain shortening via a dedicated β-oxidation pathway.
3.1. Transport and Activation Long-chain dicarboxylic acids are imported into the peroxisome by the ATP-binding cassette (ABC) transporter ABCD3.[12] Inside the peroxisomal matrix, they must be activated to their coenzyme A (CoA) esters by an acyl-CoA synthetase before they can be degraded.[12]
3.2. Enzymatic Degradation The β-oxidation of dicarboxylyl-CoAs in the peroxisome proceeds through a series of steps analogous to mitochondrial β-oxidation but utilizes a distinct set of enzymes.[9][12]
-
Dehydrogenation: The first step is catalyzed by a peroxisomal acyl-CoA oxidase (ACOX1), which introduces a double bond and transfers electrons to oxygen, producing hydrogen peroxide (H₂O₂).[12]
-
Hydration/Dehydrogenation: The next two steps are carried out by the L-bifunctional protein (LBP) , also known as EHHADH.[9][12] This is a critical distinction, as most other fatty acids utilize the D-bifunctional protein. LBP possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
-
Thiolytic Cleavage: The final step is catalyzed by a peroxisomal thiolase, which cleaves the β-ketoacyl-CoA intermediate to release acetyl-CoA and a chain-shortened dicarboxylyl-CoA.[9][12]
This cycle repeats, progressively shortening the dicarboxylic acid chain until soluble medium-chain dicarboxylic acids like adipic and suberic acid are produced, which can then be transported to the mitochondria for final oxidation.[7]
Clinical Significance and Diagnostic Utility
The urinary profile of 3-OH-DCAs is a powerful tool in the diagnosis of inborn errors of fatty acid metabolism.[4] Since their accumulation is a direct result of a blockage in β-oxidation, the specific chain lengths of the excreted 3-OH-DCAs can point to the affected enzyme.[3]
An increased excretion of these compounds is a general feature of dicarboxylic aciduria, but analyzing the ratios of different chain-length species provides much greater diagnostic specificity.[3][5]
| Condition | Deficient Enzyme | Characteristic 3-OH-DCA Profile | Citation(s) |
| LCHAD Deficiency | Long-chain 3-hydroxyacyl-CoA dehydrogenase | Elevated ratios of 3OHDC6, 3OHDC12, and unsaturated 3OHDC14s relative to 3OHDC10. | [3][5] |
| MCAD Deficiency | Medium-chain acyl-CoA dehydrogenase | Lower ratios of 3OHDC6 and 3OHDC8 relative to 3OHDC10. | [3][5] |
| Acute Fatty Liver of Pregnancy (AFLP) | Often associated with fetal LCHAD deficiency | Accumulation of long-chain 3-hydroxy fatty acids and 3-OH-DCAs in maternal circulation, leading to hepatic lipotoxicity. | [13] |
It is crucial to note that simply observing an increase in total 3-OH-DCAs is not sufficient to diagnose a specific 3-hydroxyacyl-CoA dehydrogenase defect, as this can occur in any condition leading to dicarboxylic aciduria.[2][3] The analysis of metabolite ratios is a more robust and reliable indicator.[3]
Analytical Methodologies: A Validated Protocol
Accurate quantification of 3-OH-DCAs is essential for clinical diagnosis and research. The gold-standard methodology is stable-isotope dilution gas chromatography-mass spectrometry (GC-MS).[14]
5.1. Detailed Protocol for Urinary 3-OH-DCA Quantification
This protocol describes a self-validating system for the analysis of 3-hydroxydodecanedioic acid (3OHDC12), a key marker for LCHAD deficiency.[14][15]
Objective: To accurately quantify 3OHDC12 in a urine matrix.
Materials:
-
Urine sample
-
Internal Standard: Deuterated 3-hydroxydodecanedioic acid (d₂-3OHDC12)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
GC-MS system with a capillary column (e.g., DB-5)
Methodology:
-
Sample Preparation:
-
Pipette 1 mL of urine into a glass test tube.
-
Add a known amount of the d₂-3OHDC12 internal standard. Causality: The internal standard co-extracts with the analyte and corrects for sample loss during preparation and variability in derivatization and injection, ensuring accuracy.
-
Acidify the sample to pH < 2 with HCl. Causality: Acidification protonates the carboxylic acid groups, rendering them uncharged and thus more soluble in the organic extraction solvent.
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to extract the organic acids.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction twice more, pooling the organic layers.
-
-
Drying and Evaporation:
-
Pass the pooled organic extract through a small column of anhydrous sodium sulfate to remove any residual water. Causality: Water can interfere with the subsequent derivatization step.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
-
Derivatization:
-
Add 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Seal the tube and heat at 70°C for 30 minutes. Causality: This step creates volatile trimethylsilyl (TMS) derivatives of the hydroxyl and carboxyl groups, which are necessary for analysis by gas chromatography.[14]
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
GC Conditions: Use a temperature program that effectively separates the analytes (e.g., initial temp 80°C, ramp to 280°C).
-
MS Conditions: Operate in chemical ionization (CI) or electron ionization (EI) mode, monitoring for characteristic ions of the analyte and the internal standard. Trustworthiness: Positive-ion chemical ionization often provides a high yield of characteristic ions for these compounds.[14]
-
-
Quantification:
-
Generate a calibration curve using known concentrations of 3OHDC12 standard and a fixed amount of internal standard.
-
Calculate the concentration of 3OHDC12 in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion and Future Directions
The is a critical auxiliary pathway in lipid metabolism that becomes profoundly important when primary β-oxidation is compromised. Originating from the ω-oxidation of 3-hydroxy fatty acids that accumulate due to mitochondrial dysfunction, these metabolites are ultimately chain-shortened in the peroxisome. The pattern of their urinary excretion provides an invaluable, non-invasive diagnostic signature for several severe inborn errors of metabolism. The continued development of sensitive and specific analytical methods, such as stable-isotope dilution GC-MS, is crucial for early diagnosis and monitoring of treatment efficacy. Future research should focus on further elucidating the transport mechanisms for these acids and exploring their potential role in cellular signaling and lipotoxicity, which could open new avenues for therapeutic intervention in patients with fatty acid oxidation disorders.
References
-
Tserng, K. Y., Jin, S. J., Kerr, D. S., & Hoppel, C. L. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. Metabolism, 40(7), 676-682. [Link]
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Tserng, K. Y., & Jin, S. J. (1991). Metabolic origin of urinary 3-hydroxy dicarboxylic acids. Biochemistry, 30(10), 2598-2604. [Link]
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Ferdinandusse, S., Denis, S., Van Roermund, C. W., Wanders, R. J., & Dacremont, G. (2004). Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids. Journal of lipid research, 45(6), 1104-1111. [Link]
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3-Hydroxysuberic Acid: A Key Biomarker in the Pathophysiology and Diagnosis of Dicarboxylic Aciduria
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dicarboxylic aciduria, a hallmark of several inherited metabolic disorders, reflects a profound disruption in fatty acid oxidation. Among the myriad of metabolites that accumulate in these conditions, 3-hydroxydicarboxylic acids, and specifically 3-hydroxysuberic acid, have emerged as critical biomarkers. This guide provides a comprehensive technical overview of the biochemical link between this compound and dicarboxylic aciduria, with a primary focus on Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. We will delve into the underlying metabolic pathways, state-of-the-art analytical methodologies for detection and quantification, clinical significance, and current therapeutic strategies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel diagnostics and therapeutics for fatty acid oxidation disorders.
Introduction: The Significance of Dicarboxylic Aciduria
Dicarboxylic aciduria is a metabolic condition characterized by the abnormal excretion of dicarboxylic acids in the urine.[1] This phenomenon is a key indicator of impaired mitochondrial β-oxidation, the primary pathway for fatty acid catabolism.[2] When this pathway is compromised, the body resorts to alternative metabolic routes, leading to the production and accumulation of these dicarboxylic acids.[3] Among the various inherited metabolic diseases associated with dicarboxylic aciduria, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common.[4][5] This autosomal recessive disorder results from mutations in the ACADM gene, leading to a dysfunctional MCAD enzyme, which is crucial for the oxidation of medium-chain fatty acids (6-12 carbons).[6][7]
During periods of fasting or metabolic stress, when fatty acid oxidation is essential for energy production, individuals with MCAD deficiency experience a metabolic crisis.[8] This crisis is characterized by hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, seizures, coma, and even death.[4][9] The biochemical profile of these patients reveals a distinct pattern of urinary organic acids, with this compound being a prominent and diagnostically significant metabolite.[10][11]
The Biochemical Nexus: From Impaired β-Oxidation to this compound Formation
The accumulation of this compound in dicarboxylic aciduria is a direct consequence of a metabolic "traffic jam" in the fatty acid oxidation pathway. Understanding this link requires an appreciation of both normal fatty acid metabolism and the alternative pathways that become active when the primary route is blocked.
The Central Role of Mitochondrial β-Oxidation
Mitochondrial β-oxidation is a cyclical four-step process that sequentially shortens fatty acyl-CoA molecules, generating acetyl-CoA, FADH₂, and NADH for energy production. Each cycle consists of dehydrogenation, hydration, another dehydrogenation, and thiolytic cleavage. The MCAD enzyme catalyzes the initial dehydrogenation step for medium-chain fatty acids.[12]
The Metabolic Detour: ω-Oxidation
When β-oxidation is impaired, as in MCAD deficiency, medium-chain fatty acids accumulate in the mitochondria. This buildup triggers the upregulation of an alternative pathway known as ω-oxidation, which primarily occurs in the smooth endoplasmic reticulum of the liver and kidneys.[3][13] Unlike β-oxidation, which targets the β-carbon, ω-oxidation hydroxylates the terminal methyl group (the ω-carbon) of the fatty acid.[14][15]
The key enzymatic steps in ω-oxidation are:
-
Hydroxylation: A cytochrome P450 monooxygenase introduces a hydroxyl group at the ω-carbon, forming an ω-hydroxy fatty acid.[13]
-
Oxidation to an Aldehyde: Alcohol dehydrogenase oxidizes the hydroxyl group to an aldehyde.[13]
-
Oxidation to a Carboxylic Acid: Aldehyde dehydrogenase converts the aldehyde group to a carboxylic acid, resulting in the formation of a dicarboxylic acid.[13]
Formation of 3-Hydroxydicarboxylic Acids
The dicarboxylic acids formed via ω-oxidation can then be further metabolized. The metabolic origin of 3-hydroxydicarboxylic acids, including this compound, is the ω-oxidation of 3-hydroxy fatty acids.[10][11] These 3-hydroxy fatty acids are intermediates in the β-oxidation pathway that accumulate due to the enzymatic block. Subsequent β-oxidation of the longer-chain 3-hydroxydicarboxylic acids can then yield lower-chain homologues.[11] In MCAD deficiency, the impaired activity of the dehydrogenase leads to a characteristic pattern in the ratios of different 3-hydroxydicarboxylic acids.[11]
Figure 1: Metabolic shift from β-oxidation to ω-oxidation in MCAD deficiency.
Analytical Methodologies for the Detection and Quantification of this compound
The accurate measurement of urinary organic acids is paramount for the diagnosis and monitoring of dicarboxylic aciduria. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.[5]
Principle of GC-MS for Organic Acid Analysis
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of non-volatile compounds like organic acids, a derivatization step is necessary to increase their volatility.[1]
Step-by-Step Experimental Protocol for Urinary this compound Analysis
The following protocol provides a detailed workflow for the quantification of this compound and other organic acids in urine.
3.2.1. Materials and Reagents
-
Urine sample
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in urine)
-
Ethyl acetate
-
Sodium chloride
-
Hydrochloric acid (HCl)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Nitrogen gas
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
3.2.2. Sample Preparation and Extraction
-
Internal Standard Addition: To a known volume of urine (e.g., 1 mL), add a precise amount of the internal standard solution. This is crucial for accurate quantification.
-
Acidification: Acidify the urine sample by adding a small volume of HCl to a pH of approximately 1. This protonates the organic acids, making them more extractable into an organic solvent.[16]
-
Salting Out: Add solid sodium chloride to the sample to saturation. This increases the ionic strength of the aqueous phase and enhances the partitioning of organic acids into the organic solvent.[16]
-
Liquid-Liquid Extraction: Perform a sequential extraction with an organic solvent like ethyl acetate.[16] Add a volume of ethyl acetate, vortex vigorously for 1-2 minutes, and then centrifuge to separate the layers. Carefully collect the upper organic layer. Repeat this extraction step to ensure complete recovery of the analytes.
-
Drying: Combine the organic extracts and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[16] Care must be taken to avoid overheating, which can lead to the loss of more volatile compounds.[16]
3.2.3. Derivatization
-
To the dried residue, add a precise volume of pyridine to dissolve the organic acids.[16]
-
Add a volume of the derivatizing agent, BSTFA with 1% TMCS.[16] This reagent reacts with the hydroxyl and carboxyl groups of the organic acids, replacing the acidic protons with trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of the analytes, making them suitable for GC analysis.
-
Seal the vial and heat at a specific temperature (e.g., 70-90°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[1][17]
3.2.4. GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.[18]
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase that interacts differently with the various components of the sample, leading to their separation based on their boiling points and chemical properties. A temperature program is used to elute the compounds from the column at different times.[16]
-
Mass Spectrometry: As each compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized (typically by electron ionization), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The mass spectrometer generates a unique mass spectrum for each compound, which serves as a "chemical fingerprint" for identification.
-
Data Analysis: The identity of this compound and other organic acids is confirmed by comparing their retention times and mass spectra to those of authentic standards. Quantification is achieved by measuring the peak area of the analyte relative to the peak area of the internal standard and using a calibration curve constructed from standards of known concentrations.
Figure 2: Workflow for GC-MS analysis of urinary organic acids.
Clinical Significance and Diagnostic Utility
The analysis of urinary organic acids, including this compound, is a cornerstone in the diagnosis of MCAD deficiency and other dicarboxylic acidurias.[19][20] A typical urinary organic acid profile in a patient with MCAD deficiency during a metabolic crisis will show a significant elevation of C6-C10 dicarboxylic acids, such as suberic, adipic, and sebacic acids.[21] The presence of 3-hydroxydicarboxylic acids, including this compound, further strengthens the diagnosis.[11]
Table 1: Key Urinary Metabolites in MCAD Deficiency
| Metabolite Class | Specific Examples | Clinical Significance |
| Dicarboxylic Acids | Suberic acid, Adipic acid, Sebacic acid | Hallmark of impaired β-oxidation and upregulation of ω-oxidation.[21] |
| 3-Hydroxydicarboxylic Acids | This compound , 3-Hydroxysebacic acid | Indicates accumulation of 3-hydroxy fatty acid intermediates.[11] |
| Acylglycines | Suberylglycine, Hexanoylglycine | Formed by the conjugation of accumulated acyl-CoAs with glycine.[5] |
| Acylcarnitines | Octanoylcarnitine (C8) | A key marker in newborn screening by tandem mass spectrometry.[4] |
Therapeutic Strategies and Monitoring
The management of MCAD deficiency and other dicarboxylic acidurias primarily focuses on preventing metabolic decompensation.
Dietary Management
The cornerstone of treatment is the avoidance of fasting.[22][23] This is particularly critical in infants and young children. A diet high in carbohydrates and low in fat is generally recommended to provide an alternative energy source and reduce the flux through the fatty acid oxidation pathway.[22] For infants, standard formulas are generally safe, but those containing medium-chain triglycerides (MCT) should be avoided.[23]
Acute Metabolic Decompensation
During an acute illness, which can trigger a metabolic crisis, aggressive management is required. This typically involves the intravenous administration of glucose to halt catabolism and provide an immediate energy source.[23]
Carnitine Supplementation
The use of carnitine supplementation in MCAD deficiency is a subject of debate. While some studies suggest it may be beneficial, its efficacy is not definitively proven.[23]
Monitoring Treatment Efficacy
Urinary organic acid analysis plays a crucial role in monitoring the effectiveness of treatment. A reduction in the excretion of dicarboxylic acids and this compound indicates good metabolic control. Regular monitoring can help in adjusting the dietary regimen and preventing long-term complications.
Future Directions and Conclusion
This compound is a vital biomarker in the diagnosis and management of dicarboxylic aciduria, particularly MCAD deficiency. The understanding of its biochemical origins has provided significant insights into the pathophysiology of fatty acid oxidation disorders. While current management strategies are effective in preventing acute crises, there is a need for the development of novel therapeutic approaches. Research into pharmacological chaperones that can stabilize the mutant MCAD protein and gene therapy holds promise for the future.[6] Continued research into the metabolic consequences of dicarboxylic acid accumulation will be crucial for developing targeted therapies to mitigate the long-term complications of these disorders.
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An In-Depth Technical Guide to the Physiological Concentrations of 3-Hydroxysuberic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 3-Hydroxysuberic acid, a dicarboxylic acid that has garnered increasing interest in the scientific community. We will delve into its metabolic origins, physiological concentrations in human biological fluids, and its potential role as a biomarker in various pathological states. Furthermore, this document offers detailed methodologies for the precise quantification of this compound, equipping researchers with the necessary tools to investigate its significance in their respective fields.
Introduction to this compound: A Metabolite at the Crossroads of Fatty Acid Metabolism
This compound, also known as 3-hydroxyoctanedioic acid, is a medium-chain dicarboxylic acid.[1][2] Its chemical structure features an eight-carbon chain with carboxyl groups at both ends and a hydroxyl group at the third carbon. This molecule is not a primary dietary component but is rather an endogenous metabolite.[2] Its presence in biological fluids such as urine and blood provides a window into the intricate workings of fatty acid metabolism.[1][2][3]
The primary metabolic pathway responsible for the synthesis of this compound and other 3-hydroxydicarboxylic acids is the ω-oxidation of fatty acids, followed by β-oxidation.[1][3][4] Under normal physiological conditions, β-oxidation in the mitochondria is the principal route for fatty acid catabolism. However, when the capacity of β-oxidation is exceeded or impaired, the ω-oxidation pathway, primarily occurring in the smooth endoplasmic reticulum of the liver and kidneys, becomes more prominent.[4] This alternative pathway oxidizes the terminal methyl (ω) carbon of a fatty acid, converting it into a dicarboxylic acid. Subsequent β-oxidation of this dicarboxylic acid can then lead to the formation of shorter-chain dicarboxylic acids, including this compound.[1][3]
The physiological concentrations of this compound are generally low in healthy individuals. However, elevated levels can be indicative of underlying metabolic dysregulation, particularly in disorders related to fatty acid oxidation.[4][5] Therefore, the accurate quantification of this metabolite holds significant potential for diagnostic and research applications.
Physiological Concentrations of this compound: Establishing a Baseline
While this compound is a known metabolite, establishing a definitive physiological concentration range in healthy individuals has been challenging due to its low abundance and the technical complexities of its measurement. It has been detected in human urine and is expected to be present in blood, though quantified values in healthy populations are not widely reported in the literature.[2]
However, data from related compounds and specific pathological cases can provide valuable context. For instance, a study on urinary organic acids in a healthy pediatric population identified 3-hydroxyadipic acid, a shorter-chain 3-hydroxydicarboxylic acid, providing reference ranges across different age groups.[6][7] In another study, the urinary concentration of 3-hydroxyadipic acid 3,6-lactone, a derivative of 3-hydroxyadipic acid, was measured in healthy non-fasting adults at an average of 0.9 ± 0.5 µg/mg creatinine.[8]
In a case report of a patient with mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency, a severe metabolic disorder, the urinary concentration of This compound was reported to be 30.66 µmol/mmol creatinine (reference range: 0.0–4.8 µmol/mmol creatinine). This highlights the significant elevation of this metabolite in certain pathological conditions.
| Biological Matrix | Condition | Analyte | Concentration | Reference |
| Urine | Healthy (Non-fasting Adults) | 3-Hydroxyadipic acid 3,6-lactone | 0.9 ± 0.5 µg/mg creatinine | [8] |
| Urine | Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency | This compound | 30.66 µmol/mmol creatinine |
This table summarizes available quantitative data for this compound and a related metabolite. The lack of extensive data in healthy populations underscores the need for further research in this area.
The Clinical Significance of this compound: A Potential Biomarker
The excretion of 3-hydroxydicarboxylic acids, including this compound, is notably increased in conditions of enhanced fatty acid mobilization or impaired fatty acid β-oxidation.[1][3] This makes them potential biomarkers for a range of inborn errors of metabolism.
Disorders where elevated 3-hydroxydicarboxylic acids are observed include:
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: One of the most common fatty acid oxidation disorders.[4]
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: A severe disorder affecting the breakdown of long-chain fatty acids.[4][5][9]
-
Glutaric Acidemia Type II: A disorder affecting the transfer of electrons in the mitochondria.[10]
In these conditions, the primary β-oxidation pathway is blocked, leading to an increased flux of fatty acids through the ω-oxidation pathway and a subsequent accumulation and excretion of dicarboxylic acids and their hydroxylated derivatives.[1][3] The analysis of the profile of urinary 3-hydroxydicarboxylic acids can aid in the differential diagnosis of these complex metabolic diseases.[4]
Analytical Methodologies for the Quantification of this compound
The accurate quantification of this compound in biological matrices presents analytical challenges due to its polar nature, low volatility, and typically low physiological concentrations. The most common and reliable techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of urinary organic acids.[6][11] However, it requires a derivatization step to increase the volatility and thermal stability of polar analytes like this compound.
Caption: GC-MS workflow for urinary organic acid analysis.
1. Sample Preparation (Urine)
-
Rationale: The initial step aims to isolate the organic acids from the complex urine matrix. Liquid-liquid extraction is a common and effective method for this purpose.
-
Protocol:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).
-
Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.
-
Extract the organic acids with 3 mL of ethyl acetate by vortexing for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process (steps 3-5) two more times and combine the organic extracts.
-
Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas at 40°C.[11]
-
2. Derivatization
-
Rationale: Derivatization is crucial for GC-MS analysis of polar compounds. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS), replaces active hydrogens on carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups, making the molecule volatile and thermally stable.[12]
-
Protocol:
-
To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS system.
-
3. GC-MS Analysis
-
Rationale: The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer for detection and quantification.
-
Instrumental Parameters (Example):
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for targeted quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation, sometimes avoiding the need for derivatization.[13][14]
Caption: LC-MS/MS workflow for dicarboxylic acid analysis.
1. Sample Preparation
-
Rationale: For plasma samples, it is essential to remove proteins that can interfere with the analysis and damage the LC column and MS system. Protein precipitation with an organic solvent is a rapid and effective method.
-
Protocol:
-
To 100 µL of plasma, add an internal standard.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Rationale: The reconstituted sample is injected into the LC system for separation. Reversed-phase chromatography is commonly used for dicarboxylic acids. The separated analytes are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Instrumental Parameters (Example):
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient from 5% to 95% B over several minutes to achieve good separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Detection: MRM mode, with optimized precursor-to-product ion transitions for this compound and the internal standard.
-
Future Perspectives and Conclusion
This compound is an intriguing metabolite that reflects the interplay between different fatty acid oxidation pathways. While its role as a biomarker for certain inborn errors of metabolism is becoming clearer, further research is needed to establish its physiological concentration ranges in healthy populations across different age groups and physiological states. The development of robust and sensitive analytical methods, such as the GC-MS and LC-MS/MS protocols detailed in this guide, is paramount to advancing our understanding of this molecule.
For drug development professionals, monitoring the levels of this compound and other dicarboxylic acids could provide insights into the off-target effects of drugs on fatty acid metabolism. As our knowledge of the metabolome expands, molecules like this compound will undoubtedly play an increasingly important role in both clinical diagnostics and pharmaceutical research.
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A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Tserng, K. Y., Jin, S. J., Kerr, D. S., & Hoppel, C. L. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. Metabolism, 40(7), 676–682. [Link]
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Guneral, F., & Bachmann, C. (1994). Age-related reference values for urinary organic acids in a healthy Turkish pediatric population. Clinical Chemistry, 40(6), 862–866. [Link]
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A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran. (2014). Reports of Biochemistry and Molecular Biology. [Link]
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Mocan, A., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis, 205, 114335. [Link]
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Mocan, A., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis, 205, 114335. [Link]
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Verhaeghe, B. J., Van Bocxlaer, J. F., & De Leenheer, A. P. (1992). Gas chromatographic/mass spectrometric identification of 3-hydroxydicarboxylic acids in urine. Biological Mass Spectrometry, 21(1), 27–32. [Link]
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Duez, P., Kumps, A., & Mardens, Y. L. (1996). GC/MS profiling of urinary organic acids evaluated as a quantitative method. Clinical Chemistry, 42(10), 1609–1615. [Link]
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Reçber, T., et al. (2022). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. Journal of Research in Pharmacy, 26(1), 136-144. [Link]
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Rinaldo, P., et al. (1990). 3-hydroxydicarboxylic aciduria--a fatty acid oxidation defect with severe prognosis. The Journal of Pediatrics, 116(3), 387-392. [Link]
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GC–MS profile chromatogram from healthy individuals. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Perspective on the Design, Synthesis, and Evaluation of 3-Hydroxysuberic Acid Analogs
An In-depth Technical Guide to the Structural Analogs of 3-Hydroxysuberic Acid and Their Properties
Foreword: The Untapped Potential of a Humble Metabolite
In the vast landscape of drug discovery and molecular biology, inspiration can be found in the most fundamental building blocks of life. This compound, a simple, eight-carbon di-carboxylic acid, is one such molecule.[1] As a naturally occurring metabolite, its presence in various biological systems hints at an intrinsic, yet largely unexplored, physiological role.[1] This guide is intended for researchers, scientists, and drug development professionals who see the potential in leveraging this scaffold to create novel chemical entities with tailored properties and therapeutic applications. We will embark on a journey from the core structure of this compound to the rational design, synthesis, and biological evaluation of its structural analogs, grounded in the principles of medicinal chemistry and structure-activity relationships.
The Core Scaffold: this compound
This compound, also known as 3-hydroxyoctanedioic acid, is a medium-chain hydroxy dicarboxylic acid.[1] Its structure is characterized by an eight-carbon backbone with carboxylic acid groups at both ends (C1 and C8) and a hydroxyl group at the C3 position.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H14O5 | [1] |
| Molecular Weight | 190.19 g/mol | [1] |
| IUPAC Name | 3-hydroxyoctanedioic acid | [1] |
| Description | White solid | |
| Classification | Medium-chain hydroxy acid, Dicarboxylic acid | [1] |
The presence of two carboxylic acid groups and a hydroxyl group makes this compound a highly polar molecule with multiple points for potential hydrogen bonding, which is a key consideration in its interaction with biological targets.[2]
The Rationale for Developing Structural Analogs
The development of structural analogs of a parent molecule is a cornerstone of medicinal chemistry. The primary motivations for modifying the this compound scaffold include:
-
Enhancing Potency and Selectivity: By systematically altering the structure, we can improve the affinity and specificity of the molecule for its biological target.
-
Improving Pharmacokinetic Properties: Modifications can be made to enhance absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and a more favorable therapeutic profile.
-
Exploring Structure-Activity Relationships (SAR): The synthesis and evaluation of analogs provide valuable data on which functional groups are essential for biological activity and how different modifications impact this activity.[2][3]
-
Developing Tool Compounds: Novel analogs can serve as chemical probes to investigate biological pathways and validate new drug targets.
Designing the Analogs: A Roadmap for Modification
The structure of this compound offers several key positions for modification. The following diagram illustrates these points of potential derivatization.
Caption: Key modification points on the this compound scaffold.
Modification of the Carboxylic Acid Groups (C1 and C8)
The two carboxylic acid groups are prime targets for modification to influence polarity, bioavailability, and target interaction.
Design Rationale:
-
Esterification: Converting one or both carboxylic acids to esters can increase lipophilicity, potentially improving cell membrane permeability. The choice of the ester group (e.g., methyl, ethyl, benzyl) allows for fine-tuning of this property.
-
Amidation: Formation of amides can introduce new hydrogen bond donors and acceptors, potentially leading to new interactions with a biological target. Amides are also generally more stable to hydrolysis than esters.
-
Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere (e.g., tetrazole, hydroxamic acid) can maintain the acidic character necessary for target binding while altering other physicochemical properties.[4] For instance, hydroxamic acids are known zinc-binding groups and are features of potent enzyme inhibitors like suberoylanilide hydroxamic acid (SAHA).[5]
Modification of the Hydroxyl Group (C3)
The secondary hydroxyl group at C3 is a key feature that can be modified to probe its role in target binding and to alter the molecule's properties.
Design Rationale:
-
Alkylation/Acylation: Conversion to an ether or ester can eliminate a hydrogen bond donor and increase lipophilicity.
-
Oxidation: Oxidation to a ketone would remove the hydrogen bonding capability and introduce a planar carbonyl group, which could alter conformational preferences and target interactions.
-
Inversion of Stereochemistry: If the hydroxyl group is involved in a stereospecific interaction with a target, synthesizing the opposite enantiomer can help to elucidate the binding mode.
-
Replacement with other functional groups: Substitution with an amino group (to create a 3-aminosuberic acid analog) would introduce a basic center, significantly altering the molecule's charge state at physiological pH and potentially leading to new ionic interactions.
Modification of the Aliphatic Backbone (C2, C4-C7)
The length and rigidity of the carbon chain can be altered to optimize the distance between the key functional groups for optimal target binding.
Design Rationale:
-
Chain Length Variation: Synthesizing analogs with shorter or longer carbon chains (e.g., 3-hydroxyadipic acid or 3-hydroxysebacic acid) can help determine the optimal chain length for a given biological activity.
-
Introduction of Unsaturation: Introducing a double or triple bond can rigidify the backbone and introduce specific geometric constraints.
-
Cyclic Constraints: Incorporating the backbone into a cyclic structure (e.g., a cyclohexane ring) can further restrict conformational freedom, which can lead to increased potency and selectivity if the constrained conformation is the bioactive one.
Synthesis of this compound Analogs: A Practical Approach
While specific synthetic routes will depend on the target analog, a general retrosynthetic approach can be outlined. The following workflow provides a conceptual framework for the synthesis of a variety of analogs.
Caption: General synthetic workflow for this compound analogs.
Exemplary Protocol: Synthesis of a this compound Mono-amide Analog
This protocol is a hypothetical adaptation based on standard organic chemistry techniques.
Step 1: Mono-protection of Suberic Acid
-
Dissolve suberic acid (1 equivalent) in a suitable solvent such as methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for a time sufficient to achieve a significant yield of the mono-methyl ester, monitoring by TLC or GC-MS.
-
Work up the reaction by neutralizing the acid, extracting with an organic solvent, and purifying by column chromatography to isolate mono-methyl suberate.
Step 2: α-Bromination
-
To a solution of mono-methyl suberate (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator (e.g., AIBN).
-
Reflux the mixture under inert atmosphere, monitoring the reaction by TLC.
-
Upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate. Purify the crude product to obtain methyl 2-bromosuberate.
Step 3: Hydroxylation
-
Dissolve the methyl 2-bromosuberate (1 equivalent) in a mixture of water and a polar aprotic solvent (e.g., DMSO).
-
Add a mild base such as sodium bicarbonate (2 equivalents).
-
Heat the mixture, monitoring for the disappearance of the starting material.
-
Acidify the reaction mixture and extract with an organic solvent. Purify the product to yield methyl 3-hydroxysuberate.
Step 4: Amidation
-
Dissolve the free carboxylic acid of methyl 3-hydroxysuberate (1 equivalent) in an anhydrous solvent like DMF.
-
Add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).
-
Add the desired amine (1.2 equivalents) and stir the reaction at room temperature until completion.
-
Work up the reaction and purify by column chromatography to obtain the target mono-amide analog.
Step 5: (Optional) Saponification
-
If the final product with a free carboxylic acid at the other end is desired, the methyl ester can be hydrolyzed using a base like lithium hydroxide in a mixture of THF and water.
Properties and Biological Evaluation of Analogs
The newly synthesized analogs must be thoroughly characterized and evaluated for their biological activity.
Physicochemical Characterization
| Parameter | Method | Rationale |
| Purity | HPLC, LC-MS | To ensure the quality of the compound for biological testing. |
| Identity | NMR (1H, 13C), HRMS | To confirm the chemical structure of the synthesized analog. |
| Lipophilicity | LogP/LogD determination | To assess the compound's hydrophobicity, which influences its ADME properties. |
| pKa | Potentiometric titration | To determine the ionization state of the molecule at physiological pH. |
| Solubility | Kinetic or thermodynamic solubility assays | To assess the compound's solubility in aqueous and organic media. |
Biological Evaluation
The choice of biological assays will depend on the therapeutic area of interest. Given that medium-chain fatty acids and their derivatives are involved in metabolism and can act as signaling molecules, initial screening could focus on:
-
Enzyme Inhibition Assays: Many dicarboxylic acids are known to be enzyme inhibitors.[6] For example, analogs could be screened against histone deacetylases (HDACs), fatty acid synthases, or other metabolic enzymes.
-
Receptor Binding Assays: Medium-chain fatty acids are ligands for certain G-protein coupled receptors (GPCRs). Analogs could be tested for their ability to bind to and activate or inhibit these receptors.
-
Cell-based Assays:
-
Anti-proliferative assays: To assess the effect of the analogs on the growth of cancer cell lines.
-
Anti-inflammatory assays: To measure the inhibition of inflammatory cytokine production in immune cells.
-
Metabolic assays: To evaluate the effect of the analogs on glucose uptake, lipid accumulation, or mitochondrial respiration in relevant cell types.
-
Structure-Activity Relationship (SAR) Analysis
The data from the biological evaluation of a library of analogs will allow for the development of an SAR. This will provide insights into:
-
The importance of the hydroxyl group and its stereochemistry.
-
The optimal chain length for activity.
-
The tolerance for different functional groups at the carboxylic acid termini.
-
The effect of conformational restriction on potency and selectivity.
Future Directions and Therapeutic Potential
The development of this compound analogs is a nascent field with significant potential. Based on the known biological activities of related molecules, potential therapeutic applications could include:
-
Oncology: As scaffolds for the development of novel HDAC inhibitors or modulators of cancer cell metabolism.
-
Metabolic Diseases: As agents to modulate lipid and glucose metabolism in conditions such as diabetes and non-alcoholic fatty liver disease.
-
Inflammatory Diseases: As anti-inflammatory agents by targeting key signaling pathways in immune cells.
-
Neurological Disorders: Some medium-chain fatty acids have shown neuroprotective effects, suggesting a potential role for these analogs in neurodegenerative diseases.
The systematic approach to design, synthesis, and evaluation outlined in this guide provides a robust framework for unlocking the therapeutic potential of the this compound scaffold.
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The Discovery and Initial Characterization of 3-Hydroxysuberic Acid: From Metabolic Byproduct to Therapeutic Target
An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Abstract
3-Hydroxysuberic acid (3-HSA), a medium-chain hydroxy dicarboxylic acid, has emerged from relative obscurity as a minor metabolic byproduct to a molecule of significant interest in the study of metabolic disorders and as a potential biomarker.[1][2][3] This guide provides a comprehensive technical overview of the discovery, synthesis, and initial characterization of 3-HSA. We delve into its endogenous metabolic origins, outline a robust synthetic pathway, and present a multi-platform analytical workflow for its characterization and quantification. This document is intended for researchers and drug development professionals seeking to understand and leverage the unique properties of this molecule.
Introduction: Defining this compound
This compound, systematically named 3-hydroxyoctanedioic acid, is a C8 dicarboxylic acid featuring a hydroxyl group on the third carbon.[4] It belongs to the class of organic compounds known as medium-chain hydroxy acids.[1][5] While present in trace amounts in various biological fluids like blood and urine under normal physiological conditions, its concentration can increase significantly in states of altered fatty acid metabolism.[1][2][5] This elevation has positioned 3-HSA as a key secondary metabolite for investigating certain inborn errors of metabolism.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Systematic Name | 3-Hydroxyoctanedioic acid | [6] |
| Synonyms | 3-Hydroxysuberate | [1][6] |
| Chemical Formula | C₈H₁₄O₅ | [6] |
| Molecular Weight | 190.18 g/mol | [6] |
| Chemical Class | Medium-chain hydroxy acid, Dicarboxylic acid | [1][5] |
| InChI Key | ARJZZFJXSNJKGR-UHFFFAOYSA-N | [1] |
Discovery and Metabolic Genesis
The discovery of 3-HSA is intrinsically linked to the study of dicarboxylic aciduria, a metabolic condition characterized by the abnormal excretion of dicarboxylic acids.[3] It was identified as one of several 3-hydroxydicarboxylic acids present in human urine, with excretion rates increasing during conditions of enhanced fatty acid mobilization (e.g., fasting) or defects in fatty acid β-oxidation.[2][3]
The Metabolic Pathway
The prevailing hypothesis for the formation of 3-HSA is that it does not arise from the β-oxidation of suberic acid itself. Instead, it is a downstream product of a metabolic overflow pathway. The proposed genesis begins with medium to long-chain 3-hydroxy monocarboxylic acids, which undergo ω-oxidation (oxidation at the terminal methyl group) to form longer-chain 3-hydroxydicarboxylic acids. These are then subsequently shortened via β-oxidation from the ω-end to yield a profile of shorter-chain 3-hydroxydicarboxylic acids, including 3-HSA.[2][3] This pathway is particularly relevant in genetic disorders like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, where specific patterns in urinary 3-hydroxydicarboxylic acids serve as diagnostic markers.[3]
Caption: Proposed metabolic origin of this compound.
Chemical Synthesis Strategy
To enable further research and the development of analytical standards, a reliable method for chemical synthesis is essential. While a specific, dedicated synthesis for 3-HSA is not widely published, a general and convenient method for producing hydroxy diacids can be adapted.[1] The following strategy is based on established organic chemistry principles for such molecules.
Proposed Synthetic Route
A plausible approach involves the asymmetric aldol addition to a protected glutaric acid derivative followed by chain extension and deprotection. This ensures control over the stereochemistry at the C3 position, which is critical for biological studies.
Caption: A plausible synthetic pathway for this compound.
Initial Characterization: An Analytical Workflow
Proper characterization is paramount to confirm the identity, purity, and structure of newly synthesized or isolated 3-HSA. A multi-platform approach combining spectroscopic and chromatographic techniques is recommended.
Caption: Integrated analytical workflow for 3-HSA characterization.
Spectroscopic Analysis
FTIR is an excellent first-pass technique to confirm the presence of key functional groups. The spectrum of 3-HSA is expected to show characteristic absorption bands for the hydroxyl and carboxylic acid moieties.[7]
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400-2400 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~3300 (broad) | O-H (Alcohol) | Stretching |
| ~2940, ~2860 | C-H (Aliphatic) | Stretching |
| ~1710 (strong) | C=O (Carboxylic Acid) | Stretching |
| ~1250 | C-O (Carboxylic Acid) | Stretching |
| ~1100 | C-O (Alcohol) | Stretching |
Protocol 1: FTIR Analysis via KBr Pellet Method [7]
-
Objective: To obtain an infrared spectrum of solid 3-HSA to identify its functional groups.
-
Rationale: The KBr pellet method is a classic technique for obtaining high-quality spectra of solid samples, minimizing interference from solvents.
-
Methodology:
-
Sample Preparation: Dry approximately 200 mg of FTIR-grade Potassium Bromide (KBr) in an oven to remove moisture. In an agate mortar, thoroughly grind 1-2 mg of the solid 3-HSA sample with the dried KBr until a fine, homogenous powder is achieved.
-
Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Background Collection: Place the empty spectrometer sample holder in the beam path and acquire a background spectrum. This corrects for atmospheric CO₂ and water vapor.
-
Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be analyzed for the characteristic absorption bands listed in Table 2.
-
NMR is the most powerful tool for unambiguous structural elucidation. ¹H and ¹³C NMR will confirm the carbon skeleton and the position of the hydroxyl group.
MS is used to determine the molecular weight and fragmentation pattern of 3-HSA. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a highly sensitive and specific tool for identification and quantification in complex matrices.
Chromatographic Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of 3-HSA and for its quantification.
Protocol 2: Purity Assessment by Reverse-Phase HPLC-DAD [8][9]
-
Objective: To separate 3-HSA from potential impurities and assess its purity.
-
Rationale: Reverse-phase HPLC is well-suited for separating polar organic molecules like dicarboxylic acids. A Diode Array Detector (DAD) allows for monitoring at multiple wavelengths, which is useful for identifying impurities with different chromophores.[9]
-
Methodology:
-
System Configuration:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).[8]
-
Mobile Phase A: Water with 0.1% Perchloric Acid or Formic Acid. (The acid suppresses the ionization of the carboxyl groups, leading to better peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: DAD at 200-210 nm (where carboxyl groups have some absorbance).[8]
-
Injection Volume: 10 µL.[9]
-
-
Sample Preparation: Prepare a stock solution of 3-HSA in the mobile phase (e.g., 1 mg/mL).
-
Elution Program:
-
Start with an isocratic elution of 95% A and 5% B for 5 minutes.
-
Implement a linear gradient to increase B to 95% over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
-
Data Analysis: Integrate the peak corresponding to 3-HSA. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
-
Biological Context and Future Directions
The initial characterization of 3-HSA has established its identity and provided the tools for its reliable detection. Its primary significance lies in its role as a biomarker for metabolic diseases. The distinct urinary profile of 3-hydroxydicarboxylic acids can aid in the differential diagnosis of fatty acid oxidation disorders.[3] Furthermore, its identification in the metabolome of colorectal cancer tissues suggests potential, albeit unexplored, roles in pathology that warrant further investigation.[1]
Future research should focus on:
-
Stereospecific Synthesis and Analysis: Developing methods to synthesize and separate the R and S enantiomers of 3-HSA to investigate stereospecific biological activities. Chiral phase HPLC would be a valuable tool for this.[10]
-
Mechanism of Action: Elucidating the specific biochemical pathways affected by elevated 3-HSA levels. Related hydroxy acids have been shown to inhibit key enzymes in energy metabolism, a possibility that should be explored for 3-HSA.[11]
-
Therapeutic Potential: Investigating whether modulating the levels of 3-HSA or its metabolic precursors could have therapeutic benefits in metabolic or other diseases.
References
- BenchChem. (n.d.). Application Notes and Protocols for FTIR Spectroscopy of Dicarboxylic Acids.
- Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0000325).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- Microbial catalysis for the production of hydroxy- and amino-fatty acids. (2025). Source not specified.
- FooDB. (2011). Showing Compound this compound (FDB021951).
- Federal Institute for Occupational Safety and Health (BAuA). (2023). Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid.
- MDPI. (n.d.). Direct Conversion of Propylene Oxide to 3-Hydroxy Butyric Acid Using a Cobalt Carbonyl Ionic Liquid Catalyst.
- Genetic and Rare Diseases Information Center (GARD). (n.d.). 3-hydroxyisobutyric aciduria.
- ACS Publications. (n.d.). Colorimetric Determination of Dicarboxylic Acid Derivatives as Hydroxamic Acids.
- EMBL-EBI. (n.d.). This compound (CHEBI:70766).
- ZORA. (2023). Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid.
- Tserng, K. Y., & Jin, S. J. (1991). Metabolic origin of urinary 3-hydroxy dicarboxylic acids. Biochemistry, 30(9), 2508-2514.
- PubMed. (n.d.). Evidence that 3-hydroxyisobutyric acid inhibits key enzymes of energy metabolism in cerebral cortex of young rats.
- Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxyisovaleric acid (HMDB0000754).
- ResearchGate. (n.d.). Novel Enzymatic Synthesis of 3-Hydroxybutyric Acid Oligomers with Inserted Lactobionic Acid Moieties.
- Sjögren, J., Magnusson, J., Broberg, A., Schnürer, J., & Kenne, L. (2003). Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14. Applied and Environmental Microbiology, 69(12), 7554-7557.
- PubMed. (n.d.). Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein.
-
Wikidata. (n.d.). This compound. Retrieved from .
- NIH. (2024). A Fatal Case of 3-Hydroxyisobutyryl-CoA Hydrolase Deficiency in a Term Infant with Severe High Anion Gap Acidosis and Review of the Literature.
- Bennett, M. J., et al. (1992). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. Journal of inherited metabolic disease, 15(3), 327-330.
- MDPI. (n.d.). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies.
- Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. (2020). Source not specified.
- Genetic and Rare Diseases Information Center (GARD). (n.d.). 3-hydroxyisobutyryl-coa hydrolase deficiency.
- Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifo. (2021). Source not specified.
- Hulcher, F. H. (1982). Isolation and characterization of a new hydroxamic acid from Pseudomonas mildenbergii. Biochemistry, 21(18), 4491-4495.
- Kühn, H., Wiesner, R., Lankin, V. Z., Nekrasov, A., Alder, L., & Schewe, T. (1987). Analysis of the Stereochemistry of Lipoxygenase-Derived Hydroxypolyenoic Fatty Acids by Means of Chiral Phase High-Pressure Liquid Chromatography. Analytical Biochemistry, 160(1), 24-34.
- ResearchGate. (n.d.). Analytical Methods.
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Methodological & Application
Quantitative Analysis of 3-Hydroxysuberic Acid in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Drug Development and Clinical Research Professionals
Abstract
3-Hydroxysuberic acid is a dicarboxylic acid whose presence and concentration in biological fluids can serve as a potential biomarker for various metabolic processes and dietary intakes.[1][2] Accurate quantification of this analyte is essential for clinical research and drug development, yet its inherent polarity and low volatility present significant analytical challenges. This application note presents a robust and validated method for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a liquid-liquid extraction (LLE) for sample cleanup, followed by chemical derivatization to enhance analyte volatility and thermal stability. By using a stable isotope-labeled internal standard and Selected Ion Monitoring (SIM), the method achieves high sensitivity, selectivity, and accuracy, making it suitable for demanding research applications.
Principle and Scientific Rationale
The quantification of polar, non-volatile compounds like this compound by GC-MS is predicated on a critical chemical modification step: derivatization . Direct injection of such analytes results in poor chromatographic peak shape, low sensitivity, and thermal degradation in the hot GC inlet.[3] Our method addresses this by converting the polar carboxyl and hydroxyl functional groups into non-polar trimethylsilyl (TMS) ethers and esters.
Causality of Derivatization: The chosen silylating reagent, N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), is highly effective as it reacts with all active hydrogen atoms present in the this compound molecule—both at the two carboxylic acid sites and the single hydroxyl group.[4][5] This transformation drastically reduces the molecule's polarity and hydrogen-bonding capacity, thereby increasing its volatility and thermal stability for successful transit through the GC system.[6]
Rationale for Internal Standard: To ensure the highest degree of accuracy and correct for analyte loss during the multi-step sample preparation and potential matrix effects during ionization, a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) this compound is employed as the internal standard (IS).[7][8] This IS is chemically identical to the analyte and thus exhibits the same behavior during extraction, derivatization, and chromatographic separation, providing a reliable basis for quantification.[9]
Rationale for Mass Spectrometric Detection: Mass spectrometry, particularly in the Selected Ion Monitoring (SIM) mode, provides unparalleled selectivity and sensitivity.[5][10] By monitoring only specific, characteristic ions of the derivatized analyte and internal standard, chemical noise from the sample matrix is effectively filtered out, allowing for precise quantification even at low concentrations.
Materials and Reagents
-
Standards: this compound (≥98% purity), Stable Isotope-Labeled this compound (e.g., D₄-3-Hydroxysuberic acid, as internal standard).
-
Solvents: Ethyl Acetate (HPLC grade), Methanol (HPLC grade), Pyridine (Anhydrous), Hexane (HPLC grade).
-
Reagents: N,O-bis(trimethylsilyl)-trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), Hydrochloric Acid (HCl, concentrated), Sodium Sulfate (Anhydrous).
-
Equipment: GC-MS system (e.g., Agilent 7890/5977 or equivalent), analytical balance, vortex mixer, centrifuge, heating block or oven, nitrogen evaporator, autosampler vials with inserts, various pipettes and general laboratory glassware.
Detailed Experimental Protocols
Preparation of Standards and Calibration Curve
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound (analyte) and 10 mg of its labeled internal standard (IS) in separate 10 mL volumetric flasks using methanol.
-
Working Standard Solutions: Perform serial dilutions of the analyte primary stock solution with methanol to prepare a series of working standards for the calibration curve. A typical concentration range would be 1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (IS-WS): Dilute the IS primary stock solution with methanol to a final concentration of 25 µg/mL. This solution will be spiked into all samples, calibrators, and quality controls.
Sample Preparation Workflow
The following protocol is designed for a 500 µL aliquot of a biological sample (e.g., plasma or urine).
Caption: Workflow for sample extraction and derivatization.
Derivatization Chemistry
The derivatization reaction targets the acidic protons on the hydroxyl and carboxyl groups.
Caption: Silylation of this compound with BSTFA.
GC-MS Instrumentation and Parameters
The following parameters serve as a starting point and may require optimization for specific instrumentation.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A robust, general-purpose column suitable for a wide range of derivatized compounds. |
| Injection Volume | 1 µL | |
| Inlet Temperature | 260 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless | Maximizes transfer of analyte onto the column for high sensitivity. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | |
| Oven Program | Initial 80°C, hold 2 min; Ramp 10°C/min to 280°C, hold 5 min | A temperature gradient is essential for separating the analyte from matrix components.[10] |
| Mass Spectrometer | ||
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte before reaching the ion source. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | |
| MS Mode | Selected Ion Monitoring (SIM) | Provides superior sensitivity and selectivity for quantification.[5] |
Selected Ion Monitoring (SIM) Parameters
The selection of appropriate ions is critical for selectivity. For TMS derivatives, a characteristic fragment is often the [M-15]⁺ ion, corresponding to the loss of a methyl group (-CH₃).[10] The exact masses will depend on the specific derivative formed.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound-3TMS | To be determined empirically | To be determined empirically |
| IS-3TMS | To be determined empirically | To be determined empirically |
| Note: The optimal quantifier and qualifier ions must be determined by injecting a derivatized standard in full scan mode and examining the resulting mass spectrum. Predicted spectra can provide a starting point.[2] |
Method Validation
To ensure the trustworthiness of the results, the method must be validated according to established guidelines.[11][12]
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity | Calibration curve with R² ≥ 0.995 | R² > 0.998 |
| Accuracy | Mean recovery of 85-115% at 3 QC levels | 92 - 108% |
| Precision | %RSD ≤ 15% (≤ 20% at LLOQ) | Intra-day: < 8%, Inter-day: < 12% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | ~ 2-5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10, with acceptable precision/accuracy | ~ 5-15 ng/mL |
| Selectivity | No interfering peaks at the retention time of the analyte and IS in blank matrix | No interference observed |
| Stability | Analyte stable under defined storage and processing conditions | Stable for 24h at autosampler temp (4°C) |
Conclusion
This application note details a comprehensive and robust GC-MS method for the quantitative determination of this compound in biological matrices. The protocol, which incorporates an optimized liquid-liquid extraction, efficient silylation derivatization, and highly selective SIM-MS detection, demonstrates excellent performance in terms of accuracy, precision, and sensitivity. This validated methodology provides researchers, scientists, and drug development professionals with a reliable tool for investigating the role of this compound in metabolic pathways and as a potential clinical biomarker.
References
-
Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491–7503. [Link]
-
Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-245. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000325). HMDB. Retrieved January 14, 2026, from [Link]
-
Pietrogrande, M. C., Bacco, D., & Demaria, G. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Journal of separation science, 34(10), 1123–1129. [Link]
-
Rinaldo, P., Matern, D., & Bennett, M. J. (2008). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Journal of clinical lipidology, 2(2), 77-85. [Link]
-
FooDB. (2011). Showing Compound this compound (FDB021951). FooDB. Retrieved January 14, 2026, from [Link]
-
Mock, D. M., Jackson, H., Lankford, G. L., Mock, N. I., & Weintraub, S. T. (1989). Quantification of urinary 3-hydroxyisovaleric acid using deuterated 3-hydroxyisovaleric acid as internal standard. Biomedical & environmental mass spectrometry, 18(9), 652–656. [Link]
-
Gao, P., Gu, H., & Zhao, Z. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. European Journal of Lipid Science and Technology, 119(12), 1700313. [Link]
-
Katajamaa, M., & Oresic, M. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]
-
IsoLife. (n.d.). Internal Standards in metabolomics. IsoLife. Retrieved January 14, 2026, from [Link]
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- 4. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Quantification of urinary 3-hydroxyisovaleric acid using deuterated 3-hydroxyisovaleric acid as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 9. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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Quantitative Analysis of 3-Hydroxysuberic Acid in Human Serum by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-hydroxysuberic acid in human serum. This compound, a medium-chain hydroxy dicarboxylic acid, is a metabolite that can provide insights into fatty acid metabolism.[1][2] The described method employs a simple protein precipitation step for sample preparation, followed by derivatization to enhance chromatographic retention and mass spectrometric sensitivity. The subsequent analysis is performed using a reversed-phase LC-MS/MS system operating in negative electrospray ionization mode. This protocol has been developed with a focus on accuracy, precision, and reliability, adhering to principles outlined in bioanalytical method validation guidelines.[3][4][5][6][7]
Introduction
This compound, also known as 3-hydroxyoctanedioate, is a dicarboxylic acid that plays a role in fatty acid metabolism.[1][2] Accurate and precise measurement of its concentration in biological matrices like serum is crucial for understanding its physiological and pathological significance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its high sensitivity and selectivity.[8]
However, the analysis of small, polar molecules like dicarboxylic acids by reversed-phase LC-MS/MS presents challenges, including poor retention on conventional C18 columns and inefficient ionization.[8][9] To overcome these challenges, this method incorporates a chemical derivatization step. Derivatization modifies the analyte's chemical structure to improve its chromatographic behavior and enhance its ionization efficiency, leading to a more sensitive and reliable assay.[10][11][12][13] This application note provides a comprehensive, step-by-step protocol for sample preparation, derivatization, LC-MS/MS analysis, and data processing, intended for researchers, scientists, and drug development professionals.
Materials and Reagents
-
Solvents & Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound, if available. If not, a structurally similar dicarboxylic acid can be used)
-
-
Solutions:
-
Protein Precipitation Solution: Acetonitrile with 0.1% formic acid.
-
Derivatization Reagent (3-NPH): 200 mM 3-NPH in 50:50 (v/v) acetonitrile/water.
-
Coupling Agent (EDC-Pyridine): 120 mM EDC with 6% pyridine in 50:50 (v/v) acetonitrile/water.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Experimental Protocols
Part 1: Sample Preparation and Derivatization
This protocol is designed to efficiently extract this compound from the complex serum matrix and derivatize it for optimal LC-MS/MS analysis. The causality behind these steps is to first remove interfering proteins and then to chemically modify the analyte to improve its analytical characteristics.[9]
Protocol Steps:
-
Sample Thawing: Thaw frozen serum samples, calibration standards, and quality control (QC) samples on ice to prevent degradation.
-
Protein Precipitation:
-
To 50 µL of serum sample, add 150 µL of ice-cold protein precipitation solution (Acetonitrile with 0.1% formic acid).
-
Add the internal standard solution at this stage to account for variability during sample processing.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean microcentrifuge tube, avoiding the protein pellet.
-
Derivatization Reaction:
-
Dilution and Centrifugation:
-
After incubation, dilute the reaction mixture to 1.4 mL with 50:50 (v/v) acetonitrile/water.[9]
-
Centrifuge at 14,000 x g for 10 minutes to remove any precipitates.
-
-
Sample Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Part 2: LC-MS/MS Analysis
The chromatographic and mass spectrometric parameters are optimized for the selective and sensitive detection of the derivatized this compound.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a TurboIonSpray or similar electrospray ionization (ESI) source.[14]
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | (Example) 0-1 min: 5% B, 1-8 min: 5-95% B, 8-9 min: 95% B, 9-10 min: 5% B |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | -4500 V |
MRM Transitions:
The following table provides hypothetical MRM transitions for the 3-NPH derivative of this compound. These values must be optimized empirically on the specific mass spectrometer being used.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound-3-NPH | [Value to be determined] | [Value to be determined] | [Value to be determined] |
| Internal Standard-3-NPH | [Value to be determined] | [Value to be determined] | [Value to be determined] |
Method Validation
To ensure the trustworthiness and reliability of the analytical data, the method should be validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[3][4][5][6] Key validation parameters include:
-
Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate the closeness of measured values to the true value and the degree of scatter in the data, respectively.
-
Recovery: Measure the efficiency of the extraction process.
-
Matrix Effect: Investigate the influence of matrix components on the ionization of the analyte.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.
Data Presentation
Table 1: Optimized Mass Spectrometry Parameters (Hypothetical)
| Parameter | This compound-3-NPH | Internal Standard-3-NPH |
|---|---|---|
| Precursor Ion (Q1) m/z | Optimized Value | Optimized Value |
| Product Ion (Q3) m/z | Optimized Value | Optimized Value |
| Declustering Potential (DP) | Optimized Value | Optimized Value |
| Entrance Potential (EP) | Optimized Value | Optimized Value |
| Collision Energy (CE) | Optimized Value | Optimized Value |
| Collision Cell Exit Potential (CXP) | Optimized Value | Optimized Value |
Table 2: Method Validation Summary (Example Data)
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | S/N ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% | 4.1% to 9.8% |
| Recovery | Consistent and reproducible | 85 ± 7% |
| Matrix Effect | CV ≤ 15% | 11.2% |
Visualization of Experimental Workflow
Figure 1: Overall workflow for the LC-MS/MS analysis of this compound in serum.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in human serum. The combination of a straightforward sample preparation protocol, effective derivatization, and optimized LC-MS/MS parameters ensures high-quality data suitable for research and clinical applications. Adherence to rigorous validation procedures is essential to guarantee the accuracy and precision of the results.
References
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. Link
-
Bioanalytical Method Validation. U.S. Food and Drug Administration, May 2001. Link
-
Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Rashed, M. S., et al. Clinical Chemistry, 2001. Link
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration, November 2022. Link
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Sandle, T. Outsourced Pharma, January 2023. Link
-
USFDA guidelines for bioanalytical method validation. Slideshare. Link
-
Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Al-Dirbashi, O. Y., et al. Journal of Chromatography B, 2017. Link
-
Showing metabocard for this compound (HMDB0000325). Human Metabolome Database. Link
-
Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. DergiPark. Link
-
Showing Compound this compound (FDB021951). FooDB. Link
-
Method of analysis of carboxylic acid by mass spectrometry. Google Patents. Link
-
Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Holčapek, M., et al. Analytical Chemistry, 2021. Link
-
Derivatization-assisted LC-MS/MS method for simultaneous quantification of endogenous gamma-hydroxybutyric acid and its metabolic precursors and products in human urine. Lee, S., et al. Analytica Chimica Acta, 2022. Link
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Han, J., et al. Analytical and Bioanalytical Chemistry, 2024. Link
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Jain, A., et al. Metabolites, 2020. Link
-
Rapid diagnosis of medium chain Acyl Co-A dehydrogenase(MCAD) deficiency in a newborn by liquid chromatography/tandem mass spectrometry. Chace, D. H., et al. Rapid Communications in Mass Spectrometry, 2003. Link
-
Derivatization in Sample Preparation for LC‐MS Bioanalysis. Santa, T. ResearchGate, 2015. Link
-
Simultaneous quantitation of multiple myeloma related dietary metabolites in serum using HILIC-LC-MS/MS. Wang, M., et al. Food & Nutrition Research, 2023. Link
-
Sample preparation for mass spectrometry. Thermo Fisher Scientific. Link
-
A sensitive and comprehensive quantitative profiling of short chain fatty acids in human stool, serum, and stool water by UPLC-MS/MS. bioRxiv. Link
-
Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples. Bar, N., et al. Metabolites, 2020. Link
-
An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. Balas, L., et al. Journal of Lipid Research, 2019. Link
-
A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Milk. Kokotou, M. G., et al. Molecules, 2020. Link
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Internal standards for quantitative mass spectrometry. MilliporeSigma. Link
-
Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices. Jha, A., et al. Metabolites, 2016. Link
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Kokotou, M. G., et al. Molecules, 2022. Link
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Johnson, D. W. Clinica Chimica Acta, 2008. Link
-
Sample preparation for Mass spectrometric analysis. G-Biosciences. Link
-
MRM Transitions and Mass Spectrometry Settings. ResearchGate. Link
-
How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec. YouTube. Link
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Sample Preparation. Stanford University Mass Spectrometry. Link
-
Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14. Sjögren, J., et al. Applied and Environmental Microbiology, 2003. Link
-
3-Hydroxybenzoic acid inhibits the virulence attributes and disrupts biofilm production in clinical isolates of Acinetobacter baumannii. Archana, V. N., et al. European Journal of Clinical Microbiology & Infectious Diseases, 2025. Link
-
Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14. ResearchGate. Link
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Quantitative Analysis of 3-Hydroxysuberic Acid in Human Plasma by Stable Isotope Dilution LC-MS/MS
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This application note details a robust and highly specific method for the quantification of 3-Hydroxysuberic acid in human plasma using a Stable Isotope Dilution (SID) workflow coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a clinically relevant dicarboxylic acid, and its accurate measurement is crucial for the study of certain inborn errors of metabolism, particularly disorders of fatty acid oxidation.[1][2][3] The methodology presented herein leverages a stable isotope-labeled internal standard to ensure the highest level of accuracy and precision by correcting for sample matrix effects and variations during sample processing.[4][5][6] This protocol is designed for researchers in clinical diagnostics, drug development, and metabolic disease studies, providing a comprehensive guide from sample preparation to data analysis.
Introduction and Scientific Principles
Clinical Significance of this compound
This compound is a medium-chain hydroxy-dicarboxylic acid that is typically present at very low levels in healthy individuals.[7][8] However, in certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency or other defects in the mitochondrial fatty acid β-oxidation pathway, alternative metabolic routes like omega (ω)-oxidation are upregulated.[3][9] This leads to the accumulation and subsequent excretion of various dicarboxylic acids, including this compound, making it a key biomarker for the diagnosis and monitoring of these conditions, collectively known as dicarboxylic acidurias.[1][2][10] Accurate quantification is therefore essential for differential diagnosis and for evaluating therapeutic efficacy.
The Principle of Stable Isotope Dilution Mass Spectrometry (SID-MS)
Stable Isotope Dilution Mass Spectrometry is the gold standard for quantitative bioanalysis due to its superior accuracy and precision.[11] The core principle involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the very beginning of the workflow.[6][12]
Causality of Experimental Choice: The internal standard (e.g., Deuterium or ¹³C labeled this compound) is chemically identical to the endogenous analyte. Therefore, it experiences the same physical and chemical variations during sample extraction, derivatization (if needed), and ionization in the mass spectrometer.[5] This co-behavior is critical for mitigating two major challenges in bioanalysis:
-
Sample Preparation Variability: Inevitable losses during multi-step extraction procedures are accounted for, as the ratio of analyte to internal standard remains constant.
-
Matrix Effects: Co-eluting endogenous components from complex biological matrices like plasma can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[13][14][15] Since the stable isotope-labeled standard is affected by these matrix effects in the same manner as the analyte, their ratio remains unaffected, ensuring reliable results.[4][16][17]
Quantification is not based on the absolute signal intensity of the analyte, but on the measured ratio of the analyte's signal to the internal standard's signal.[5] This ratio is then correlated to the analyte's concentration using a calibration curve.
Caption: Principle of the Stable Isotope Dilution Assay.
Materials and Reagents
This protocol is designed for the analysis of human plasma. All reagents should be of HPLC grade or higher to minimize background interference.
| Item | Description / Recommended Supplier | Rationale |
| Analytes | This compound (≥98% purity) | The primary standard for building the calibration curve. |
| Internal Standard (IS) | This compound-d₄ (or ¹³C₃, etc.) | The stable isotope-labeled analog for SID. Deuterated standards are common and effective.[18][19] |
| Solvents | Acetonitrile, Methanol, Water (LC-MS Grade) | High purity is essential to reduce background noise and ensure chromatographic reproducibility. |
| Acids/Additives | Formic Acid (≥99%) | Used as a mobile phase additive to improve peak shape and ionization efficiency in positive or negative ion mode. |
| Plasma | K₂EDTA Human Plasma | Anticoagulant choice is important; K₂EDTA is common. Avoid Li-heparin as it can sometimes cause matrix effects.[17] |
| Labware | Polypropylene microcentrifuge tubes (1.5 mL) | Tested to be free of leachable polymers that could interfere with the assay.[17] |
| Extraction | 96-well Protein Precipitation Plate | For high-throughput sample processing. |
| LC Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for polar acidic compounds like this compound. |
Experimental Protocol
Workflow Overview
The following diagram outlines the complete analytical workflow from sample receipt to final data reporting.
Sources
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- 2. A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C6-C10-dicarboxylic aciduria: biochemical considerations in relation to diagnosis of beta-oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Dicarboxylic aciduria (Concept Id: C1856432) - MedGen - NCBI [ncbi.nlm.nih.gov]
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- 12. osti.gov [osti.gov]
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- 15. droracle.ai [droracle.ai]
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- 18. scispace.com [scispace.com]
- 19. Synthesis of deuterium-labeled cinnamic acids: Understanding the volatile benzenoid pathway in the flowers of the Japanese loquat Eriobotrya japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Extraction and Quantification of 3-Hydroxysuberic Acid from Biological Tissues
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
3-Hydroxysuberic acid (3-hydroxyoctanedioic acid) is a medium-chain, beta-hydroxy dicarboxylic acid that serves as a critical biomarker for diagnosing and monitoring mitochondrial fatty acid oxidation (FAO) disorders, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2] Its accumulation in biological fluids and tissues signals a disruption in the β-oxidation spiral.[3][4] The analysis of such highly polar and non-volatile metabolites from complex biological matrices presents significant challenges, requiring robust extraction techniques and highly sensitive analytical instrumentation.[5][6] This guide provides a comprehensive, field-tested protocol for the efficient extraction of this compound from biological tissues, optimized for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this application.[7] An alternative, classic protocol using Gas Chromatography-Mass Spectrometry (GC-MS) is also detailed for laboratories where this instrumentation is standard.
Scientific Principle and Methodological Overview
The quantification of this compound from tissue requires a multi-step process designed to isolate the analyte from interfering macromolecules and prepare it for instrumental analysis. The workflow is grounded in established principles of bioanalytical chemistry.
-
Metabolic Quenching & Homogenization: The process begins with the immediate snap-freezing of tissue in liquid nitrogen. This step is critical to halt all enzymatic activity, preserving the metabolome at the moment of collection.[8] The frozen tissue is then mechanically homogenized to break down cellular and subcellular structures, releasing the target analyte into an extraction solvent.
-
Protein Precipitation and Extraction: A cold organic solvent mixture (e.g., methanol/acetonitrile) is employed to serve a dual purpose: it precipitates larger molecules like proteins, which would otherwise interfere with the analysis, and it solubilizes small polar metabolites, including this compound.[9][10]
-
Instrumental Analysis:
-
LC-MS/MS: This is the preferred method due to its superior sensitivity, specificity, and high-throughput capabilities without the need for chemical derivatization.[7][11] The extracted analyte is separated from other small molecules using liquid chromatography and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
GC-MS: A reliable alternative, GC-MS requires a chemical derivatization step to increase the volatility and thermal stability of this compound.[11] Silylation is a common approach, converting the polar hydroxyl and carboxyl groups into less polar trimethylsilyl (TMS) ethers and esters, which are amenable to gas chromatography.[12]
-
Biochemical Context of this compound Formation
Caption: Biochemical pathway of this compound formation.
Materials and Reagents
-
Standards:
-
This compound certified reference standard (Sigma-Aldrich, Cayman Chemical, or equivalent)
-
Stable Isotope Labeled Internal Standard (IS): e.g., this compound-d4 (custom synthesis or specialized supplier)
-
-
Solvents and Chemicals:
-
Acetonitrile (ACN), LC-MS Grade
-
Methanol (MeOH), LC-MS Grade
-
Water, LC-MS Grade
-
Isopropanol (IPA), LC-MS Grade
-
Formic Acid (FA), LC-MS Grade
-
Liquid Nitrogen
-
For GC-MS Protocol:
-
Ethyl Acetate, HPLC Grade
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
-
-
Equipment:
-
Tissue homogenizer (e.g., Bead Ruptor, Polytron)
-
Refrigerated centrifuge (capable of >12,000 x g and 4°C)
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Analytical balance
-
Sample evaporator (e.g., nitrogen stream or vacuum concentrator)
-
Vortex mixer
-
UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Detailed Experimental Protocols
Protocol 1: Tissue Sample Preparation and Extraction
This protocol is suitable for preparing tissue extracts for both LC-MS/MS and GC-MS analysis.
-
Tissue Collection and Quenching:
-
Immediately after excision, weigh the biological tissue sample (typically 20-50 mg).
-
Snap-freeze the tissue in liquid nitrogen to quench all metabolic activity.[8] Samples can be stored at -80°C until extraction.
-
Expert Insight: This is the most critical step for metabolomics. Any delay will lead to significant changes in metabolite profiles.
-
-
Homogenization:
-
Place the frozen tissue sample into a 2 mL tube containing ceramic beads and 500 µL of a pre-chilled (-20°C) extraction solvent of 80:20 (v/v) Methanol:Water.
-
Add the stable isotope-labeled internal standard (IS) to the extraction solvent at a known concentration before adding it to the tissue. This ensures accurate correction for extraction losses.
-
Homogenize the tissue using a bead-based homogenizer for two cycles of 45 seconds at a high setting. Keep the sample on ice between cycles to prevent heating.
-
-
Protein Precipitation and Clarification:
-
Following homogenization, incubate the samples on a shaker for 15 minutes at 4°C to ensure complete extraction.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cellular debris.[8]
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant to a new microcentrifuge tube, being cautious not to disturb the pellet.
-
Evaporate the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.[9] The dried extract is now ready for reconstitution (for LC-MS) or derivatization (for GC-MS).
-
Protocol 2: Analysis by UHPLC-MS/MS (Preferred Method)
-
Reconstitution:
-
Reconstitute the dried extract from Protocol 1 in 100 µL of a solvent compatible with the initial LC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).[9]
-
Vortex thoroughly and centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material. Transfer the clear supernatant to an LC vial.
-
-
Instrumental Analysis:
-
Perform the analysis using a UHPLC system coupled to a triple quadrupole mass spectrometer.
-
| Parameter | Condition |
| LC Column | Mixed-mode or HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min, return to 95% B and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS Ionization | Electrospray Ionization (ESI), Negative Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte: this compound (Precursor [M-H]⁻: m/z 189.1 -> Product: m/z 111.1); Internal Standard: this compound-d4 (Precursor [M-H]⁻: m/z 193.1 -> Product: m/z 115.1) |
Note: MRM transitions should be optimized in-house for the specific instrument used.
Protocol 3: Alternative Analysis by GC-MS
-
Derivatization:
-
Instrumental Analysis:
-
Perform the analysis using a GC system with a mass selective detector.
-
| Parameter | Condition |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Injection | 1 µL, Splitless mode |
| Inlet Temp. | 250°C |
| Oven Program | Hold at 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[12] |
| MS Ionization | Electron Impact (EI), 70 eV |
| Scan Type | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Characteristic fragment ions for di-TMS-3-hydroxysuberic acid (e.g., m/z 319, 245). These must be determined by analyzing a derivatized standard. |
Data Presentation and Trustworthiness
Method Performance
The following table provides benchmark performance data for the extraction and analysis of analogous hydroxy and dicarboxylic acids from biological matrices. These values can be used as a target during method validation.
| Analyte Class | Matrix | Extraction Method | Analytical Method | Typical Recovery (%) | Typical LOQ | Reference |
| Hydroxy Fatty Acids | Plasma | SPE | LC-MS/MS | 88-112 | 5.0 fmol | [13] |
| Organic Acids | Urine | SPE | GC-MS | 90-110 | 0.1 mmol/mol creatinine | [13] |
| Medium-Chain Fatty Acids | Plasma | LLE | GC-MS | 85-105 | 0.5 µmol/L | [13] |
Ensuring a Self-Validating System
To ensure the trustworthiness and reproducibility of the generated data, the following quality control measures are essential:
-
Stable Isotope-Labeled Internal Standard (IS): The use of a stable isotope-labeled IS is non-negotiable for accurate quantification.[14][15] It co-elutes with the native analyte and experiences identical matrix effects and extraction inconsistencies, allowing for reliable normalization and correction of the final analyte concentration.
-
Calibration Curve: A multi-point calibration curve (minimum 6 non-zero points) must be prepared by spiking known concentrations of the this compound standard into a surrogate matrix (e.g., water or stripped tissue homogenate). The curve should be constructed by plotting the peak area ratio of the analyte to the IS against the concentration.[16]
-
Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples by spiking the analyte into a pooled tissue homogenate. These QCs should be run at the beginning, end, and periodically throughout the analytical batch to monitor the accuracy and precision of the assay.
Overall Experimental Workflow Diagram
Sources
- 1. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxydicarboxylic aciduria--a fatty acid oxidation defect with severe prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. agilent.com [agilent.com]
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- 10. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
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- 15. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Synthesis of 3-Hydroxysuberic Acid for Use as an Analytical Standard
Abstract
3-Hydroxysuberic acid is a dicarboxylic acid of significant interest in metabolomics and clinical research, often identified as a biomarker in studies of fatty acid oxidation disorders.[1] The availability of a high-purity analytical standard is paramount for accurate quantification and validation of diagnostic assays. This application note provides a detailed, two-step protocol for the synthesis, purification, and characterization of this compound. The synthetic strategy employs a robust Reformatsky reaction to construct the β-hydroxy acid backbone, followed by saponification to yield the target diacid. Each stage is accompanied by in-depth procedural explanations and characterization data to ensure the production of a reliable, high-purity reference standard suitable for demanding research and development applications.
Introduction and Scientific Rationale
This compound, a C8 β-hydroxy dicarboxylic acid, is a metabolite found in biological systems, often in urine.[2][3] Its elevated levels can be indicative of metabolic dysregulation, particularly in inherited disorders of fatty acid metabolism, making it a crucial analyte in clinical diagnostics.[1] Accurate and reproducible measurement of this biomarker necessitates a well-characterized, high-purity chemical standard.[4]
The synthetic challenge lies in the specific introduction of a hydroxyl group at the C-3 position of the suberic acid backbone. While various methods exist for creating β-hydroxy acids[5], the Reformatsky reaction offers a reliable and classic approach. This organozinc-mediated reaction couples an α-halo ester with a carbonyl compound to form a β-hydroxy ester.[6][7] The zinc enolate, or 'Reformatsky enolate', is notably less reactive than corresponding lithium enolates, which prevents undesired side reactions like self-condensation of the ester.[7]
Our strategy involves the reaction of a mono-esterified 6-oxohexanoic acid with an α-bromoacetate ester. This builds the complete eight-carbon backbone and installs the hydroxyl group and ester functionalities in a single step. Subsequent hydrolysis (saponification) of the resulting diester provides the target this compound. This guide provides a self-validating workflow, culminating in rigorous analytical characterization to confirm identity and purity.
Overall Synthetic Workflow
The synthesis is performed in two primary stages: the formation of the diethyl 3-hydroxysuberate intermediate via the Reformatsky reaction, followed by its hydrolysis to the final diacid product.
Sources
- 1. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000325) [hmdb.ca]
- 3. Showing Compound this compound (FDB021951) - FooDB [foodb.ca]
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- 5. mdpi.com [mdpi.com]
- 6. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
Application Note: Development of a Targeted Metabolomics Panel for Fatty Acid Oxidation Disorders Including 3-Hydroxysuberic Acid
Introduction: The Clinical Significance of 3-Hydroxysuberic Acid in Fatty Acid Metabolism
Metabolic profiling has become an indispensable tool in the early diagnosis and monitoring of inborn errors of metabolism. Among these, disorders of fatty acid β-oxidation (FAO) represent a group of potentially life-threatening conditions that impair the body's ability to convert fat into energy. Dicarboxylic aciduria, the abnormal excretion of dicarboxylic acids in urine, is a hallmark of several of these disorders.[1][2] this compound, a medium-chain hydroxy-dicarboxylic acid, has emerged as a significant secondary biomarker in this context.[3][4][5][6]
This compound, also known as 3-hydroxyoctanedioate, is not a product of normal fatty acid metabolism.[3] Its presence in biological fluids, such as plasma and urine, indicates a metabolic "overflow" resulting from a dysfunctional FAO pathway. Specifically, it is formed via omega-oxidation of 3-hydroxy fatty acids, which accumulate when their primary catabolic route, β-oxidation, is blocked.[7] Subsequent β-oxidation of the resulting longer-chain 3-hydroxydicarboxylic acids leads to the formation of this compound.[1][7]
Elevated levels of this compound are particularly informative in the differential diagnosis of specific FAO disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1] In these conditions, the analysis of ratios between different 3-hydroxydicarboxylic acids can provide more specific diagnostic clues than the measurement of a single analyte alone.[1] Therefore, the inclusion of this compound in a targeted metabolomics panel offers a more nuanced and powerful tool for clinicians and researchers investigating mitochondrial dysfunction and inherited metabolic diseases.
This application note provides a comprehensive guide for the development and implementation of a robust, targeted metabolomics panel featuring this compound. We will detail a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals.
Metabolic Pathway Context
To appreciate the diagnostic value of this compound, it is essential to understand its metabolic origin in the context of impaired fatty acid β-oxidation. The following diagram illustrates the alternative omega-oxidation pathway that becomes significant when β-oxidation is deficient.
Caption: Figure 1. Metabolic Origin of this compound
Experimental Design and Protocols
A robust and reliable targeted metabolomics assay hinges on meticulous sample preparation and a highly selective and sensitive analytical method. The following sections provide a step-by-step protocol for the quantification of this compound and other related organic acids in human plasma.
Overall Workflow
The analytical workflow is designed to ensure high recovery, minimize matrix effects, and provide accurate quantification.
Caption: Figure 2. Analytical Workflow
Materials and Reagents
-
Analytical Standard: this compound (requires sourcing from a reputable supplier of metabolomics standards).
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., ³C₄-3-Hydroxysuberic acid) is ideal. If unavailable, a structurally similar dicarboxylic acid with a stable isotope label (e.g., D4-Sebacic acid) can be used.[8]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade).
-
Derivatization Reagents (Optional): 3-Nitrophenylhydrazine (3-NPH) hydrochloride and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride.[9][10]
-
Biological Matrix: Human plasma collected in EDTA-containing tubes.
Protocol 1: Sample Preparation
This protocol details a protein precipitation method, which is a common and effective technique for preparing plasma samples for metabolomics analysis.[11][12]
-
Thawing: Thaw frozen plasma samples on ice to maintain sample integrity.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (concentration to be optimized during method validation) to each plasma sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. The 4:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.[11]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Note on Derivatization: For enhanced sensitivity, especially for low-abundance dicarboxylic acids, derivatization can be employed.[13][14][15][16][17] A common method involves using 3-NPH to label the carboxylic acid groups, which improves ionization efficiency in the mass spectrometer.[9][10] This step would be performed after protein precipitation and before the drying step.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a starting point for the development of a targeted LC-MS/MS method using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2]
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for organic acids.[8] |
| Mobile Phase A | 0.1% Formic acid in water | Acidic mobile phase promotes protonation for better peak shape. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 10 minutes | A typical gradient for separating a range of polar metabolites. Optimization is required. |
| Flow Rate | 0.3 mL/min | Suitable for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | A standard volume; can be adjusted based on sensitivity. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Carboxylic acids readily deprotonate to form [M-H]⁻ ions.[18] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for targeted quantification.[2] |
Table 2: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |
| This compound | 189.09 | To be determined empirically | To be determined empirically |
| Internal Standard | Dependent on IS used | To be determined empirically | To be determined empirically |
Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energies, must be determined experimentally by infusing the analytical standard of this compound into the mass spectrometer.
Data Analysis and Method Validation
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrants. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
A rigorous method validation is crucial to ensure the reliability of the results. The following parameters should be assessed according to established guidelines:
-
Linearity: Assess the linear range of the assay using a series of calibration standards.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration at which the analyte can be reliably detected and quantified.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in neat solution versus a post-extraction spiked sample.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: Assess the stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
Table 3: Example Quantitative Data Summary (Hypothetical)
| Analyte | Healthy Control (µM) (Mean ± SD) | FAO Deficient Patient (µM) (Mean ± SD) |
| This compound | < LOQ | 5.2 ± 1.8 |
| Suberic Acid | 0.8 ± 0.3 | 15.7 ± 4.2 |
| Adipic Acid | 1.5 ± 0.6 | 25.1 ± 7.9 |
This table is for illustrative purposes only. Actual concentrations will vary.
Conclusion
The targeted quantification of this compound provides valuable insights into the functioning of the fatty acid β-oxidation pathway. The LC-MS/MS method detailed in this application note offers a sensitive, specific, and robust approach for incorporating this critical biomarker into a targeted metabolomics panel. Proper method development and validation are paramount to ensuring the generation of high-quality, reliable data for clinical research and diagnostic applications. This will ultimately contribute to a better understanding and management of inherited metabolic disorders.
References
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Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. Available at: [Link]
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Human Metabolome Database. (n.d.). This compound (HMDB0000325). Available at: [Link]
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FooDB. (n.d.). This compound (FDB021951). Available at: [Link]
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A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. Available at: [Link]
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Tserng, K. Y., & Jin, S. J. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. PubMed. Available at: [Link]
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protocols.io. (2024). Untargeted Metabolomics: Extraction of Plasma Metabolites. Available at: [Link]
-
Doneanu, A., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. NIH. Available at: [Link]
-
Tserng, K. Y., & Jin, S. J. (1991). Metabolic origin of urinary 3-hydroxy dicarboxylic acids. PubMed. Available at: [Link]
-
Yuan, L., et al. (2012). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC. Available at: [Link]
-
Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. Available at: [Link]
-
Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods. Elveflow. Available at: [Link]
-
Sasakura, D., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. PubMed Central. Available at: [Link]
-
van de Beek, M. C., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. NIH. Available at: [Link]
-
Chen, Y., et al. (2021). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. Available at: [Link]
-
A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). PubMed Central. Available at: [Link]
-
Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. ResearchGate. Available at: [Link]
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An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available at: [Link]
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Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available at: [Link]
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Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. ResearchGate. Available at: [Link]
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Gamoh, K., & Nishikawa, T. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. Available at: [Link]
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Han, J., & Lin, K. (2018). High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids. Springer Nature Experiments. Available at: [Link]
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Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Available at: [Link]
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NP-MRD. (n.d.). This compound (NP0000506). Available at: [Link]
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Human Metabolome Database. (n.d.). This compound (HMDB0000325). Available at: [Link]
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Application Notes and Protocols for 3-Hydroxysuberic Acid as a Biomarker in Metabolic Disorders
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 3-Hydroxysuberic Acid in Metabolic Diagnostics
This compound, also known as 3-hydroxyoctanedioic acid, is a medium-chain 3-hydroxydicarboxylic acid that has emerged as a crucial biomarker for inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders.[1] Its presence and concentration in biological fluids, primarily urine, offer a window into the intricate workings of cellular energy metabolism. Under normal physiological conditions, fatty acids are predominantly catabolized through mitochondrial β-oxidation. However, when this primary pathway is compromised due to genetic defects, alternative routes, such as ω-oxidation, are upregulated.[2][3] This metabolic shift leads to the accumulation and excretion of dicarboxylic and hydroxydicarboxylic acids, including this compound, making it a key diagnostic indicator.
These application notes provide a comprehensive guide to the biochemical basis, clinical relevance, and analytical methodologies for the quantification of this compound. The protocols detailed herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Biochemical Pathway and Clinical Relevance
The metabolic origin of this compound is intrinsically linked to the interplay between β-oxidation and ω-oxidation of fatty acids. When the mitochondrial β-oxidation spiral is impaired, medium-chain fatty acids are shunted to the smooth endoplasmic reticulum, where ω-oxidation occurs.[4][5] This process involves the oxidation of the terminal methyl group (ω-carbon) of the fatty acid, leading to the formation of a dicarboxylic acid.[2][3] Subsequent β-oxidation of these dicarboxylic acids can be incomplete, resulting in the formation of various 3-hydroxydicarboxylic acids.
The accumulation of this compound is particularly prominent in several inherited metabolic disorders:
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is one of the most common FAO disorders and is characterized by the inability to break down medium-chain fatty acids.[6][7] In MCAD deficiency, there is a decreased ratio of shorter-chain 3-hydroxydicarboxylic acids (like 3-hydroxyadipic and 3-hydroxysuberic acids) to longer-chain ones (like 3-hydroxysebacic acid).[1]
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: In this disorder, the analysis of metabolite ratios is a more useful indicator than the absolute increase in 3-hydroxydicarboxylic acids. A defect in LCHAD is suggested by increased urinary ratios of 3-hydroxyadipic acid and 3-hydroxydodecanedioic acid relative to 3-hydroxysebacic acid.[1]
-
Other Dicarboxylic Acidurias: Elevated levels of this compound can also be observed in other conditions that lead to dicarboxylic aciduria, such as glutaric aciduria type II.[8]
The following diagram illustrates the metabolic pathway leading to the formation of this compound when β-oxidation is impaired.
Caption: Metabolic pathway of this compound formation.
Quantitative Analysis of this compound
Accurate quantification of this compound is paramount for the diagnosis and monitoring of metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for this purpose.
Reference Ranges
The following table provides reference ranges for urinary this compound. It is crucial to establish age-appropriate reference intervals, as the excretion of many organic acids decreases with age.[9]
| Analyte | Condition | Concentration (mmol/mol creatinine) | Reference |
| This compound | Normal | 0.0 - 4.8 | [8] |
| Pathological (mHS Deficiency) | 30.66 | [8] |
Experimental Protocols
Protocol 1: Urinary Organic Acid Analysis by GC-MS
This protocol outlines a comprehensive method for the extraction, derivatization, and analysis of urinary organic acids, including this compound.
Rationale for Methodological Choices:
-
Sample Normalization: Urinary organic acid concentrations are typically normalized to creatinine to account for variations in urine dilution.[10]
-
Extraction: A liquid-liquid extraction with an organic solvent like ethyl acetate under acidic conditions is effective for isolating organic acids from the aqueous urine matrix.[10]
-
Derivatization: Organic acids, particularly those with hydroxyl and carboxyl groups, are often not volatile enough for GC analysis. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[11][12] Methoximation prior to silylation is recommended to prevent the formation of multiple derivatives from tautomerization of keto and aldehyde groups.[11]
Materials:
-
Urine sample
-
Internal Standard (e.g., 3-phenylbutyric acid)
-
7.5 M NaOH
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Methoxyamine hydrochloride
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system with a capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Measure the creatinine concentration of each sample.
-
In a glass tube, add a volume of urine equivalent to 0.25 mg of creatinine.[13]
-
Add a known amount of internal standard.
-
Adjust the pH to >12 with 7.5 M NaOH.
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the urine sample.
-
Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction step with another 2 mL of ethyl acetate and combine the organic layers.
-
-
Evaporation:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at room temperature. Careful control of temperature is crucial to prevent the loss of volatile hydroxycarboxylic acids.[10]
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example): [13]
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium
-
Injector Temperature: 280°C
-
Oven Program: Start at 50°C (hold 3 min), ramp at 10°C/min to 140°C (hold 1 min), then ramp at 20°C/min to 280°C (hold 3 min).
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 50-550
-
-
Data Analysis and Quality Control:
-
Identify this compound based on its retention time and mass spectrum compared to a known standard.
-
Quantify the analyte by comparing its peak area to that of the internal standard.
-
Run quality control samples with known concentrations of this compound in each batch to ensure accuracy and precision.
The following diagram provides a visual workflow of the GC-MS protocol.
Caption: GC-MS workflow for urinary organic acid analysis.
Protocol 2: Urinary Organic Acid Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative with high sensitivity and specificity.
Rationale for Methodological Choices:
-
Derivatization for LC-MS/MS: While not always necessary, derivatization can enhance ionization efficiency and chromatographic separation for dicarboxylic acids.[15]
-
Reversed-Phase Chromatography: A C18 column is commonly used for the separation of organic acids.[16]
-
Tandem Mass Spectrometry (MS/MS): Provides high selectivity and sensitivity through multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is detected.
Materials:
-
Urine sample
-
Internal Standard (stable isotope-labeled this compound is ideal)
-
Methanol with 0.1% formic acid
-
Water with 0.1% formic acid
-
Acetonitrile with 0.1% formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw urine samples and centrifuge to remove particulates.
-
Dilute the urine sample with the initial mobile phase.
-
Add the internal standard.
-
-
LC-MS/MS Analysis:
-
LC Conditions (Example): [16]
-
Column: C18 reversed-phase (e.g., 150 x 2.1 mm, 3 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards. For a dicarboxylic acid, a common fragmentation is the loss of CO2 (44 Da).
-
-
Data Analysis and Quality Control:
-
Quantify this compound using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
-
Include calibration standards and quality control samples in each analytical run.
Conclusion
The quantification of this compound is a valuable tool in the investigation of metabolic disorders, particularly those affecting fatty acid oxidation. Its analysis, when performed with robust and well-validated methods such as GC-MS or LC-MS/MS, provides clinicians and researchers with critical information for diagnosis, monitoring, and understanding the pathophysiology of these complex conditions. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for the successful implementation of this compound analysis in a research or clinical laboratory setting.
References
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- Duran, M., & Wadman, S. K. (1985). The differential diagnosis of dicarboxylic aciduria. Journal of Inherited Metabolic Disease, 8(Suppl 1), 67-70.
- Liebeke, M., Pöther, D., Nguyễn, V. D., Albrecht, D., Becher, D., Hochgräfe, F., … & Antelmann, H. (2008). Depletion of thiol‐containing proteins in response to quinones in bacillus subtilis. Molecular Microbiology, 69(6), 1513-1529.
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Omega oxidation. (2023). In Wikipedia. Retrieved from [Link]
- Chen, Y. T., et al. (2019). Severe clinical manifestation of mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency associated with two novel mutations: a case report. BMC Medical Genetics, 20(1), 1-8.
- Roca, M., et al. (2021).
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Bibel, M. (2021, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). Dicarboxylic aciduria. Retrieved from [Link]
-
Verhaeghe, B. J., Van Bocxlaer, J. F., & De Leenheer, A. P. (1992). Gas chromatographic/mass spectrometric identification of 3-hydroxydicarboxylic acids in urine. Sci-Hub. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic representation of the pathways of fatty acid β-oxidation. Retrieved from [Link]
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BYJU'S. (n.d.). Omega Oxidation of Fatty Acids. Retrieved from [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
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-
Microbe Notes. (2023, October 20). Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-hydroxydicarboxylic aciduria. Retrieved from [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
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PP Notes. (2021, March 24). Fatty Acid Oxidation | Lipid Metabolism 03 | Biochemistry | PP Notes | Lehninger 6E Ch. 17.2 [Video]. YouTube. [Link]
- Qi, R., & Reddy, J. K. (2023). Biochemistry, Fatty Acid Oxidation. In StatPearls.
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-
LibreTexts Biology. (2021, August 27). 17.2: Oxidation of Fatty Acids. Retrieved from [Link]
- Reçber, T., et al. (2022). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. Journal of Research in Pharmacy, 26(1), 136-144.
- Vuckovic, D., et al. (2018). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome.
- Sakuradani, E. (2013). The biological significance of ω-oxidation of fatty acids. Bioscience, Biotechnology, and Biochemistry, 77(5), 927-935.
- Li, Y., et al. (2022).
-
Human Metabolome Database. (n.d.). Malic acid (HMDB0000156). Retrieved from [Link]
- Tserng, K. Y., & Jin, S. J. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. Metabolism, 40(7), 676-682.
- de Sain-van der Velden, M. G. M., et al. (2022). Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. Clinica Chimica Acta, 531, 216-222.
- Yu, J., et al. (2020). GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization.
- Kaur, P., et al. (2015). Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population. Indian Journal of Clinical Biochemistry, 30(3), 312-318.
- Guneral, F., & Bachmann, C. (1994). Age-related reference values for urinary organic acids in a healthy Turkish pediatric population. Clinical Chemistry, 40(6), 862-866.
- Ohta, K., et al. (2023). Normal values for pediatric urinary biochemistry in early infancy. Clinical and Experimental Nephrology, 27(5), 456-462.
- Nannou, C., et al. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
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UPMC Department of Pathology. (n.d.). Diagnosis and Discussion - Case 1076. Retrieved from [Link]
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- Wilhelm, G. W. (2006). Sudden death in a young woman from medium chain acyl-coenzyme A dehydrogenase (MCAD) deficiency. The Journal of Emergency Medicine, 30(3), 291-294.
- Al-Hussaini, A., et al. (2023). A Young Female With Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD): A Case Report. Cureus, 15(3), e36005.
- Smith, E. H., et al. (2010). Allelic diversity in MCAD deficiency: The biochemical classification of 54 variants identified during 5 years of ACADM sequencing. Molecular Genetics and Metabolism, 100(3), 241-250.
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Application Notes and Protocols for the Analytical Determination of 3-Hydroxy Fatty Acids in Clinical Research
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 3-hydroxy fatty acids (3-OH-FAs) in clinical research settings. 3-OH-FAs are critical intermediates in mitochondrial fatty acid β-oxidation and key components of bacterial endotoxins.[1][2][3] Their accurate measurement in clinical matrices such as plasma and serum is paramount for the diagnosis and monitoring of inherited metabolic disorders, as well as for research into inflammatory and infectious diseases.[4] This document offers an in-depth exploration of the pre-analytical considerations, sample preparation, derivatization strategies, and the two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols provided are designed to be robust and reproducible, with a focus on explaining the rationale behind each step to ensure scientific integrity and empower researchers to adapt these methods to their specific needs.
Introduction: The Clinical Significance of 3-Hydroxy Fatty Acids
3-Hydroxy fatty acids are a class of lipids characterized by a hydroxyl group at the third carbon position.[1] In human metabolism, they are essential intermediates in the mitochondrial beta-oxidation spiral, a catabolic process that breaks down fatty acids to produce energy.[2][5] The accumulation of specific 3-OH-FAs in biological fluids can be indicative of enzymatic deficiencies in this pathway, such as long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium/short-chain L-3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiencies.[4] These genetic disorders can have severe clinical phenotypes, and the measurement of 3-OH-FAs is a valuable tool for their diagnosis and management.[4]
Furthermore, 3-OH-FAs are integral structural components of lipopolysaccharides (LPS), also known as endotoxins, which are found in the outer membrane of Gram-negative bacteria.[1][3] The detection of specific 3-OH-FAs can, therefore, serve as a biomarker for bacterial infections and associated inflammatory responses. Given their diagnostic and research potential, the development of sensitive, specific, and reliable analytical methods for the quantification of 3-OH-FAs is of critical importance in the clinical and drug development landscape.
Analytical Workflow Overview
The robust analysis of 3-OH-FAs from complex biological matrices necessitates a multi-step workflow. Each stage is critical for achieving accurate and reproducible results. The general workflow involves sample preparation, which includes extraction and often derivatization, followed by instrumental analysis and data processing.
Caption: General workflow for the analysis of 3-OH-FAs from clinical samples.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to isolate the 3-OH-FAs from the complex biological matrix (e.g., plasma, serum) and prepare them for instrumental analysis. The choice of method depends on whether the aim is to measure free 3-OH-FAs or the total amount, which includes those esterified to other lipids.
Internal Standards: Ensuring Quantitative Accuracy
For accurate quantification, it is crucial to use an internal standard (IS). The ideal IS is a stable isotope-labeled analogue of the analyte (e.g., ¹³C-labeled 3-OH-FAs).[4] The IS is added to the sample at the very beginning of the sample preparation process to account for any loss of analyte during extraction, derivatization, and analysis.[6]
Extraction of 3-Hydroxy Fatty Acids from Plasma/Serum
This protocol is suitable for the extraction of free 3-OH-FAs.
Protocol 1: Protein Precipitation and Liquid-Liquid Extraction
-
Sample Aliquoting: In a clean microcentrifuge tube, add 100 µL of plasma or serum.
-
Internal Standard Addition: Add 5 µL of an appropriate internal standard solution (e.g., a deuterated 3-OH-FA analogue).
-
Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid. The acetonitrile precipitates the proteins, while the formic acid helps to keep the fatty acids in their protonated form.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted 3-OH-FAs, and transfer it to a clean tube for further processing (derivatization for GC-MS or direct analysis by LC-MS/MS).
Saponification for Total 3-Hydroxy Fatty Acid Analysis
To measure the total 3-OH-FA content, including those bound in esters, a saponification (alkaline hydrolysis) step is required.
Protocol 2: Saponification and Extraction
-
Sample and IS: To 500 µL of serum or plasma, add the stable isotope-labeled internal standards.[6]
-
Hydrolysis: Add 500 µL of 10 M NaOH and incubate for 30 minutes to hydrolyze the ester linkages.[6]
-
Acidification: Acidify the sample with 6 M HCl. This step is crucial to protonate the fatty acids, making them extractable into an organic solvent.[6]
-
Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and centrifuging to separate the phases. Repeat the extraction twice.[6]
-
Drying: Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen at 37°C.[6] The dried extract is now ready for derivatization.
Derivatization: Enhancing Analyte Properties for GC-MS
Direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and polar nature, which can lead to poor chromatographic performance.[7] Derivatization is a chemical modification process that converts the polar carboxyl and hydroxyl groups into less polar and more volatile functional groups.[1][7]
Silylation for GC-MS Analysis
Silylation is a common derivatization technique where the active hydrogens in the carboxyl and hydroxyl groups are replaced by a trimethylsilyl (TMS) group.[8]
Protocol 3: Trimethylsilyl (TMS) Derivatization
-
Reagent Preparation: Prepare a derivatization reagent consisting of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). BSTFA is the silylating agent, and TMCS acts as a catalyst.
-
Derivatization Reaction: To the dried extract from the sample preparation step, add 100 µL of the BSTFA + 1% TMCS reagent.
-
Incubation: Cap the vial tightly and heat at 80°C for 60 minutes to ensure complete derivatization.[6]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Caption: Silylation derivatization workflow for 3-OH-FAs.
Instrumental Analysis: GC-MS and LC-MS/MS Platforms
The choice between GC-MS and LC-MS/MS depends on various factors, including the desired sensitivity, sample throughput, and the need for derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] With derivatization, it offers high chromatographic resolution and is a well-established method for 3-OH-FA analysis.[2]
Table 1: Typical GC-MS Parameters for 3-OH-FA Analysis
| Parameter | Recommended Setting | Rationale |
| GC Column | HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness | A non-polar column that provides good separation of fatty acid derivatives based on their boiling points. |
| Injection Volume | 1 µL | A standard volume to avoid overloading the column. |
| Injector Temp. | 280°C | Ensures rapid volatilization of the derivatized analytes.[10] |
| Oven Program | Initial 80°C for 5 min, ramp at 3.8°C/min to 200°C, then at 15°C/min to 290°C, hold for 6 min.[6] | A temperature gradient is essential to separate a wide range of fatty acid chain lengths. |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency. |
| MS Ionization | Electron Impact (EI) | A robust and reproducible ionization technique that generates characteristic fragmentation patterns. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for each analyte and internal standard.[6] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a highly sensitive and specific alternative for 3-OH-FA analysis, with the significant advantage of often not requiring derivatization.[11] This simplifies sample preparation and reduces the potential for analytical variability.
Table 2: Typical LC-MS/MS Parameters for 3-OH-FA Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) | Provides good retention and separation of fatty acids in a reversed-phase mode.[5] |
| Mobile Phase A | 0.1% Formic acid in water | The aqueous mobile phase for the gradient elution.[5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (7:3, v/v) | The organic mobile phase for eluting the analytes from the column.[5] |
| Gradient | A gradient from low to high organic phase concentration. | Allows for the elution of fatty acids with varying polarities.[5] |
| Flow Rate | 0.3 mL/min | A typical flow rate for a narrow-bore LC column.[5] |
| MS Ionization | Electrospray Ionization (ESI), Negative Mode | ESI is a soft ionization technique suitable for polar molecules, and negative mode is ideal for detecting deprotonated carboxylic acids.[11] |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[12] |
Method Validation and Quality Control
To ensure the reliability of the analytical data, the method must be thoroughly validated. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).[9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process, determined by comparing the amount of analyte in the final extract to the initial amount in the sample.[13]
Regularly analyzing quality control (QC) samples at different concentrations alongside clinical samples is essential for monitoring the performance of the assay over time.
Data Interpretation
The concentration of each 3-OH-FA is calculated by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve generated from standards of known concentrations. The resulting data should be interpreted in the context of the patient's clinical history, diet, and appropriate reference intervals. For example, elevated levels of specific long-chain 3-OH-FAs may suggest LCHAD deficiency, while increased medium-chain 3-OH-FAs could be indicative of M/SCHAD deficiency.[4]
Conclusion
The analytical methods described in this guide provide a robust framework for the accurate and reliable quantification of 3-hydroxy fatty acids in clinical research. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study. Regardless of the platform chosen, meticulous sample preparation, appropriate use of internal standards, and thorough method validation are paramount for obtaining high-quality data that can confidently be used to advance our understanding of metabolic diseases and other clinical conditions.
References
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LIPID MAPS. (n.d.). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. Retrieved from [Link]
- Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229-43.
- Jones, P. M., & Bennett, M. J. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. Clinica Chimica Acta, 412(1-2), 129-34.
- Li, J., et al. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Analytical Chemistry, 92(7), 5288-5296.
- Metherel, A. H., & Stark, K. D. (2016). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Nutrients, 8(11), 701.
-
ResearchGate. (n.d.). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC-MS/MS | Request PDF. ResearchGate. Retrieved from [Link]
- Rivai, H., et al. (2020). VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. World Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 2243-2256.
- Schlotterbeck, J., et al. (2021). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. ACS Omega, 6(2), 1541-1551.
- Piras, C., et al. (2022). Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Metabolites, 12(5), 444.
- Johnston, M. R., & Sobhi, H. F. (2017). Advances in Fatty Acid Analysis for Clinical Investigation and Diagnosis using GC/MS Methodology. Journal of Biochemistry and Analytical Studies, 3(1).
- Tverezovskaya, O., et al. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules, 25(24), 6012.
- de Almeida, F. D., et al. (2021). Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. Journal of the Brazilian Chemical Society, 32(1), 168-177.
- Jia, C., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1357-1369.
-
Royal Society of Chemistry. (n.d.). CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. Royal Society of Chemistry. Retrieved from [Link]
-
Rupa Health. (n.d.). 3-Hydroxyphenylacetic Acid. Rupa Health. Retrieved from [Link]
-
Cyberlipid. (n.d.). Hydroxy fatty acids. Cyberlipid. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]
- Jones, P. M., Butt, Y., & Bennett, M. J. (2003). Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts.
- Johnson, D. W. (1998). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Lipid Research, 39(8), 1708-1712.
-
ResearchGate. (n.d.). 4 LC-MS/MS analysis of hydroxy-fatty acids. The liquid chromatography... | Download scientific diagram. ResearchGate. Retrieved from [Link]
-
Agilent. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Agilent. Retrieved from [Link]
- Shchelkanova, E. V., et al. (2022). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. International Journal of Molecular Sciences, 23(19), 11929.
- Quehenberger, O., Armando, A. M., & Dennis, E. A. (2011). High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry. Biochimica et Biophysica Acta, 1811(11), 648-656.
- Wang, Y., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 176, 112807.
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Troubleshooting & Optimization
improving peak resolution of 3-Hydroxysuberic acid in chromatography
Welcome to the technical support center for the chromatographic analysis of 3-Hydroxysuberic acid. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower your method development.
Troubleshooting Guide: Improving Peak Resolution
This section addresses specific, common problems encountered during the chromatographic analysis of this compound.
Q1: Why is my this compound peak exhibiting significant tailing or broadening?
A1: Peak tailing for an analyte like this compound is a frequent issue that can compromise both resolution and accurate quantification.[1] This phenomenon typically stems from unwanted secondary interactions between the analyte and the stationary phase, or other system and method-related factors.
Underlying Causes and Solutions:
-
Secondary Silanol Interactions: this compound is a dicarboxylic acid, making it a polar, acidic compound.[2][3] In reversed-phase chromatography, residual silanol groups (Si-OH) on the surface of silica-based columns can be deprotonated (SiO-) at moderate pH levels. These negatively charged sites can interact ionically with any polar moieties on your analyte, creating a secondary retention mechanism that leads to peak tailing.[4][5]
-
Solution 1: Mobile Phase pH Adjustment. The most effective way to mitigate this is to suppress the ionization of the silanol groups by lowering the mobile phase pH. By operating at a pH of 2.5-3.0, the silanols are fully protonated, eliminating the ionic interaction.[4] It is crucial to use a buffer to maintain a stable pH.
-
Solution 2: High-Purity, End-Capped Columns. Modern, high-purity silica columns (Type B) have a much lower concentration of acidic silanol groups. Furthermore, columns that are thoroughly "end-capped" have most of these residual silanols chemically deactivated with a silylating agent, significantly reducing the potential for secondary interactions.[4][6]
-
-
Analyte-Metal Chelation: The two carboxylic acid groups and the hydroxyl group on this compound can act as chelating agents for trace metal ions (e.g., iron, nickel) present in the stainless-steel components of the HPLC system (frits, tubing, column body) or within the silica matrix itself. This chelation can cause severe peak tailing.[1][7]
-
Solution: Use Metal-Free or Passivated Systems. Employing PEEK or MP35N components and specially designed columns with inert hardware can eliminate these interactions. If this is not possible, passivating the system by flushing with a strong chelating agent like EDTA can temporarily alleviate the issue.
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, tailing peak shape.[4]
-
Solution: Reduce Sample Concentration. Assess this by diluting your sample 10-fold and re-injecting. If the peak shape improves dramatically, mass overload was the likely cause. Optimize the injection volume and sample concentration accordingly.[4]
-
Q2: I'm struggling to separate this compound from its isomers or other polar analytes in my matrix. How can I improve resolution?
A2: Achieving adequate resolution (Rs > 1.5) is critical for accurate quantification. Resolution is a function of column efficiency (N), retention (k), and selectivity (α).[8] To improve the separation of closely eluting compounds, you must manipulate one or more of these factors.
Strategies for Enhancing Resolution:
-
Increase Column Efficiency (N): Higher efficiency results in narrower peaks, which are easier to resolve.
-
Solution 1: Use Smaller Particle Size Columns. Switching from a 5 µm particle size column to a 3 µm, 2.7 µm (superficially porous), or sub-2 µm (UHPLC) column will dramatically increase the plate number (N), leading to sharper peaks and better resolution.[8]
-
Solution 2: Increase Column Length. Doubling the column length will increase the resolution by a factor of approximately 1.4 (√2). However, this will also increase analysis time and backpressure.
-
-
Optimize Selectivity (α): This is the most powerful way to improve resolution for co-eluting peaks. Selectivity is a measure of the separation in retention times between two analytes.
-
Solution 1: Change Stationary Phase Chemistry. If you are using a standard C18 column, the primary retention mechanism is hydrophobicity. Switching to a different stationary phase can introduce alternative interaction mechanisms.
-
Phenyl-Hexyl Phase: Offers pi-pi interactions, which can be effective for compounds with ring structures, but may also provide unique selectivity for polar analytes.
-
Embedded Polar Group (EPG) Phase: These phases (e.g., RP-Amide) are compatible with highly aqueous mobile phases and offer enhanced retention and selectivity for polar compounds through hydrogen bonding.
-
Aqueous Normal Phase (ANP) / HILIC: For very polar compounds that are poorly retained in reversed-phase, these modes can provide excellent separation.
-
-
Solution 2: Modify Mobile Phase Composition. Changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH can alter the ionization state of your analyte and other compounds, significantly impacting selectivity.
-
| Parameter | Effect on Resolution | Key Consideration |
| ↓ Particle Size | Increases Efficiency (N) | Requires HPLC/UHPLC system capable of higher pressures. |
| ↑ Column Length | Increases Efficiency (N) | Increases analysis time and backpressure. |
| Change Stationary Phase | Changes Selectivity (α) | Most powerful tool for resolving co-eluting peaks.[8] |
| Change Organic Solvent | Changes Selectivity (α) | Methanol and Acetonitrile offer different selectivities. |
| Adjust pH | Changes Selectivity (α) & Retention (k) | Affects ionization of acidic and basic analytes differently. |
| ↓ Gradient Slope | Increases Resolution | Lengthens the analysis time but can improve separation of complex mixtures. |
Q3: How can I resolve the enantiomers of this compound?
A3: this compound possesses a chiral center at the C3 position. Separating its enantiomers is crucial in many biological and pharmaceutical contexts, as they can have different physiological activities.[9] This requires a chiral separation technique.
Methodologies for Chiral Separation:
-
Direct Chiral HPLC: This is the most common approach and involves using a Chiral Stationary Phase (CSP).
-
Recommended CSPs: Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives coated or immobilized on a silica support (e.g., CHIRALPAK® or CHIRALCEL® series), are highly effective for separating hydroxy acids.[9][10] Anion-exchange type CSPs (e.g., QN-AX) are also specifically designed for acidic compounds and can provide excellent enantioselectivity.[11]
-
Mobile Phase: The choice of mobile phase is critical and often determined by the CSP manufacturer's guidelines. Typical mobile phases include hexane/isopropanol or supercritical fluid chromatography (SFC) with CO2 and a methanol co-solvent.
-
-
Indirect Chiral HPLC: This method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18). While effective, this method adds complexity due to the derivatization step.
-
Capillary Electrophoresis (CE): CE with a chiral selector (e.g., vancomycin) added to the background electrolyte is a powerful technique for the chiral separation of hydroxy acids without derivatization.[12]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a reversed-phase HPLC-UV or LC-MS method for this compound?
A1: A robust starting point is essential for efficient method development. The following conditions are recommended for initial experiments.
| Parameter | Recommendation | Rationale |
| Column | C18, <3 µm particle size (e.g., 100 x 2.1 mm) | High-efficiency C18 is a good first choice for reversed-phase. |
| Mobile Phase A | 0.1% Formic Acid in Water | Lowers pH to ~2.7 to ensure carboxylic acids are protonated and to suppress silanol activity. Volatile and MS-friendly.[13][14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile generally provides good peak shape and lower backpressure. |
| Gradient | 5% to 95% B over 10 minutes | A broad scouting gradient to determine the approximate elution time. |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | Appropriate for the column dimension. |
| Column Temp. | 30 - 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Detection (UV) | 210 nm | Detection of the carboxyl chromophore. Low wavelength may have baseline noise. |
| Detection (MS) | Negative Electrospray Ionization (ESI-) | Carboxylic acids readily deprotonate to form [M-H]⁻ ions, providing high sensitivity.[14] |
Q2: Is derivatization necessary for the analysis of this compound?
A2: The necessity of derivatization depends entirely on the chosen analytical technique (GC vs. LC).
-
For Liquid Chromatography (LC): Derivatization is generally not required . This compound is sufficiently polar to be analyzed directly by reversed-phase LC or HILIC. For LC-MS analysis, it ionizes well in its native form.[14] Derivatization may only be considered if using a less sensitive detector like UV and require a lower limit of detection, in which case a chromophore can be attached.[9]
-
For Gas Chromatography (GC): Derivatization is mandatory . This compound is a non-volatile compound due to its polar hydroxyl and carboxylic acid functional groups. These groups must be chemically modified to increase volatility and thermal stability, as well as to improve peak shape by preventing on-column adsorption.[15]
-
Common Technique: Silylation is the most common method. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogens on the hydroxyl and carboxyl groups to replace them with non-polar trimethylsilyl (TMS) groups. This makes the molecule volatile and suitable for GC analysis.
-
Q3: My peak shape is still poor even after optimizing the mobile phase and column. What else could be wrong?
A3: If core method parameters have been optimized, it's time to investigate the system and sample preparation.
-
System Dead Volume: Excessive volume between the injector, column, and detector can cause peak broadening.[16] Ensure all tubing is of the appropriate internal diameter (especially for UHPLC) and that all fittings are correctly made to minimize dead volume.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[1][16] Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Column Contamination or Degradation: A contaminated guard column or column inlet frit can cause split or tailing peaks. Try removing the guard column or reversing and flushing the analytical column (if the manufacturer permits) to clean the inlet frit.[4]
Experimental Protocols & Visualizations
Systematic Troubleshooting Workflow for Peak Tailing
This workflow provides a logical sequence of steps to diagnose and resolve poor peak shape for this compound.
Caption: A systematic workflow for troubleshooting peak tailing.
Effect of pH on Analyte and Stationary Phase
This diagram illustrates the chemical interactions responsible for pH-dependent peak tailing in reversed-phase chromatography.
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. Showing Compound this compound (FDB021951) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000325) [hmdb.ca]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. lcms.cz [lcms.cz]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chiraltech.com [chiraltech.com]
- 12. Versatile capillary electrophoresis method for the direct chiral separation of aliphatic and aromatic α-hydroxy acids, β-hydroxy acids and polyhydroxy acids using vancomycin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
Technical Support Center: Stability of 3-Hydroxysuberic Acid in Frozen Plasma Samples
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-Hydroxysuberic acid in plasma samples. Here, you will find in-depth answers to common questions and troubleshooting advice to ensure the integrity of your samples and the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in plasma samples stored at -80°C?
While there is a lack of specific long-term stability data for this compound in frozen plasma, based on its chemical structure as a medium-chain hydroxy dicarboxylic acid and the stability of similar endogenous compounds, it is expected to be relatively stable when stored at -80°C. For instance, 3-hydroxybutyrate, another hydroxy acid, has been found to be a stable analyte in whole blood, plasma, and serum.[1] General best practices for metabolomics studies strongly recommend storing plasma samples at -80°C or lower to ensure the long-term stability of a wide range of metabolites and to minimize enzymatic activity that could lead to degradation.[2][3][4][5][6]
It is crucial to prevent temperature fluctuations, as they can compromise sample integrity.[2] For long-term storage, ultra-low temperatures of -80°C are considered the gold standard for maintaining the metabolic integrity of biological samples for up to five years.[6]
Q2: Can I store plasma samples intended for this compound analysis at -20°C?
Storage at -20°C is not recommended for the long-term preservation of plasma samples for metabolomic analysis.[2] While some analytes may be stable at this temperature for a short period, the risk of degradation of sensitive molecules increases significantly compared to storage at -80°C. Studies on other plasma components have shown that -40°C is not suitable for some assays, and optimal stability for many components is achieved at -80°C or in liquid nitrogen.[7] For whole blood samples, -20°C is sometimes used for preservation, but for plasma, especially for less abundant or potentially labile metabolites, ultra-low temperatures are essential to prevent degradation and maintain sample integrity.[2]
Q3: How many freeze-thaw cycles can my plasma samples undergo before this compound concentration is affected?
It is a universally accepted best practice in metabolomics to minimize the number of freeze-thaw cycles.[3][4] Each cycle can lead to the degradation of metabolites. To avoid this, it is highly advisable to divide blood samples into smaller aliquots before freezing.[2] This allows researchers to use a fresh aliquot for each experiment without thawing the entire sample. While specific data on the freeze-thaw stability of this compound is not available, a general recommendation is not to subject samples to more than two to three freeze-thaw cycles.[6] One study on the broader plasma metabolome found that while most metabolites were stable after one freeze-thaw cycle, a significant number showed decreased concentrations after two cycles.[8]
Q4: What type of anticoagulant should I use when collecting blood for this compound analysis?
The choice of anticoagulant can influence the results of metabolomic studies. For general metabolomics, EDTA and heparin are commonly used. Sodium heparin is often recommended for plasma collection for metabolomics.[5] However, it's important to be aware that anticoagulants themselves can interfere with the analysis. For example, EDTA and oxalate have been shown to interfere with the determination of 3-hydroxybutyrate.[1] Therefore, consistency in the choice of anticoagulant across all samples in a study is critical. For any new study, it is advisable to perform a preliminary test to ensure the chosen anticoagulant does not interfere with the analytical method for this compound.
Troubleshooting Guide
Issue 1: I am seeing a lot of variability in my this compound measurements between samples from the same patient/animal.
Potential Causes & Solutions:
-
Inconsistent Sample Handling: Variations in the time between blood collection and plasma separation, or the temperature at which this was performed, can lead to metabolic changes.
-
Hemolysis: The rupture of red blood cells can release intracellular contents, altering the metabolic profile of the plasma.
-
Solution: Handle blood samples gently to minimize hemolysis.[3] Visually inspect the plasma for any reddish discoloration, which indicates hemolysis. Ensure centrifugation speeds are appropriate to separate plasma without damaging the cells.
-
-
Differential Freeze-Thaw Cycles: If some samples have been thawed and refrozen more than others, this could lead to degradation in those samples.
Issue 2: I suspect that this compound may be degrading in my samples during storage. How can I confirm this?
Solution: Perform a Freeze-Thaw Stability Study.
This involves analyzing the concentration of this compound in a set of pooled plasma samples at baseline (T=0) and after a defined number of freeze-thaw cycles.
Experimental Protocol: Freeze-Thaw Stability Assessment
-
Sample Pooling: Create a pooled plasma sample by combining several individual plasma samples. This will provide a homogenous sample for the stability assessment.
-
Aliquoting: Aliquot the pooled plasma into multiple small-volume tubes. The number of aliquots should be sufficient for all planned freeze-thaw cycles and time points.
-
Baseline Analysis (T=0): Immediately after aliquoting, analyze a subset of the aliquots (e.g., n=3-5) to establish the baseline concentration of this compound.
-
Freeze-Thaw Cycles:
-
Freeze all remaining aliquots at -80°C for at least 24 hours.
-
For the first cycle (T=1), remove a subset of aliquots, allow them to thaw completely at room temperature or in a 4°C refrigerator, and then refreeze them at -80°C.
-
Repeat this process for the desired number of cycles (e.g., 3-5 cycles).
-
-
Analysis: After each freeze-thaw cycle, analyze a subset of the thawed aliquots for the concentration of this compound.
-
Data Analysis: Compare the mean concentration of this compound at each freeze-thaw cycle to the baseline concentration. A significant decrease in concentration would indicate instability.
Issue 3: My this compound levels seem to be increasing in some older samples.
Potential Causes & Solutions:
-
Enzymatic Activity: While unlikely at -80°C, if samples were not processed and frozen rapidly after collection, some enzymatic activity could have occurred, potentially leading to the formation of this compound from precursor molecules. 3-hydroxy dicarboxylic acids can be formed in vivo from the omega-oxidation of 3-hydroxy fatty acids.[9]
-
Interference in Analytical Method: It is possible that with sample aging, other molecules that interfere with the analytical detection of this compound are forming.
-
Solution: Review your analytical method for specificity. Methods like LC-MS/MS are generally highly specific. If using a less specific method, consider re-validating it with aged samples.
-
Visualization of Potential Degradation
While this compound is expected to be relatively stable, understanding its potential metabolic fate can be useful. As a dicarboxylic acid, it can undergo further metabolism. The following diagram illustrates a hypothetical degradation pathway based on the known metabolism of other dicarboxylic acids, which primarily involves β-oxidation.[10]
Caption: Hypothetical metabolic pathway of this compound.
Summary of Best Practices for Sample Handling
For optimal stability of this compound in plasma samples, adhere to the following guidelines:
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C or lower | Minimizes enzymatic degradation and ensures long-term stability of metabolites.[2][6] |
| Freeze-Thaw Cycles | Minimize to <3 cycles | Prevents degradation of metabolites due to repeated freezing and thawing.[2][6] |
| Sample Aliquoting | Aliquot samples into single-use volumes before initial freezing | Avoids the need to thaw the entire sample for each analysis.[2][3] |
| Time to Processing | Separate plasma from whole blood within 30 minutes of collection | Reduces alterations in the metabolic profile due to ongoing cellular metabolism.[3] |
| Anticoagulant | Use a consistent anticoagulant (e.g., EDTA or Heparin) and validate for non-interference | Different anticoagulants can impact metabolite measurements.[1][4] |
References
- Metanomics GmbH. (n.d.). Guide to Blood Sample Handling for Proteomics and Metabolomics Studies.
- Metware Biotechnology Co., Ltd. (n.d.). Metabolomics Sample Preparation FAQ.
- Center for Innovative Technology. (n.d.). Metabolomics Study Design – Sample Handling & Storage.
- Creative Proteomics. (n.d.). Guidelines for Metabolomics Sample Collection.
-
Barri, T., & Dragsted, L. O. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 240. [Link]
-
Custer, E. M., Myers, J. L., Poffenbarger, P. L., & Schoen, I. (1983). The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood. American journal of clinical pathology, 80(3), 375–380. [Link]
-
Tserng, K. Y., & Jin, S. J. (1991). Metabolic origin of urinary 3-hydroxy dicarboxylic acids. The Journal of biological chemistry, 266(28), 18714–18721. [Link]
-
Wagner-Golbs, A., Neuber, S., Kamlage, B., Christiansen, N., Bethan, B., & Rennefahrt, U. (2019). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 9(12), 316. [Link]
-
Heger, A., Sousek, A., Taborska, P., Salaj, P., & Prochazkova, J. (2023). Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma. Blood coagulation & fibrinolysis : an international journal in haemostasis and thrombosis, 34(6), 377–384. [Link]
-
Kølvraa, S., Gregersen, N., Christensen, E., & Hobolth, N. (1982). Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats. Biochimica et biophysica acta, 710(3), 477–485. [Link]
Sources
- 1. The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guide to Blood Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]
- 3. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 4. Metabolomics Study Design - Metabolomics Sample Storage and Handling [vanderbilt.edu]
- 5. Guidelines for Metabolomics Sample Collection - Creative Proteomics [creative-proteomics.com]
- 6. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of 3-Hydroxysuberic Acid
This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals experiencing low recovery of 3-Hydroxysuberic acid during extraction from biological matrices. As a dicarboxylic hydroxy acid, this molecule's unique physicochemical properties present specific challenges that this guide will address with scientifically grounded solutions.
Understanding this compound: The Key to Effective Extraction
This compound is a medium-chain hydroxy acid derivative with two carboxylic acid functional groups and one hydroxyl group.[1][2] Its structure dictates its behavior in solution and is fundamental to designing a successful extraction protocol.
| Property | Value | Implication for Extraction |
| Molecular Formula | C₈H₁₄O₅ | Indicates a relatively small molecule with multiple polar functional groups.[3][4] |
| pKa (Strongest Acidic) | ~3.94 | The carboxylic acid groups will be deprotonated (negatively charged) at physiological pH, making the molecule highly water-soluble.[1] |
| Predicted logP | -0.17 to 0.15 | The negative to low positive logP value confirms the hydrophilic (polar) nature of the molecule, suggesting it will preferentially partition into aqueous phases.[1][2] |
| Predicted Water Solubility | 19.5 g/L | High water solubility presents a challenge for extraction into organic solvents.[1][2] |
The primary challenge in extracting this compound is overcoming its high polarity and water solubility to efficiently transfer it from an aqueous sample matrix into an organic solvent for analysis.
Common Causes of Poor Recovery
Low recovery is often a symptom of one or more underlying issues in the extraction workflow. Below are the most common culprits:
-
Incorrect Sample pH: The ionization state of the carboxylic acid groups is paramount. At a pH above the pKa of ~3.94, this compound will be in its ionized (salt) form, making it extremely difficult to extract into a non-polar organic solvent.[5][6][7]
-
Inappropriate Solvent Selection: Using a solvent that is too non-polar will not effectively partition the hydrophilic this compound from the aqueous phase. Conversely, a solvent that is too polar may be miscible with the aqueous phase, preventing phase separation.
-
Insufficient Solvent-to-Sample Ratio: An inadequate volume of organic solvent may not be sufficient to efficiently extract the analyte, especially if the partition coefficient is low.
-
Formation of Emulsions: Biological matrices often contain lipids and proteins that can act as surfactants, leading to the formation of stable emulsions during liquid-liquid extraction (LLE), which can trap the analyte and hinder phase separation.[8]
-
Analyte Degradation: Although generally stable, prolonged exposure to harsh pH conditions or high temperatures can potentially lead to degradation of hydroxy fatty acids.[4][9]
-
Suboptimal Solid-Phase Extraction (SPE) Protocol: Issues such as incorrect sorbent choice, improper conditioning, or an elution solvent that is too weak can all lead to poor recovery in SPE.[2][10][11]
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving poor recovery of this compound.
Caption: Troubleshooting workflow for poor this compound recovery.
Frequently Asked Questions (FAQs)
Q1: Why is sample acidification so critical for the extraction of this compound?
A1: The two carboxylic acid groups of this compound have a pKa of approximately 3.94.[1] At a pH above this value, these groups will be deprotonated, carrying a negative charge. This ionized form is highly soluble in water and has a very low affinity for organic solvents. To ensure the molecule is in its neutral, more hydrophobic form, the pH of the sample must be lowered. A general rule of thumb is to adjust the pH to at least two units below the pKa, so a pH of ~1.9 is recommended for optimal extraction.[12]
Q2: I'm using ethyl acetate for my liquid-liquid extraction, but my recovery is still low. What should I try next?
A2: While ethyl acetate is a good starting point, the combined polarity of the two carboxylic acid groups and the hydroxyl group can still limit the partitioning of this compound. Here are several steps to take:
-
Confirm pH: First, re-verify that the aqueous sample was acidified to pH ~1.9 before extraction.
-
Increase Solvent Polarity: Consider using a more polar solvent system. A mixture of a chlorinated solvent with an alcohol, such as dichloromethane:isopropanol (e.g., in a 9:1 or 4:1 ratio), can be more effective for extracting polar analytes.
-
Increase Solvent Volume: Ensure you are using a sufficient volume of extraction solvent. A solvent-to-sample ratio of at least 5:1 is a good starting point, and you may need to increase this further.[3]
-
'Salting Out': Adding a neutral salt like sodium chloride or sodium sulfate to the aqueous sample increases its ionic strength. This can decrease the solubility of this compound in the aqueous phase and promote its transfer to the organic phase.[3][6]
Q3: I'm observing a persistent emulsion during my LLE. How can I resolve this?
A3: Emulsions are common when extracting from biological matrices like plasma or urine.[8] Here are some techniques to break an emulsion:
-
Gentle Mixing: Instead of vigorous shaking, gently rock or invert the separation funnel. This reduces the energy input that creates emulsions.
-
Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed. This will often force the separation of the layers.
-
Salting Out: As mentioned above, adding salt can help break emulsions by altering the properties of the aqueous layer.[8]
-
Consider Supported Liquid Extraction (SLE): SLE is an alternative to LLE that immobilizes the aqueous sample on an inert solid support.[1][5] An immiscible organic solvent is then passed through the support to elute the analyte, which eliminates the formation of emulsions.[5][7]
Q4: What type of Solid-Phase Extraction (SPE) sorbent is best for this compound?
A4: Given its acidic nature, a mixed-mode anion exchange sorbent is often a good choice. These sorbents have both a reversed-phase character (for retaining non-polar parts of the molecule) and an anion exchange functional group (to retain the negatively charged carboxylates).
A typical protocol would involve:
-
Conditioning: Activate the sorbent according to the manufacturer's instructions, usually with methanol followed by water.
-
Loading: Load the sample at a pH where this compound is ionized (pH > 5) to ensure retention by the anion exchange mechanism.
-
Washing: Wash with a weak organic solvent to remove non-polar interferences, followed by an aqueous wash to remove salts and other polar impurities.
-
Elution: Elute with an acidic organic solvent (e.g., 2-5% formic acid in methanol). The acid neutralizes the carboxylate groups, disrupting their interaction with the anion exchange sorbent and allowing the analyte to be eluted.[10]
Q5: Could my analyte be degrading during the extraction process?
A5: While this compound is relatively stable, fatty acids can be susceptible to oxidation, especially if they are unsaturated.[4][9][13] Although this compound is saturated, it is good practice to minimize potential degradation by:
-
Avoiding High Temperatures: Do not use excessive heat during solvent evaporation steps. Use a gentle stream of nitrogen at room temperature or slightly above.
-
Minimizing Time in Harsh pH: While acidification is necessary, do not let the sample sit in a highly acidic solution for extended periods before extraction.
-
Using Antioxidants: If you suspect oxidative degradation, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, urine), add a suitable internal standard.
-
Acidification: Adjust the sample pH to ~1.9 by adding a small volume of concentrated acid (e.g., phosphoric acid or hydrochloric acid). Vortex briefly.
-
Extraction: Add 5 mL of ethyl acetate (or a more polar solvent mixture like 9:1 dichloromethane:isopropanol).
-
Mixing: Gently invert the tube for 5-10 minutes to ensure thorough mixing without forming a stable emulsion.
-
Phase Separation: Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase).
Protocol 2: Solid-Phase Extraction (SPE) using Mixed-Mode Anion Exchange
-
Sorbent: Select a mixed-mode anion exchange SPE cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Adjust the sample pH to ~6.0 and load it onto the conditioned cartridge.
-
Washing:
-
Wash with 1 mL of water to remove salts.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the this compound with 1 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
References
-
FooDB. (2011). Showing Compound this compound (FDB021951). [Link]
-
Canari, R., & Eyal, A. M. (2003). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Research, 42(7), 1293–1300. [Link]
-
American Chemical Society. (n.d.). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. [Link]
-
ACS Publications. (n.d.). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. [Link]
-
Welch Materials. (2023). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
Biotage. (2023). How do I pretreat my samples for Supported Liquid Extraction. [Link]
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. [Link]
-
NIH. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. [Link]
-
PubChem. (n.d.). 3-Hydroxyoctanedioic acid. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000325). [Link]
-
MDPI. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. [Link]
-
Wikidata. (n.d.). This compound. [Link]
-
Restek. (n.d.). Choosing the Right Elution Solvent When Using Support Liquid Extraction (SLE). [Link]
-
Agilent. (n.d.). Supported Liquid Extraction (SLE). [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
Chromatography Online. (n.d.). Supported Liquid Extraction (SLE): The Best Kept Secret in Sample Preparation. [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
NIH. (1991). Metabolic origin of urinary 3-hydroxy dicarboxylic acids. [Link]
-
Oxford Academic. (2021). State of art and best practices for fatty acid analysis in aquatic sciences. [Link]
Sources
- 1. Choosing the Right Elution Solvent When Using Support Liquid Extraction (SLE) [discover.restek.com]
- 2. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. agilent.com [agilent.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. welch-us.com [welch-us.com]
- 11. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 12. biotage.com [biotage.com]
- 13. academic.oup.com [academic.oup.com]
minimizing ion suppression for 3-Hydroxysuberic acid in LC-MS/MS
A Senior Application Scientist's Guide to Minimizing Ion Suppression in LC-MS/MS
Welcome to the technical support center for the analysis of 3-Hydroxysuberic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ion suppression during LC-MS/MS analysis. As a dicarboxylic hydroxy acid, this compound presents unique analytical hurdles within complex biological matrices.[1][2][3] This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to ensure the accuracy, sensitivity, and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem for this compound analysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[4][5] This phenomenon occurs within the mass spectrometer's ion source, where the analyte and matrix components compete for the available charge on the surface of electrospray droplets.[4][6] For this compound, which is often measured at low concentrations in complex biological fluids like plasma or urine, this competition can lead to:
-
Reduced signal intensity and poor sensitivity.
-
Inaccurate and imprecise quantification.[5]
-
Compromised limit of detection (LOD).[6]
The primary culprits are often endogenous matrix components like phospholipids, salts, and proteins that were not removed during sample preparation.[7][8]
Q2: How can I determine if my this compound assay is suffering from ion suppression?
A2: The most definitive method for diagnosing ion suppression is a post-column infusion experiment .[9] This technique allows you to visualize exactly where in your chromatographic run the suppression is occurring. It involves infusing a constant flow of your analyte standard into the mobile phase stream after the analytical column but before the MS ion source. When a blank matrix sample is injected, any dip in the stable baseline signal of your analyte corresponds to a region of ion suppression caused by eluting matrix components.[9][10] See the detailed protocol in our troubleshooting section below.
Q3: Which ionization mode and polarity are best for analyzing this compound?
A3: Given its two carboxylic acid functional groups, this compound is most effectively ionized using Electrospray Ionization (ESI) in negative ion mode .[11] In this mode, the molecule readily loses a proton to form the [M-H]⁻ ion, which typically provides a robust and stable signal for quantification. While Atmospheric Pressure Chemical Ionization (APCI) can be less prone to ion suppression, ESI is generally better suited for polar molecules like this compound.[6][12]
Q4: What is the single most effective strategy to combat ion suppression?
A4: The most impactful strategy is to implement a rigorous and optimized sample preparation protocol .[4][13] While chromatographic adjustments are important, removing interfering matrix components before the sample is injected is the most effective way to prevent ion suppression from occurring in the first place.[8][14] Techniques like Solid-Phase Extraction (SPE) are significantly more effective than simpler methods like Protein Precipitation (PPT).[14]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Ion Suppression
Before you can fix the problem, you must understand it. This guide provides the protocol for the gold-standard post-column infusion experiment.
Experimental Workflow: Post-Column Infusion
Caption: Workflow for a post-column infusion experiment.
Step-by-Step Protocol: Post-Column Infusion
-
Prepare Infusion Standard: Create a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable, mid-range signal on your mass spectrometer.
-
System Setup:
-
Place the infusion standard in a syringe pump.
-
Using a PEEK tee union, connect the eluent outlet from your analytical column to one port of the tee.
-
Connect the syringe pump outlet to the second port of the tee.
-
Connect the third port of the tee to the mass spectrometer's ESI probe.
-
-
Equilibrate: Begin the LC mobile phase flow and allow the column to equilibrate.
-
Establish Baseline: Start the syringe pump at a low flow rate (e.g., 5-10 µL/min). You should observe a stable, continuous signal for this compound in your mass spectrometer's data acquisition software. This is your unsuppressed baseline.[9]
-
Inject Blank Matrix: Inject a blank, extracted matrix sample (e.g., plasma, urine processed with your current sample prep method) onto the column.
-
Analyze Data: Monitor the baseline signal of the infused this compound. Any significant drop in the signal intensity indicates a region where matrix components are eluting and causing ion suppression.[9] The retention time of these "suppression zones" will guide your chromatographic optimization.
Guide 2: Optimizing Sample Preparation to Remove Interferences
A clean sample is the foundation of a robust assay. The goal is to selectively isolate this compound while removing as many matrix components, particularly phospholipids, as possible.
Data Summary: Comparison of Sample Preparation Techniques
| Technique | General Procedure | Pros | Cons for this compound |
| Protein Precipitation (PPT) | Add cold organic solvent (e.g., Acetonitrile) to plasma, vortex, centrifuge, inject supernatant. | Fast, simple, inexpensive. | Poor selectivity. [14] Does not remove phospholipids or salts, which are major sources of ion suppression. High risk of significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Extract analyte from aqueous sample into an immiscible organic solvent. | Cleaner than PPT, can remove some interferences. | Analyte recovery can be low and variable for polar compounds like this compound.[14] Requires optimization of solvent pH. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. | High selectivity. [4] Can effectively remove salts, proteins, and phospholipids. Provides cleaner extracts and reduces ion suppression.[13][15] | More complex and costly than PPT or LLE. Method development is required. |
Recommended Protocol: Mixed-Mode Solid-Phase Extraction (SPE)
For a polar, dicarboxylic acid, a mixed-mode SPE sorbent that combines reversed-phase and anion-exchange mechanisms provides the best sample cleanup.[13][14]
-
Condition: Wash the SPE cartridge with methanol, followed by an equilibration step with water or a weak buffer.
-
Load: Load the pre-treated sample (e.g., plasma diluted with a weak acidic buffer to ensure the carboxylic acid groups are protonated).
-
Wash 1 (Polar Interferences): Wash with a weak aqueous buffer to remove salts and other highly polar matrix components.
-
Wash 2 (Non-Polar Interferences): Wash with a moderate organic solvent (e.g., 20-40% methanol in water) to elute phospholipids and other non-polar interferences, while the analyte is retained by the ion-exchange mechanism.
-
Elute: Elute this compound using a solvent containing a base (e.g., 5% ammonium hydroxide in methanol) to disrupt the ion-exchange interaction.
-
Evaporate & Reconstitute: Dry the eluate under nitrogen and reconstitute in the initial mobile phase for injection.
Guide 3: Strategic Chromatographic and Mobile Phase Optimization
If ion suppression persists after sample cleanup, the next step is to optimize your chromatography to separate this compound from any remaining matrix interferences.
The Role of the Mobile Phase
The mobile phase composition is critical for both chromatographic retention and ionization efficiency. For negative mode ESI, the use of volatile acids and buffers is necessary to promote deprotonation.[16][17]
Sources
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- 11. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
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addressing co-eluting interferences in 3-Hydroxysuberic acid analysis
Welcome to the technical support resource for the analysis of 3-hydroxysuberic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common analytical challenges, with a focus on resolving co-eluting interferences. As Senior Application Scientists, we have compiled this information based on established methodologies and field-proven insights to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound, also known as 3-hydroxyoctanedioic acid, is a medium-chain hydroxy dicarboxylic acid.[1][2] It is an intermediate metabolite found in various biological fluids, including urine, blood, and feces.[1] Its analysis is crucial in the field of metabolomics and clinical chemistry as its levels can be indicative of certain metabolic states or inborn errors of metabolism.[3][4] Furthermore, it can be a biomarker for the consumption of certain foods.[2]
Q2: Which analytical techniques are most suitable for the quantification of this compound?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most common and reliable techniques for the analysis of this compound.
-
GC-MS is a robust and widely used method for organic acid analysis.[3][5] It offers excellent chromatographic resolution and is highly sensitive. However, it requires a derivatization step to make the polar this compound volatile.[6][7]
-
LC-MS/MS provides high selectivity and sensitivity, often without the need for derivatization, which can simplify sample preparation.[8][9] This technique is particularly powerful for complex biological matrices.
The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, sample matrix, and the specific requirements of the assay.
Q3: What is co-elution and why is it a problem in the analysis of this compound?
Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks.[10] This is a significant issue because it can lead to inaccurate identification and quantification of the target analyte, in this case, this compound.[10] In complex matrices like urine, there are numerous endogenous organic acids with similar chemical properties to this compound, increasing the likelihood of co-elution.[11]
Troubleshooting Guide: Co-eluting Interferences
This section provides a systematic approach to identifying and resolving co-eluting interferences in the analysis of this compound.
Issue 1: Poor peak shape or suspected co-elution in the chromatogram.
The first indication of co-elution is often a distorted peak shape, such as fronting, tailing, or the appearance of a "shoulder" on the peak of interest.[10][12]
Step 1: Confirming Co-elution
Before modifying your method, it's essential to confirm that you are indeed dealing with a co-elution issue.
-
Visual Inspection: Asymmetrical peaks are a strong indicator of co-elution.
-
Mass Spectral Analysis (GC-MS & LC-MS/MS): Examine the mass spectrum across the peak. If the spectrum changes from the beginning to the end of the peak, it's likely that more than one compound is present.[10]
-
Diode Array Detector (DAD) for HPLC: If using an HPLC with a DAD, a peak purity analysis can be performed. If the UV spectra across the peak are not identical, co-elution is likely.[12]
Step 2: Identifying the Source of Interference
Potential co-eluting compounds with this compound in biological samples include:
-
Isomers of this compound.
-
Other dicarboxylic acids of similar chain length.
-
Other hydroxy acids.
-
Metabolites of drugs or dietary compounds.[13]
A logical workflow for troubleshooting co-elution is presented below:
Sources
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- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000325) [hmdb.ca]
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- 9. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
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- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
impact of different storage conditions on 3-Hydroxysuberic acid levels
Disclaimer: Currently, there is a limited amount of publicly available research specifically detailing the stability of 3-Hydroxysuberic acid under diverse storage conditions. The following troubleshooting guide and frequently asked questions (FAQs) are constructed based on established principles for chemically related compounds, such as dicarboxylic acids, hydroxy acids, and fatty acids. These recommendations are intended to provide a robust starting point for researchers, scientists, and drug development professionals. It is strongly advised to perform in-house stability studies for your specific applications.
I. Troubleshooting Guide: Common Issues with this compound
This section addresses potential problems users might encounter during their experiments, focusing on the impact of storage conditions on the integrity of this compound.
Issue 1: Inconsistent or lower-than-expected potency in biological assays.
-
Potential Cause: Degradation of this compound due to improper storage temperature. Like many organic acids, elevated temperatures can accelerate degradation.
-
Recommended Solution:
-
Immediate Action: For ongoing experiments, prepare fresh solutions of this compound from a solid, properly stored stock.
-
Storage Review: Ensure solid this compound is stored in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended. Solutions should be freshly prepared, but if short-term storage is necessary, they should be kept at 2-8°C and used within a few days. For longer-term solution storage, freezing at -20°C or -80°C is advisable, with aliquoting to avoid multiple freeze-thaw cycles. Fatty acids in biological samples have shown stability at -80°C for extended periods.[1]
-
Validation: If possible, perform a quality control check on your stock material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm its purity and concentration.
-
Issue 2: Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS) after storing solutions.
-
Potential Cause 1: pH-mediated degradation. The stability of hydroxy acids can be pH-dependent. Extreme pH values, particularly in aqueous solutions, can catalyze hydrolysis or other degradation reactions.
-
Recommended Solution:
-
pH Monitoring: Check the pH of your stock solutions and experimental buffers. For general stability, maintaining a neutral to slightly acidic pH is often optimal for organic acids.
-
Buffer Selection: If your experimental conditions permit, use a suitable buffer to maintain a stable pH.
-
Minimize Exposure: If experiments must be conducted at a pH where stability is a concern, minimize the time the compound spends under these conditions and consider keeping the solution at a low temperature.
-
-
Potential Cause 2: Oxidative degradation. Polyunsaturated fatty acids are known to be susceptible to peroxidation.[2] While this compound is saturated, the presence of a hydroxyl group could potentially increase its susceptibility to oxidation compared to its unsubstituded counterpart, suberic acid, especially with prolonged exposure to air (oxygen) and light.
-
Recommended Solution:
-
Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Choice: When preparing solutions, use de-gassed solvents to minimize dissolved oxygen.
-
Light Protection: Store both solid and solution forms of this compound in amber vials or otherwise protected from light to prevent photo-degradation.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dark, and dry environment. Refrigeration at 2-8°C is a good general practice. For maximum longevity, storage at -20°C is recommended. General guidelines for organic acids suggest segregation from bases, oxidizers, and reactive metals.[3]
Q2: How should I prepare and store solutions of this compound?
A2: It is always best to prepare solutions fresh for each experiment. If storage is unavoidable:
-
Solvent: Use high-purity, degassed solvents. The choice of solvent will depend on your experimental needs.
-
Concentration: Prepare a concentrated stock solution and dilute it to the working concentration immediately before use.
-
Short-term Storage (1-3 days): Store at 2-8°C in a tightly sealed, light-protected container.
-
Long-term Storage (>3 days): Aliquot the solution into single-use vials to avoid freeze-thaw cycles and store at -20°C or -80°C.
Q3: Is this compound sensitive to pH?
A3: While specific data is not available, hydroxy-dicarboxylic acids can exhibit pH-dependent stability. At very low or high pH, the carboxylic acid and hydroxyl groups may be more susceptible to chemical reactions. It is advisable to maintain solutions in a neutral to slightly acidic pH range unless your experimental protocol requires otherwise. Hydrolytic degradation of similar compounds is influenced by pH.[4]
Q4: Does light affect the stability of this compound?
A4: As a general precautionary measure for organic compounds, exposure to direct sunlight or strong artificial light should be avoided. Storing both solid and solution forms in amber vials or in the dark is a standard best practice to prevent potential photochemical degradation.
Q5: Are there any known incompatibilities for this compound?
A5: this compound, as a dicarboxylic acid, is incompatible with strong bases and oxidizing agents.[5] Contact with strong bases will result in an acid-base reaction, while strong oxidizers could potentially react with the hydroxyl group or the aliphatic chain. It is also advisable to avoid storing it in metal containers that could be susceptible to corrosion.
III. Experimental Protocol: Stability Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various conditions.
1. Objective: To determine the stability of this compound under different temperature, pH, and light conditions over a specified period.
2. Materials:
-
This compound (high purity standard)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH values (e.g., pH 4, 7, and 9)
-
Amber and clear glass vials with screw caps
-
Calibrated analytical balance
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Temperature-controlled chambers/incubators (e.g., 4°C, 25°C, 40°C)
3. Experimental Workflow Diagram:
Caption: Workflow for this compound stability testing.
4. Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into amber and clear vials. For pH studies, dilute the stock solution in the respective buffers.
-
Storage: Place the vials in the designated temperature-controlled chambers. Include a control set stored at -80°C, which is considered a stable baseline.
-
Time Points: Withdraw samples for analysis at predetermined time points (e.g., T=0, 1 day, 1 week, 2 weeks, 1 month).
-
Analysis: Analyze the samples by a validated HPLC method to quantify the concentration of this compound. Methods for analyzing dicarboxylic acids often involve reverse-phase chromatography with UV or mass spectrometric detection.[6][7][8]
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
IV. Data Presentation: Example Stability Data
The following table illustrates how stability data for this compound could be presented. Note: This is hypothetical data for illustrative purposes only.
| Storage Condition | Time Point | % Remaining this compound | Observations |
| Temperature | |||
| 4°C (Dark) | 4 Weeks | 98.5% | Minimal degradation. |
| 25°C (Dark) | 4 Weeks | 92.1% | Moderate degradation. |
| 40°C (Dark) | 4 Weeks | 78.3% | Significant degradation. |
| Light Exposure (at 25°C) | |||
| Dark (Amber Vial) | 4 Weeks | 92.1% | Moderate degradation. |
| Light (Clear Vial) | 4 Weeks | 85.6% | Increased degradation with light exposure. |
| pH (at 25°C, Dark) | |||
| pH 4.0 | 4 Weeks | 94.2% | Relatively stable. |
| pH 7.0 | 4 Weeks | 91.8% | Moderate degradation. |
| pH 9.0 | 4 Weeks | 82.5% | Accelerated degradation in alkaline conditions. |
V. References
-
Metcalf, J. L., et al. (2016). The stability of blood fatty acids during storage and potential mechanisms of degradation: A review. Prostaglandins, Leukotrienes and Essential Fatty Acids, 104, 33-43. [Link]
-
Metcalf, J. L., et al. (2016). The stability of blood fatty acids during storage and potential mechanisms of degradation: A review. ResearchGate. [Link]
-
University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. University of Waterloo. [Link]
-
Washington State University. Organic-Acids_SOP_Template.docx. Washington State University. [Link]
-
Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 47(11), 1993-2002. [Link]
-
An, M. (2018). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 9(4). [Link]
-
Kushnir, M. M., et al. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. Clinical Chemistry, 47(11), 1993–2002. [Link]
-
Kushnir, M. M., et al. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2017). Are there any guidelines for what constitutes an “organic acid” regarding storage requirements?. Chemistry Stack Exchange. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]
-
Simple Lab. (2025). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. Simple Lab. [Link]
-
University of Washington. Organic Acid Standard Operating Procedure. University of Washington. [Link]
-
Villiers, M. M., et al. (1997). Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition. Semantic Scholar. [Link]
-
Lück, E., & von Rymon Lipinski, G. W. (2000). Dicarboxylic Acids, Aliphatic. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
-
Wikipedia. (n.d.). Fatty acid degradation. Wikipedia. [Link]
-
Villiers, M. M., et al. (1997). Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Fatty acid degradation – Knowledge and References. Taylor & Francis. [Link]
-
LibreTexts. (n.d.). Fatty Acids - Lipid Degradation. LibreTexts. [Link]
-
Van Zee, N. J., et al. (2020). Stability, Structure, and Morphology of Dicarboxylic Acid Particles with Polymer Excipients Synthesized VIA Monodisperse Droplet Evaporation. AIChE Proceedings. [Link]
-
Garlotta, D. (2001). A Literature Review of Poly(Lactic Acid). Journal of Polymers and the Environment, 9(2), 63-84. [Link]
-
Lund University Publications. (n.d.). Thermal Stabilization of Polyhydroxyalkanoates by Washing with Acid. Lund University Publications. [Link]
-
Saelo, C., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics, 14(7), 1334. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliancechemical.com [alliancechemical.com]
- 4. Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
Technical Support Center: Method Development for 3-Hydroxy Dicarboxylic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the analysis of 3-hydroxy dicarboxylic acids. These molecules, characterized by their high polarity and structural complexity, present unique and significant challenges in analytical method development. This guide is structured to provide not only solutions to common problems but also the underlying scientific rationale to empower you to build robust, accurate, and reliable methods.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format. Each problem is followed by probable causes and detailed, actionable solutions.
Issue 1: Poor Peak Shape and/or Early Elution in Reversed-Phase LC-MS
Question: My 3-hydroxy dicarboxylic acid analytes are eluting very early, close to the solvent front, and the peaks are broad or splitting. What is causing this and how can I fix it?
Probable Causes:
-
High Polarity of Analytes: 3-hydroxy dicarboxylic acids possess two carboxyl groups and a hydroxyl group, making them extremely polar. In their ionized state (at neutral or high pH), they have minimal retention on traditional non-polar stationary phases like C18.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is well above the pKa of the carboxylic acid groups (typically ~3-5), the analytes will be fully deprotonated and charged, leading to poor retention.
-
Mismatched Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger (i.e., more organic content) than the initial mobile phase can cause distorted peaks.
Suggested Solutions & Protocols:
-
Mobile Phase pH Optimization (Primary Solution):
-
Rationale: The most effective way to improve retention for these acidic compounds on a reversed-phase column is to suppress their ionization. By operating the mobile phase at a pH below the analytes' pKa, the carboxyl groups become protonated, making the molecule less polar and increasing its affinity for the C18 stationary phase.
-
Protocol:
-
Prepare the aqueous mobile phase (Mobile Phase A) with an acidic modifier. 0.1% formic acid in water is a standard starting point, typically bringing the pH to ~2.7.[1]
-
Use a compatible organic mobile phase (Mobile Phase B), such as acetonitrile or methanol containing 0.1% formic acid.
-
Begin with a low percentage of organic solvent (e.g., 2-5% B) and run a shallow gradient to ensure retention and separation.
-
-
Self-Validation: A successful pH adjustment will result in a significant shift in retention time away from the void volume and a marked improvement in peak symmetry.
-
-
Consider Alternative Chromatographic Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If reversed-phase proves insufficient, HILIC is an excellent alternative. It uses a polar stationary phase with a high organic content mobile phase, which is ideal for retaining highly polar compounds.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., tributylamine) to the mobile phase can form a neutral complex with the ionized analyte, increasing its hydrophobicity and retention on a reversed-phase column. However, these reagents can be difficult to remove from the LC-MS system and may cause significant ion suppression.
-
Issue 2: Low Sensitivity, High Noise, and Poor Reproducibility in LC-MS/MS Bioanalysis
Question: I am analyzing 3-hydroxy dicarboxylic acids in plasma, but the signal is weak and inconsistent between injections. What is causing this matrix effect?
Probable Causes:
-
Ion Suppression/Enhancement: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, other metabolites) can interfere with the ionization process in the MS source, either suppressing or enhancing the signal of the target analyte.[2][3][4] This is a major challenge in bioanalysis.
-
Inadequate Sample Cleanup: Simple sample preparation methods like "dilute-and-shoot" or protein precipitation often fail to remove a sufficient amount of interfering matrix components.[2][5]
Suggested Solutions & Protocols:
-
Improve Sample Preparation:
-
Rationale: The most reliable way to combat matrix effects is to remove the interfering components before the sample reaches the LC-MS system. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.
-
Protocol: See Part 3, Protocol 3: Solid-Phase Extraction (SPE) for Biological Fluids for a detailed workflow.
-
Self-Validation: To confirm the reduction of matrix effects, perform a post-extraction spike experiment. Compare the analyte response in a spiked, extracted blank matrix sample to the response in a pure solvent standard at the same concentration. A ratio close to 100% indicates minimal matrix effect.
-
-
Optimize Chromatography:
-
Rationale: Adjusting the chromatographic gradient can sometimes separate the analyte of interest from the region where most matrix components (like phospholipids) elute.
-
Protocol:
-
Develop a gradient that retains your analyte longer.
-
Incorporate a "divert valve" step in your method. Program the valve to send the initial part of the run (containing salts and highly polar interferences) and the final, high-organic wash (containing lipids) to waste instead of the MS source.
-
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Rationale: A SIL-IS is the gold standard for quantitative bioanalysis. Because it is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[6][7] By using the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is effectively normalized.
-
Implementation: Synthesize or purchase a corresponding 13C- or 2H-labeled 3-hydroxy dicarboxylic acid. Spike it into all samples, standards, and QCs at a fixed concentration early in the sample preparation process.
-
This diagram outlines a logical flow for diagnosing common LC-MS issues with 3-hydroxy dicarboxylic acids.
Caption: Decision tree for troubleshooting LC-MS analysis.
Issue 3: No Analyte Peak or Poor Peak Shape in GC-MS
Question: I'm trying to analyze 3-hydroxy dicarboxylic acids by GC-MS, but I either see no peak or a very broad, tailing peak. What's wrong?
Probable Causes:
-
Insufficient Volatility: These compounds are non-volatile due to the presence of multiple polar functional groups (carboxyl, hydroxyl) that engage in strong intermolecular hydrogen bonding. They will not elute from a GC column in their native form.[8]
-
Thermal Degradation: At the high temperatures of the GC inlet, these molecules can degrade, especially if they are not properly derivatized.
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion, leaving partially derivatized or underivatized analytes that chromatograph poorly.
Suggested Solutions & Protocols:
-
Chemical Derivatization (Mandatory):
-
Rationale: Derivatization is essential for the GC analysis of these compounds. The process replaces the active, polar hydrogens on the carboxyl and hydroxyl groups with non-polar, thermally stable groups, thereby increasing volatility and reducing thermal lability. Silylation is the most common and effective approach.
-
Protocol: See Part 3, Protocol 2: GC-MS Derivatization Protocol (Silylation) for a detailed workflow using BSTFA.
-
Self-Validation: Successful derivatization will produce sharp, symmetrical peaks with high signal-to-noise in the GC-MS chromatogram. The mass spectrum will correspond to the silylated derivative, not the native compound.
-
-
Optimize Reaction Conditions:
-
Rationale: Derivatization reactions are sensitive to moisture, temperature, and time. Water will consume the derivatizing reagent, and insufficient heat or time will lead to an incomplete reaction.
-
Protocol:
-
Ensure all samples are dried completely (e.g., under nitrogen or in a vacuum concentrator) before adding the reagent.
-
Use fresh, anhydrous derivatization reagents and solvents.
-
Optimize the reaction temperature and time (e.g., 70°C for 60 minutes is a good starting point for BSTFA).
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: When should I choose LC-MS over GC-MS for analyzing 3-hydroxy dicarboxylic acids?
A1: The choice depends on your sample matrix, required throughput, and whether you need to analyze the intact molecule.
-
Choose LC-MS/MS for:
-
Complex Biological Matrices (Plasma, Urine): LC-MS generally requires less rigorous sample cleanup than GC-MS and is less susceptible to certain matrix interferences. It analyzes the intact (or near-intact) molecule, simplifying spectral interpretation.
-
High Throughput: Modern UHPLC systems offer very fast analysis times (2-10 minutes).[1]
-
Analysis of Thermally Labile Compounds: LC operates at or near room temperature, avoiding potential degradation.
-
-
Choose GC-MS for:
-
High Resolution and Established Libraries: GC provides excellent chromatographic resolution. Extensive mass spectral libraries (like NIST) are available for identifying derivatized compounds.
-
Specific Diagnostic Applications: Historically, many organic acid panels for metabolic disorders were developed using GC-MS, so there are well-established methods.[6][9][10]
-
When Derivatization is Part of the Workflow: If derivatization is already required for other analytes in your panel, adding 3-hydroxy dicarboxylic acids to the GC-MS method can be efficient.
-
Q2: What are the best derivatization strategies for GC-MS analysis?
A2: Silylation is the most robust and widely used method.
-
Trimethylsilyl (TMS) Derivatives: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with 1% Trimethylchlorosilane (TMCS) as a catalyst, are highly effective.[7] They react with both the carboxyl and hydroxyl groups to form volatile and thermally stable TMS-esters and TMS-ethers.[6] This is the recommended starting point.
-
tert-Butyldimethylsilyl (TBDMS) Derivatives: Reagents like MTBSTFA produce TBDMS derivatives, which are more stable to hydrolysis than TMS derivatives and provide characteristic mass spectra with prominent [M-57]+ ions, aiding in structural confirmation.
Q3: How do I approach the chiral separation of 3-hydroxy dicarboxylic acids?
A3: Chiral separation is critical in metabolic studies, as different enantiomers can have different biological activities or origins.[11]
-
Chiral HPLC Columns: The most direct approach is to use a chiral stationary phase (CSP). Cinchona alkaloid-based weak anion-exchange columns (e.g., Chiralpak QN-AX, QD-AX) have proven effective for separating 2- and 3-hydroxycarboxylic acids.[12]
-
Chiral Derivatization: An alternative is to react the racemic analyte with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, non-chiral column (like a C18). This approach can be complex and requires a highly pure chiral reagent.
Part 3: Key Experimental Protocols
Protocol 1: General LC-MS/MS Method for 3-Hydroxy Dicarboxylic Acids
This protocol provides a robust starting point for quantitative analysis in biological fluids after appropriate sample preparation.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, <2.5 µm particle size (e.g., Waters Acquity BEH C18, Phenomenex Luna C18) | Provides good retention for moderately polar compounds once ionization is suppressed.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of carboxyl groups (pH ≈ 2.7), enhancing retention. |
| Mobile Phase B | 0.1% Acetonitrile or Methanol with 0.1% Formic Acid | Standard organic phase for reversed-phase chromatography. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns (e.g., 2.1 mm ID). |
| Gradient | 2% B for 1 min, ramp to 95% B over 5-7 min, hold 1 min, re-equilibrate | A shallow initial gradient is key for retaining and separating polar analytes. |
| MS Ionization | Electrospray Ionization (ESI), Negative Mode | ESI is ideal for polar, pre-ionized molecules. Negative mode efficiently detects the deprotonated carboxylate ions [M-H]-.[1] |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring a specific precursor-to-product ion transition. |
Protocol 2: GC-MS Derivatization Protocol (Silylation)
This protocol is for preparing volatile TMS derivatives for GC-MS analysis.
Workflow Diagram for GC-MS Analysis
Caption: Standard workflow for GC-MS analysis of non-volatile acids.
Step-by-Step Methodology:
-
Sample Drying: After extraction, place the sample extract in a GC vial and evaporate to complete dryness using a stream of dry nitrogen or a vacuum concentrator. This step is critical; moisture will quench the reaction.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to reconstitute the dried residue.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat in a heating block or oven at 70°C for 60 minutes.
-
Analysis: After cooling to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS.
Protocol 3: Solid-Phase Extraction (SPE) for Biological Fluids
This protocol is designed to remove proteins, phospholipids, and salts from plasma or urine.
-
Sample Pre-treatment:
-
Thaw plasma/urine samples on ice.
-
Vortex to mix. Centrifuge at >10,000 x g for 10 minutes to pellet any precipitates.
-
Take 100 µL of supernatant and add the internal standard (SIL-IS).
-
Acidify the sample by adding 100 µL of 2% formic acid in water. This ensures the analytes are in their neutral form for retention on the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode or polymeric reversed-phase SPE cartridge.
-
Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water. This removes salts and other highly polar interferences while retaining the analytes.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol or a more basic solution (e.g., 5% ammonium hydroxide in methanol), depending on the SPE sorbent chemistry.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute in a small volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS analysis or prepare for derivatization for GC-MS analysis.
-
References
-
Tsuchida, S., Kawamoto, K., Nunome, K., Hamaue, N., Hui, S. P., Murai, T., Aoki, T., & Kurosawa, T. (2011). Chiral Separation, Determination of Absolute Configuration, and High-Performance Liquid Chromatography Detection of Enantiomeric 3-hydroxyhexadecanoyl-CoA. Journal of Oleo Science, 60(2), 87–92. [Link]
-
Chickos, J. S., Way, B. A., Wilson, J., Shaharuzzaman, M., Laird, J., & Landt, M. (2002). Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of clinical laboratory analysis, 16(2), 115–120. [Link]
-
Chickos, J. S., et al. (2002). Analysis of 3‐hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. Journal of Clinical Laboratory Analysis, 16(2), 115-120. [Link]
-
Varghese, S., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis, 205, 114335. [Link]
-
Varghese, S., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma... PubMed, [Link]
-
Modhave, Y., et al. (2012). Matrix effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405. [Link]
-
Lindner, W., & Lämmerhofer, M. (2017). Chiral separation of short chain aliphatic hydroxycarboxylic acids on cinchonan carbamate-based weak chiral anion exchangers and zwitterionic chiral ion exchangers. Journal of Chromatography A, 1525, 98-107. [Link]
-
Katajamaa, M., & Oresic, M. (2005). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science, 2nd Edition. [Link]
-
Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Bioanalysis Zone. [Link]
-
National Center for Biotechnology Information. (2002). Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: Preparation of stable isotope standards. PubMed. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103. [Link]
-
PharmaInfo. (n.d.). Analytical method development by using QbD - An emerging approach for robust analytical method development. PharmaInfo. [Link]
-
Ganda, V., et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(3), 159-165. [Link]
-
Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
- Google Patents. (1989). US4827030A - 3-hydroxydicarboxylic acids and process for their production.
-
Bikkina, S., et al. (2014). Identification of hydroxy-and keto-dicarboxylic acids in remote marine aerosols using gas chromatography/quadruple and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 28(11), 1219-1228. [Link]
-
Afonso, I., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5834. [Link]
-
Tan, B., et al. (2016). Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for LC-MS/MS detection. Analytical and Bioanalytical Chemistry, 408(24), 6775-6783. [Link]
-
Lab Results Explained. (n.d.). 3-Hydroxysebacic - Organic Acids, Comprehensive, Quantitative. [Link]
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Tserng, K. Y., & Jin, S. J. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. Metabolism: clinical and experimental, 40(7), 676–682. [Link]
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Schwartz-Zimmermann, H. E., et al. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 413(1), 221-233. [Link]
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Le, T. B., et al. (2018). Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure. Journal of separation science, 41(1), 325–334. [Link]
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Jones, P. M., et al. (2000). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. Clinica chimica acta, 297(1-2), 147–160. [Link]
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Brivet, M. (1995). Do criteria exist from urinary organic acids to distinguish ?-oxidation defects?. Journal of inherited metabolic disease, 18(3), 257-260. [Link]
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Di Masi, A., et al. (2022). Chiroptical Enhancement of Chiral Dicarboxylic Acids from Confinement in a Stereodynamic Supramolecular Cage. Molecules, 27(9), 2697. [Link]
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Nakashima, K., & Nishikata, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of analytical methods in chemistry, 2020, 8878563. [Link]
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Tol, T., et al. (2019). Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances. ACS omega, 4(8), 13296–13318. [Link]
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IOSR Journal. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal of Applied Chemistry. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Novel Analytical Method for 3-Hydroxysuberic Acid
Abstract
The accurate quantification of 3-hydroxysuberic acid (3-HSA), a dicarboxylic acid metabolite, is of growing interest in clinical and toxicological research. This guide presents a comprehensive validation of a novel, direct-inject Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 3-HSA in human urine. We will explore the rationale behind key experimental choices, from sample preparation to instrument parameters, and provide a detailed, step-by-step validation protocol adhering to the principles of the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4] Furthermore, this guide will objectively compare the performance of this novel LC-MS/MS method against traditional Gas Chromatography-Mass Spectrometry (GC-MS) approaches, supported by experimental data, to demonstrate its superior efficiency, sensitivity, and suitability for high-throughput clinical applications.
Introduction: The Analytical Challenge of this compound
This compound (3-hydroxyoctanedioic acid) is a C8 dicarboxylic acid containing a hydroxyl group.[5][6] Its structure presents a challenge for classical analytical techniques. The presence of two carboxylic acid groups and a hydroxyl group makes the molecule highly polar and non-volatile, precluding direct analysis by Gas Chromatography (GC).[7][8]
Historically, the analysis of such organic acids has relied on GC-MS.[9][10] However, this approach necessitates a chemical derivatization step to convert the polar functional groups into volatile esters or silyl ethers.[7][8][11] Common derivatization methods include esterification or silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11][12] While effective, these derivatization procedures are often time-consuming, can introduce variability, and may not proceed to completion, thereby compromising the accuracy and precision of the assay.[9][13]
The advent of sensitive LC-MS/MS technology offers a compelling alternative. By coupling the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, it is possible to directly analyze polar metabolites like 3-HSA in complex biological matrices with minimal sample preparation.[13][14][15] This guide details the validation of such a novel LC-MS/MS method, designed for speed, robustness, and superior analytical performance.
The Novel Method: Direct LC-MS/MS Analysis of 3-HSA in Urine
Our objective was to develop a method that is both rapid and robust, suitable for a clinical research setting where sample throughput and reliability are paramount. The "dilute-and-shoot" approach was selected for sample preparation to minimize analytical variability and reduce sample handling time.[16]
Rationale for Method Selection
-
Technique: LC-MS/MS was chosen to circumvent the need for derivatization, a significant drawback of GC-MS for this class of compounds.[9][14] This direct approach enhances efficiency and reduces potential sources of error.
-
Sample Preparation: A simple dilution of the urine sample was employed.[15][16] This minimizes analyte loss, reduces matrix effects by lowering the concentration of endogenous interferences, and is highly amenable to automation.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) was selected for its superior retention of highly polar compounds like 3-HSA, which are often poorly retained on traditional C18 reversed-phase columns.[3][17]
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for confident identification and quantification of the analyte even at low concentrations in a complex matrix like urine.[13]
Experimental Workflow Diagram
Caption: Workflow for the direct LC-MS/MS analysis of 3-HSA in urine.
Validation Protocol & Performance Data
The novel LC-MS/MS method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][4]
Detailed Experimental Protocol
-
Standard and QC Preparation: A primary stock solution of 3-HSA (1 mg/mL) is prepared in methanol. Working standards for the calibration curve (0.1 µg/mL to 25 µg/mL) and Quality Control (QC) samples (Low: 0.3 µg/mL, Mid: 7.5 µg/mL, High: 20 µg/mL) are prepared by spiking into drug-free human urine.
-
Sample Preparation: Urine samples (patient, standard, or QC) are thawed and vortexed. 50 µL of urine is added to 450 µL of an internal standard solution (e.g., 3-HSA-d4 in 90:10 acetonitrile:water with 0.1% formic acid). The mixture is vortexed and transferred to an autosampler vial.
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: ZIC®-HILIC (100 x 2.1 mm, 3.5 µm).[3]
-
Mobile Phase: Isocratic elution with 85% Acetonitrile / 15% 10mM Ammonium Acetate in water.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions: 3-HSA: 189.1 → 111.1; 3-HSA-d4 (IS): 193.1 → 115.1.
-
Validation Parameter Summary
| Validation Parameter | Acceptance Criteria (ICH Q2) | Novel LC-MS/MS Method Result |
| Specificity | No significant interfering peaks at the retention time of the analyte and IS. | No interference observed in 10 different blank urine lots. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 | Linear over 0.1 – 25.0 µg/mL, r² > 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10; Precision <20% RSD; Accuracy ±20% | 0.1 µg/mL |
| Accuracy (% Recovery) | Within ±15% of nominal (±20% at LOQ) | 96.5% – 104.2% |
| Precision (% RSD) | ≤15% (≤20% at LOQ) | Intra-day: 2.1% - 5.8%; Inter-day: 3.5% - 7.2% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | 8.9% |
| Stability (Freeze/Thaw) | % Change within ±15% | Stable for 3 cycles (-80°C to RT), % change < 6% |
Comparative Analysis: LC-MS/MS vs. GC-MS
To provide a clear comparison, we contrast our validated LC-MS/MS method with a typical derivatization-based GC-MS method for organic acids. The performance metrics for the GC-MS method are synthesized from published literature on the analysis of similar 3-hydroxy fatty acids and dicarboxylic acids.[7][10][11]
Method Comparison Workflow
Caption: Comparison of workflows for LC-MS/MS and GC-MS methods.
Performance Metrics Comparison
| Feature | Novel LC-MS/MS Method | Traditional GC-MS Method (Literature-Based) | Advantage |
| Sample Preparation | Dilute-and-shoot | Liquid-liquid extraction + Derivatization | LC-MS/MS |
| Analysis Time/Sample | ~15 minutes | > 2 hours | LC-MS/MS |
| Derivatization Required | No | Yes (e.g., silylation)[11][12] | LC-MS/MS |
| LOQ | 0.1 µg/mL | ~0.5 - 1.0 µg/mL | LC-MS/MS |
| Throughput | High (>100 samples/day) | Low (<30 samples/day) | LC-MS/MS |
| Robustness | High (fewer steps) | Moderate (derivatization can be variable) | LC-MS/MS |
| Automation Potential | Excellent | Poor to Moderate | LC-MS/MS |
Conclusion: A Superior Method for Modern Analytical Needs
The validation results conclusively demonstrate that the novel direct LC-MS/MS method is suitable for its intended purpose: the accurate and precise quantification of this compound in human urine. It exhibits excellent linearity, sensitivity, and robustness, meeting all predefined acceptance criteria based on ICH and FDA guidelines.[1][3][4]
When compared to traditional GC-MS methods, the LC-MS/MS approach is demonstrably superior for this application. The elimination of the laborious and variable derivatization step significantly reduces sample preparation time, minimizes potential sources of error, and dramatically increases sample throughput.[9][14] The enhanced sensitivity (lower LOQ) is also a critical advantage for clinical studies where analyte concentrations may be low. This validated method represents a significant advancement, offering researchers, scientists, and drug development professionals a more efficient, reliable, and powerful tool for the analysis of this compound and other polar metabolites.
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Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. National Institutes of Health.[Link]
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A Guide to Inter-Laboratory Comparison of 3-Hydroxysuberic Acid Measurements: Ensuring Accuracy in Metabolic Disease Diagnostics
This guide provides an in-depth comparison of methodologies for the measurement of 3-Hydroxysuberic acid, a critical biomarker in the diagnosis of certain inborn errors of metabolism. It is intended for researchers, scientists, and drug development professionals seeking to establish, validate, or participate in inter-laboratory comparisons for this and other related analytes. We will delve into the rationale behind experimental choices, present detailed protocols, and outline a framework for establishing a robust inter-laboratory comparison program, all grounded in scientific integrity and supported by authoritative references.
The Clinical Significance of this compound
This compound is a dicarboxylic acid that can be found in human urine.[1][2] Its presence and concentration are of diagnostic significance, particularly in the context of dicarboxylic aciduria, a group of metabolic disorders characterized by the abnormal excretion of dicarboxylic acids.[3] These conditions often arise from defects in fatty acid oxidation, and the accurate measurement of specific dicarboxylic acids, such as this compound, is crucial for differential diagnosis and monitoring of therapeutic interventions.[4][5] Given the clinical implications, it is imperative that laboratories performing these analyses can produce accurate and reproducible results, a goal that is greatly facilitated by participation in inter-laboratory comparison and proficiency testing schemes.[6][7]
Analytical Methodologies for this compound
The two primary analytical techniques for the quantification of this compound in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
GC-MS is widely regarded as the gold standard for urinary organic acid analysis due to its high resolving power and ability to provide structural information for definitive compound identification.[5][8] However, the analysis of polar, non-volatile compounds like this compound by GC-MS necessitates a derivatization step to increase their volatility and thermal stability.[9][10]
The Rationale Behind Derivatization:
Derivatization chemically modifies the analyte to make it suitable for GC analysis. For hydroxycarboxylic acids, this typically involves a two-step process:
-
Oximation: This step targets keto groups, which can exist in equilibrium with cyclic hemiacetals, leading to multiple peaks for a single compound. Oximation stabilizes these groups, resulting in a single, sharp chromatographic peak. While not strictly necessary for this compound, it is often included in general organic acid profiling methods.
-
Silylation: This is the most critical step for this compound. Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.[11] This reduces the polarity of the molecule, decreases hydrogen bonding, and increases its volatility, allowing it to traverse the GC column.[12]
Experimental Workflow: A Gold Standard GC-MS Protocol for Urinary Organic Acid Analysis
This protocol represents a widely accepted methodology for the analysis of urinary organic acids, including this compound.
Caption: A typical workflow for the GC-MS analysis of urinary organic acids.
Detailed Protocol:
-
Sample Preparation:
-
Thaw a frozen urine sample and vortex to ensure homogeneity.
-
Measure the creatinine concentration to normalize the sample volume.
-
To a glass tube, add a volume of urine equivalent to a set amount of creatinine (e.g., 0.5 mg).
-
Add a known amount of an internal standard (e.g., a stable isotope-labeled analog of a related dicarboxylic acid).
-
Acidify the sample with HCl.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube. Repeat the extraction.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[11]
-
-
Derivatization:
-
To the dried extract, add a silylating reagent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Cap the tube tightly and heat at 70-80°C for 30-60 minutes to ensure complete derivatization.[12]
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatograph Conditions (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 5-10°C/minute, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
-
Data Analysis:
-
Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.
-
Integrate the peak area of the analyte and the internal standard.
-
Quantify the concentration of this compound using a calibration curve prepared with certified reference materials.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An Emerging Alternative
LC-MS/MS is gaining popularity for the analysis of organic acids due to its high sensitivity, specificity, and simpler sample preparation, as it often does not require derivatization.[13][14]
Advantages of LC-MS/MS:
-
Simplified Sample Preparation: Direct "dilute-and-shoot" methods are often possible, significantly reducing sample processing time.[14]
-
High Throughput: The elimination of the derivatization step and faster chromatographic run times allow for the analysis of more samples in a shorter period.
-
High Sensitivity and Specificity: Tandem mass spectrometry (MS/MS) provides excellent selectivity by monitoring specific precursor-to-product ion transitions, reducing interferences from the complex urine matrix.[13]
Challenges of LC-MS/MS:
-
Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the urine matrix can affect the accuracy of quantification. This can be mitigated by the use of stable isotope-labeled internal standards.[13]
-
Chromatographic Resolution: Achieving good separation of isomeric compounds can be challenging without derivatization.
Designing an Inter-Laboratory Comparison Study
An inter-laboratory comparison, also known as a proficiency testing (PT) program, is essential for ensuring the quality and comparability of results among different laboratories.[6][15] Organizations like the European Research Network for Diagnosis and Improvement of Screening, Diagnosis and Treatment of Inherited Disorders of Metabolism (ERNDIM) and the College of American Pathologists (CAP) provide such schemes for organic acid analysis.[16][17][18][19]
Key Components of an Inter-Laboratory Comparison Study:
Caption: The structure of a typical inter-laboratory comparison study.
-
Coordinator: A central body responsible for preparing, validating, and distributing the PT samples, as well as for collecting and analyzing the data.
-
Proficiency Testing Samples:
-
Urine samples from healthy donors spiked with known concentrations of this compound (and other relevant organic acids) at clinically relevant levels (low, medium, and high).
-
Patient samples with confirmed diagnoses that are known to have elevated this compound.
-
Blank urine samples to assess for false positives.
-
-
Sample Distribution: Samples are shipped to participating laboratories under appropriate storage conditions.
-
Analysis and Reporting: Laboratories analyze the samples using their routine analytical methods and report their quantitative results to the coordinator within a specified timeframe.
-
Performance Evaluation: The coordinator performs a statistical analysis of the submitted data. Common performance metrics include:
-
Z-score: A measure of how far an individual laboratory's result is from the consensus mean of all participating laboratories. A Z-score between -2 and +2 is generally considered acceptable.
-
Bias: The systematic difference between a laboratory's results and the true or consensus value.
-
Precision: The random error or variability of a laboratory's measurements.
-
Hypothetical Inter-Laboratory Comparison Data
The following table presents hypothetical data from an inter-laboratory comparison for the measurement of this compound in a spiked urine sample.
| Laboratory | Method | Reported Value (µmol/mmol creatinine) | Target Value (µmol/mmol creatinine) | Bias (%) | Z-score | Performance |
| Lab A | GC-MS | 4.8 | 5.0 | -4.0 | -0.5 | Satisfactory |
| Lab B | GC-MS | 5.2 | 5.0 | +4.0 | +0.5 | Satisfactory |
| Lab C | LC-MS/MS | 4.9 | 5.0 | -2.0 | -0.25 | Satisfactory |
| Lab D | GC-MS | 6.2 | 5.0 | +24.0 | +3.0 | Unsatisfactory |
| Lab E | LC-MS/MS | 4.5 | 5.0 | -10.0 | -1.25 | Satisfactory |
Interpretation of Hypothetical Data:
-
Labs A, B, C, and E show good performance with Z-scores within the acceptable range.
-
Lab D has a significant positive bias and an unsatisfactory Z-score, indicating a potential issue with their analytical method (e.g., calibration error, co-eluting interference). This laboratory would need to investigate the source of the error and implement corrective actions.
Conclusion and Recommendations
The accurate measurement of this compound is vital for the diagnosis and management of certain inborn errors of metabolism. While GC-MS remains the gold standard, LC-MS/MS presents a viable and high-throughput alternative. Regardless of the methodology employed, participation in a well-designed inter-laboratory comparison program is crucial for ensuring the quality, accuracy, and comparability of results. Laboratories should adhere to established best practices and guidelines to provide reliable data for clinical decision-making.[12][20] Continuous quality improvement through proficiency testing is a cornerstone of a trustworthy diagnostic service.[15]
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A Comparative Guide to the Cross-Validation of GC-MS and LC-MS/MS for the Quantification of 3-Hydroxysuberic Acid
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 3-hydroxysuberic acid. Designed for researchers, scientists, and drug development professionals, this document offers a framework for cross-validation, supported by detailed experimental protocols and illustrative performance data. Our focus is on the practical application of these techniques, underpinned by principles of scientific integrity and adherence to regulatory standards.
Introduction: The Significance of this compound and the Need for Robust Bioanalysis
This compound, a medium-chain hydroxy dicarboxylic acid, is an emerging biomarker with potential significance in metabolic studies.[1][2] Accurate and reliable quantification of this analyte in biological matrices is crucial for understanding its role in various physiological and pathological processes. The choice of analytical methodology is paramount, with GC-MS and LC-MS/MS representing two of the most powerful and widely used techniques in modern bioanalysis.[3][4][5]
Cross-validation of analytical methods is a critical exercise to ensure data integrity and consistency, particularly when transferring methods between laboratories or platforms.[6] This guide will dissect the nuances of both GC-MS and LC-MS/MS for the analysis of this compound, providing a comprehensive understanding of their respective strengths and limitations.
Foundational Principles: GC-MS and LC-MS/MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[3] For non-volatile analytes like this compound, chemical derivatization is a mandatory step to increase volatility and thermal stability.[7][8][9] The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The separated components then enter the mass spectrometer for ionization and detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained prominence for its versatility in analyzing a wide range of compounds, including those that are non-volatile and thermally labile, directly in their native form or with derivatization to enhance sensitivity.[3][10] Separation occurs based on the analyte's interaction with a liquid mobile phase and a stationary phase in a column. The eluent is then introduced into the mass spectrometer, where the analyte is ionized, and specific parent-daughter ion transitions are monitored, providing exceptional selectivity and sensitivity.[11]
Experimental Design for Cross-Validation
A robust cross-validation study is underpinned by a well-designed experimental plan that adheres to international guidelines, such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[12][13][14][15][16]
Sample Preparation: A Critical First Step
The initial handling of biological samples is crucial for accurate and reproducible results. For urinary analysis of organic acids, a first-morning void is often preferred to minimize diurnal variations.[17]
Illustrative Urine Sample Preparation Protocol:
-
Collect a mid-stream first-morning urine sample.
-
Centrifuge at 3000 x g for 10 minutes to remove particulate matter.
-
Store the supernatant at -80°C until analysis.
-
Prior to extraction, thaw the samples and vortex to ensure homogeneity.
GC-MS Workflow for this compound
The GC-MS analysis of this compound necessitates a multi-step process involving extraction and derivatization.
Detailed GC-MS Protocol:
1. Extraction:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Acidify the sample to a pH of ~1 with 6M HCl.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.[18][19][20]
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction process and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[7][8][21]
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
3. GC-MS Analysis:
-
Injector: Splitless mode at 280°C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600 or selected ion monitoring (SIM) for target ions.
Caption: GC-MS workflow for this compound analysis.
LC-MS/MS Workflow for this compound
LC-MS/MS can potentially offer a more streamlined workflow with higher sensitivity, especially when employing derivatization strategies that enhance ionization efficiency.[22]
Detailed LC-MS/MS Protocol:
1. Extraction:
-
To 100 µL of urine, add an internal standard.
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
2. Derivatization (Optional but Recommended for High Sensitivity):
-
While direct analysis is possible, derivatization can significantly improve sensitivity for dicarboxylic acids.[22] A charge-reversal derivatization can be employed.
-
Reconstitute the dried extract in a suitable solvent and add the derivatizing agent (e.g., a reagent that adds a permanently charged group).
-
Incubate as per the reagent's protocol.
3. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve this compound from matrix components.
-
Mass Spectrometer: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific parent-daughter ion transitions for this compound and its internal standard.
Caption: LC-MS/MS workflow for this compound analysis.
Comparative Performance and Validation Parameters
The following tables present illustrative data for the cross-validation of GC-MS and LC-MS/MS for the analysis of this compound, based on typical performance characteristics for these techniques.
Sensitivity and Linearity
| Parameter | GC-MS | LC-MS/MS |
| Linear Range | 0.5 - 100 µg/mL | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.05 µg/mL |
This illustrative data suggests that LC-MS/MS can achieve a lower limit of detection and quantification compared to GC-MS for this application.[22][23]
Accuracy and Precision
Accuracy is determined by the closeness of the measured value to the true value, while precision reflects the reproducibility of the measurement.[24][25]
| QC Level | GC-MS Accuracy (%) | GC-MS Precision (%CV) | LC-MS/MS Accuracy (%) | LC-MS/MS Precision (%CV) |
| Low QC (1.5 µg/mL) | 95.8 | 6.2 | 98.5 | 4.8 |
| Mid QC (15 µg/mL) | 101.2 | 4.5 | 100.8 | 3.1 |
| High QC (75 µg/mL) | 98.9 | 3.8 | 99.3 | 2.5 |
Both methods demonstrate acceptable accuracy and precision within the typical acceptance criteria of 85-115% for accuracy and <15% for precision.
Selectivity and Matrix Effects
GC-MS: Selectivity is generally high due to chromatographic separation and mass filtering. However, co-eluting matrix components can sometimes interfere.
LC-MS/MS: The high selectivity of Multiple Reaction Monitoring (MRM) minimizes interferences. However, matrix effects (ion suppression or enhancement) are a more significant consideration and must be carefully evaluated during method validation.
Discussion: Choosing the Right Tool for the Job
The choice between GC-MS and LC-MS/MS depends on the specific requirements of the study.[10]
GC-MS is a robust and reliable technique, particularly in laboratories with established expertise in organic acid analysis.[20] The extensive libraries of mass spectra for derivatized compounds can aid in identification. The primary drawbacks are the mandatory, and often laborious, derivatization step and potentially lower sensitivity compared to state-of-the-art LC-MS/MS methods.[23]
LC-MS/MS offers superior sensitivity and selectivity, with a potentially simpler sample preparation workflow if direct analysis is feasible.[11] However, the development of LC-MS/MS methods requires careful optimization to mitigate matrix effects. The higher initial instrument cost may also be a factor for some laboratories.
Conclusion
Both GC-MS and LC-MS/MS are powerful and valid techniques for the quantification of this compound in biological matrices. A successful cross-validation, demonstrating comparable results between the two methods, provides a high degree of confidence in the analytical data. The selection of the primary analytical platform should be guided by the required sensitivity, sample throughput, available instrumentation, and the laboratory's technical expertise. This guide provides a comprehensive framework for researchers to develop, validate, and compare these essential bioanalytical methods.
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Navigating Metabolic Dysfunction: A Comparative Guide to 3-Hydroxysuberic Acid Levels in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Hydroxysuberic Acid in Metabolism
This compound, a medium-chain 3-hydroxydicarboxylic acid, is an intermediate metabolite that offers a window into the intricate workings of fatty acid metabolism.[1][2] While present in trace amounts under normal physiological conditions, its accumulation in biological fluids can serve as a critical biomarker for several inborn errors of metabolism and other pathological states. This guide provides a comprehensive comparison of this compound levels in healthy versus diseased states, delving into the underlying metabolic pathways, associated pathologies, and the analytical methodologies required for its quantification.
The Metabolic Pathway of this compound
Under normal circumstances, fatty acids are primarily metabolized through beta-oxidation within the mitochondria. However, when this primary pathway is overwhelmed or impaired, an alternative pathway, omega-oxidation, is upregulated in the endoplasmic reticulum.[3][4] This pathway hydroxylates fatty acids at the omega (ω) carbon, followed by subsequent oxidation to a dicarboxylic acid. This compound is formed from the omega-oxidation of 3-hydroxy fatty acids and the subsequent beta-oxidation of longer-chain 3-hydroxydicarboxylic acids.[3][4]
Caption: Metabolic origin of this compound via omega-oxidation.
Diseased States Associated with Altered this compound Levels
Elevated levels of this compound and other dicarboxylic acids are indicative of a disruption in fatty acid metabolism. Several inherited and acquired conditions manifest with significant dicarboxylic aciduria, making the analysis of these compounds a valuable diagnostic tool.
Reye's Syndrome
Reye's syndrome is a rare, severe condition that causes swelling in the liver and brain.[5] A characteristic feature of this syndrome is a profound mitochondrial dysfunction, leading to impaired fatty acid oxidation.[6] Consequently, fatty acids are shunted into the omega-oxidation pathway, resulting in a marked increase in the urinary excretion of dicarboxylic acids, including adipic, suberic, and sebacic acids.[7][8] The presence of long-chain dicarboxylic acids in serum has been correlated with the clinical severity of Reye's syndrome.[6]
Inborn Errors of Fatty Acid Oxidation
Genetic defects in the enzymes responsible for mitochondrial beta-oxidation lead to the accumulation of fatty acid intermediates and their diversion into alternative metabolic routes.
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: In MCAD deficiency, the impaired oxidation of medium-chain fatty acids leads to their accumulation and subsequent metabolism via omega-oxidation, resulting in dicarboxylic aciduria.[3]
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: A defect in LCHAD causes the accumulation of long-chain 3-hydroxy fatty acids, which are then substrates for omega-oxidation, leading to the excretion of 3-hydroxydicarboxylic acids.[3][9]
Zellweger Syndrome
Zellweger syndrome is a peroxisomal biogenesis disorder characterized by the absence or reduction of functional peroxisomes.[10][11] Peroxisomes play a crucial role in the beta-oxidation of very-long-chain fatty acids and the synthesis of bile acids.[12][13] The impairment of peroxisomal beta-oxidation contributes to the accumulation of fatty acids that can be diverted to omega-oxidation, although the dicarboxylic aciduria in Zellweger syndrome is primarily associated with defects in bile acid synthesis.[12][13]
Comparative Analysis: this compound in Healthy vs. Diseased States
While specific quantitative data for this compound are not extensively reported in the literature, the comparison is often made based on the presence and relative abundance of the broader class of dicarboxylic acids in urine and blood.
| Condition | Typical Levels of Dicarboxylic Acids (including this compound) | Supporting Evidence |
| Healthy Individuals | Very low to undetectable levels in urine and blood. | In healthy controls, total dicarboxylic acid concentration in urine is typically very low (e.g., mean of 0.006 +/- 0.010 mg/mg creatinine).[7] Long-chain dicarboxylic acids are generally not found in control serum samples.[6] |
| Reye's Syndrome | Significantly elevated levels in urine and serum. Dicarboxylic acids can constitute a large percentage (up to 55%) of total serum free fatty acids.[6] Urinary excretion is markedly increased.[7] | Studies have documented a mean total dicarboxylic acid concentration in the urine of Reye's syndrome patients to be approximately 0.98 +/- 0.24 mg/mg creatinine, significantly higher than in controls.[7] |
| Fatty Acid Oxidation Defects (e.g., MCAD, LCHAD) | Markedly elevated urinary excretion of dicarboxylic and 3-hydroxydicarboxylic acids. The specific profile of accumulated acids can help pinpoint the enzymatic defect.[3] | Patients with these disorders exhibit a characteristic pattern of dicarboxylic aciduria, which is a key diagnostic marker.[3][9] |
| Zellweger Syndrome | Elevated levels of dicarboxylic acids, particularly those related to abnormal bile acid synthesis.[12][13] | The accumulation of C27-bile acid intermediates is a hallmark of Zellweger syndrome, reflecting the impaired peroxisomal function.[10] |
Experimental Protocols for the Quantification of this compound
The gold standard for the accurate quantification of this compound and other dicarboxylic acids in biological matrices is gas chromatography-mass spectrometry (GC-MS).[14][15] This technique offers high sensitivity and specificity, allowing for the reliable identification and measurement of these metabolites.
Sample Preparation and Derivatization
-
Sample Collection: Collect urine or serum samples from subjects. For urine, it is often recommended to use a 24-hour collection or to normalize the analyte concentration to creatinine.
-
Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) to the sample. This is crucial for accurate quantification by correcting for sample loss during preparation and for variations in instrument response.
-
Extraction: Perform a liquid-liquid extraction to isolate the organic acids from the biological matrix. A common solvent used for this purpose is ethyl acetate.
-
Derivatization: Dicarboxylic acids are not volatile and require derivatization prior to GC-MS analysis. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to convert the polar carboxyl and hydroxyl groups into more volatile trimethylsilyl (TMS) esters and ethers.[14]
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Navigating the Metabolic Maze: A Comparative Guide to 3-Hydroxysuberic Acid and Other Dicarboxylic Acids as Disease Biomarkers
For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of metabolic diseases, the identification of precise and reliable biomarkers is paramount. Among the myriad of molecules implicated in metabolic dysregulation, dicarboxylic acids have emerged as critical indicators of cellular dysfunction, particularly in the realm of fatty acid oxidation (FAO) disorders and peroxisomal biogenesis disorders. This guide provides an in-depth, objective comparison of 3-hydroxysuberic acid and other key dicarboxylic acids as disease biomarkers, grounded in experimental data and established methodologies.
The Crossroads of Fatty Acid Metabolism: β-Oxidation and the ω-Oxidation Salvage Pathway
Under normal physiological conditions, fatty acids are primarily catabolized through mitochondrial β-oxidation to generate acetyl-CoA, the primary fuel for the citric acid cycle. However, when this crucial pathway is compromised due to genetic defects in FAO enzymes, the cell activates an alternative route: the microsomal ω-oxidation pathway. This "salvage" pathway oxidizes the terminal methyl group (ω-carbon) of fatty acids, leading to the formation of dicarboxylic acids.[1][2][3] The subsequent β-oxidation of these dicarboxylic acids, which occurs in both mitochondria and peroxisomes, produces shorter-chain dicarboxylic acids that are then excreted in the urine.[4][5] The profile of these excreted dicarboxylic acids provides a window into the specific enzymatic block in the β-oxidation spiral.
Caption: Simplified workflow of fatty acid oxidation pathways.
This compound: A Marker of Disrupted Hydroxyacyl-CoA Dehydrogenase Activity
This compound (3-hydroxyoctanedioic acid) is a hydroxylated dicarboxylic acid that, along with other 3-hydroxydicarboxylic acids, becomes particularly informative when there is a defect in the latter stages of the β-oxidation spiral, specifically at the level of 3-hydroxyacyl-CoA dehydrogenases.[6][7]
Comparative Analysis: this compound vs. Other Dicarboxylic Acids in FAO Disorders
The true diagnostic power of this compound lies not in its absolute concentration, but in its ratio to other 3-hydroxydicarboxylic acids. This nuanced analysis allows for a more precise localization of the enzymatic defect.
-
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: In LCHAD deficiency, there is an increased urinary ratio of shorter-chain 3-hydroxydicarboxylic acids (like 3-hydroxyadipic acid, 3OHDC6) and longer-chain unsaturated 3-hydroxydicarboxylic acids relative to 3-hydroxydecanedioic acid (3OHDC10).[6][8] This pattern reflects the impaired processing of long-chain 3-hydroxyacyl-CoAs. The diagnosis is often supported by the presence of elevated long-chain 3-hydroxyacylcarnitines in plasma.[7][9][10]
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: In contrast, patients with MCAD deficiency exhibit lower ratios of 3-hydroxyadipic acid (3OHDC6) and this compound (3OHDC8) to 3-hydroxydecanedioic acid (3OHDC10).[6][8] This is consistent with the decreased activity of MCAD, which is responsible for the dehydrogenation of medium-chain acyl-CoAs. The primary urinary markers for MCAD deficiency are often suberic acid, suberylglycine, and hexanoylglycine.[11][12]
It is crucial to note that a general increase in 3-hydroxydicarboxylic acids is observed in many conditions with dicarboxylic aciduria, making their mere presence a non-specific indicator of a 3-hydroxyacyl-CoA dehydrogenase defect.[6][8] The analysis of metabolite ratios is therefore essential for differential diagnosis.
Dicarboxylic Acid Profiles in Peroxisomal Biogenesis Disorders: The Case of Zellweger Syndrome
Zellweger syndrome is a peroxisomal biogenesis disorder characterized by the absence or reduction of functional peroxisomes.[4] This leads to a distinct urinary organic acid profile, including a marked dicarboxylic aciduria.[13][14]
A key diagnostic feature for Zellweger syndrome is a high ratio of sebacic acid (a C10 dicarboxylic acid) to adipic acid (a C6 dicarboxylic acid).[5] This is due to the impaired peroxisomal β-oxidation of longer-chain dicarboxylic acids.[4][11] While patients with Zellweger syndrome excrete elevated levels of adipic, suberic, and sebacic acids, the relative accumulation of suberic and sebacic acids is a hallmark of the disease.[4][13] Additionally, the presence of 2-hydroxysebacic acid is considered an important diagnostic marker for peroxisomal disorders.[14][15]
Quantitative Comparison of Dicarboxylic Acid Biomarkers
The following tables summarize the typical urinary profiles of key dicarboxylic acids in healthy individuals and in patients with selected metabolic disorders. Values are generally expressed relative to creatinine to normalize for urine concentration.
Table 1: Urinary Dicarboxylic Acid Profiles in Fatty Acid Oxidation Disorders
| Biomarker/Ratio | Healthy Pediatric Controls (mmol/mol creatinine) | MCAD Deficiency | LCHAD Deficiency |
| Suberic Acid | < 2.18[16] | Significantly Elevated[11][16] | Elevated |
| Adipic Acid | < 4.07 (µg/mgCR)[17] | Elevated | Elevated |
| Sebacic Acid | Variable | Elevated | Elevated |
| This compound (3OHDC8) | Trace amounts | Lower ratio to 3OHDC10[6][8] | Variable |
| Ratio: 3OHDC6 / 3OHDC10 | Normal | Lower[6][8] | Increased[6][8] |
| Ratio: 3OHDC12 / 3OHDC10 | Normal | Normal | Increased[6][8] |
Table 2: Urinary Dicarboxylic Acid Profiles in Zellweger Syndrome
| Biomarker/Ratio | Healthy Pediatric Controls (mmol/mol creatinine) | Zellweger Syndrome |
| Adipic Acid | < 4.07 (µg/mgCR)[17] | Increased (~100% higher than controls)[4][13] |
| Suberic Acid | < 2.18[16] | Increased (~200% higher than controls)[4][13] |
| Sebacic Acid | Variable | Significantly Increased (~350% higher than controls)[4][13] |
| Ratio: Sebacic Acid / Adipic Acid | < 1 | Significantly > 1[5] |
| 2-Hydroxysebacic Acid | Absent or trace | Present and elevated[14][15] |
Note: Reference ranges can vary between laboratories and with age. The provided values are for illustrative purposes.[18][19][20][21]
Experimental Protocols: Quantification of Urinary Dicarboxylic Acids
The gold standard for the analysis of urinary organic acids, including dicarboxylic acids, is gas chromatography-mass spectrometry (GC-MS).[19][22] This technique offers high resolution and sensitivity, allowing for the identification and quantification of a wide range of metabolites.
Detailed Step-by-Step Methodology for Urinary Organic Acid Analysis by GC-MS
This protocol is a representative example and may require optimization based on specific laboratory instrumentation and reagents.
1. Sample Preparation and Extraction:
-
Normalization: To account for variations in urine concentration, an aliquot of urine equivalent to a specific amount of creatinine (e.g., 1 µmole) is used.[19]
-
Internal Standard Addition: A known amount of an internal standard (e.g., heptadecanoic acid) is added to each sample to correct for variations in extraction efficiency and instrument response.
-
pH Adjustment and Extraction: The urine sample is acidified to a pH of less than 2 with hydrochloric acid.[18] Saturated sodium chloride is added to increase the ionic strength of the aqueous phase.[18] The organic acids are then extracted into an organic solvent, typically ethyl acetate or a mixture of ethyl acetate and diethyl ether, by vigorous vortexing.[18][19] This extraction step is usually repeated to ensure complete recovery.
-
Drying: The combined organic extracts are dried under a stream of nitrogen gas.[18][19]
2. Derivatization:
To make the non-volatile organic acids suitable for GC analysis, they must be chemically modified in a process called derivatization. This increases their volatility and thermal stability.[18]
-
Oximation (for keto-acids): If the analysis of keto-acids is required, the dried extract is first treated with a solution of hydroxylamine hydrochloride in pyridine to form oxime derivatives.[19]
-
Silylation: The most common derivatization for organic acids is silylation. The dried extract (or the oximated extract) is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a solvent like pyridine.[18][19] The mixture is then heated (e.g., at 60-70°C for 30-60 minutes) to facilitate the reaction, which replaces the acidic protons on the carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups.[22][23]
Caption: General workflow for urinary organic acid analysis by GC-MS.
3. GC-MS Analysis:
-
Injection: A small volume (typically 1 µL) of the derivatized sample is injected into the GC.
-
Separation: The volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature gradient is used to elute the compounds over time.
-
Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, creating a unique mass spectrum for each compound.
-
Identification and Quantification: Compounds are identified by comparing their retention times and mass spectra to those of known standards. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Conclusion: The Power of Profile Analysis
The continued refinement of analytical techniques like GC-MS and LC-MS/MS, coupled with a deeper understanding of the underlying biochemical pathways, will further enhance the clinical utility of these powerful biomarkers in the diagnosis and management of a wide range of metabolic diseases.
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Tserng, K. Y., & Jin, S. J. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. American Journal of Physiology-Endocrinology and Metabolism, 260(3), E383-E389. [Link]
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Rocchiccioli, F., Aubourg, P., & Bougnères, P. F. (1986). Medium-and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy. Pediatric research, 20(1), 62-66. [Link]
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Tserng, K. Y., & Jin, S. J. (1993). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. The Journal of pediatrics, 122(4), 603-608. [Link]
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Rinaldo, P., O'Shea, J. J., Coates, P. M., Hale, D. E., Stanley, C. A., & Tanaka, K. (1988). Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. The New England journal of medicine, 319(20), 1308–1313. [Link]
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Tserng, K. Y., & Jin, S. J. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. The Journal of lipid research, 31(5), 763-771. [Link]
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Rocchiccioli, F., Aubourg, P., & Bougnères, P. F. (1986). Medium-and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy. Pediatric research, 20(1), 62-66. [Link]
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Tserng, K. Y., & Jin, S. J. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. The Journal of lipid research, 31(5), 763-771. [Link]
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Gillingham, M. B., Purnell, J. Q., Jordan, J., Stadler, D., Haqq, A. M., & Harding, C. O. (2016). Diagnosis and Clinical Management of Long-chain Fatty-acid Oxidation Disorders: A Review. Journal of clinical medicine, 5(12), 112. [Link]
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Onken, V., Onken, E., & Spiekerkoetter, U. (2007). Stereoselective Analysis of 2-hydroxysebacic Acid in Urine of Patients With Zellweger Syndrome and of Premature Infants Fed With Medium-Chain Triglycerides. Pediatric research, 62(5), 596-600. [Link]
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assessing the linearity, accuracy, and precision of a 3-Hydroxysuberic acid assay
An Objective Guide to Assessing Linearity, Accuracy, and Precision for a 3-Hydroxysuberic Acid Assay
Introduction: The Analytical Imperative for this compound
This compound (3-hydroxyoctanedioic acid) is a dicarboxylic acid that emerges from the ω-oxidation of 3-hydroxy fatty acids, followed by subsequent β-oxidation.[1] Its presence and concentration in biological fluids can be indicative of metabolic status and may be altered in certain fatty acid oxidation disorders.[1][2] As researchers delve deeper into metabolic pathways and their dysregulation in disease, the need for robust, reliable methods to quantify such biomarkers is paramount. An analytical method is only as valuable as its demonstrated performance; therefore, a rigorous validation is not merely a regulatory formality but a scientific necessity.
This guide provides a senior application scientist's perspective on the critical validation parameters of linearity, accuracy, and precision for a this compound assay. We will dissect the experimental design, compare common analytical platforms, and present a framework for interpreting the results, grounded in established regulatory principles.[3][4][5]
Pillar 1: Foundational Concepts in Assay Validation
Before delving into experimental protocols, it is crucial to understand the causality behind the core validation parameters as defined by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[6][7][8]
-
Linearity : This establishes the relationship between the concentration of the analyte (this compound) and the analytical signal. The goal is to define a range over which this relationship is directly proportional, mathematically verifiable by a high correlation coefficient (r²) and a linear regression model.[4][9] An assay that is not linear within a defined range will produce unpredictable and erroneous quantitative results.
-
Accuracy : This measures the closeness of the mean test results to the true or accepted reference value.[9] In practice, it reflects the systematic error of a method. Accuracy is assessed by analyzing samples with known concentrations (spiked matrix) and calculating the percent deviation, or bias, from the nominal value.[7]
-
Precision : This describes the closeness of agreement (degree of scatter) among a series of measurements from multiple samplings of the same homogeneous sample.[4][9] It is a measure of random error and is typically expressed as the coefficient of variation (%CV). Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision): Variation within a single analytical run.
-
Intermediate Precision (Inter-assay precision): Variation between different runs, on different days, with different analysts or equipment.
-
The interplay of these parameters defines the reliability of an assay. An assay can be precise but not accurate, consistently yielding the same wrong result. The ideal assay is both accurate and precise.
Pillar 2: Comparative Analytical Methodologies
The choice of analytical platform profoundly impacts an assay's performance characteristics. For this compound, a small, polar organic acid, the most common high-sensitivity methods are mass spectrometry-based. We will compare a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a Gas Chromatography-Mass Spectrometry (GC-MS) alternative.
-
Primary Method: LC-MS/MS: This is often the gold standard for quantifying small molecules in complex biological matrices.[10][11] It offers high selectivity by separating the analyte chromatographically and then detecting it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Sample preparation is typically straightforward, often involving protein precipitation or solid-phase extraction (SPE).[11][12]
-
Comparative Method: GC-MS: A powerful and established technique for volatile compounds.[13][14] For non-volatile analytes like dicarboxylic acids, a chemical derivatization step (e.g., silylation) is mandatory to increase volatility and thermal stability.[13][14][15] While this adds a step to the sample preparation workflow, GC-MS can provide excellent chromatographic resolution and sensitivity.[16]
Experimental Design: A Self-Validating System
The following protocols are designed to be a self-validating system, where the results from each experiment build upon the last to confirm the assay's suitability for its intended purpose, in alignment with ICH M10 guidelines.[6][17]
Workflow for Assay Validation
Caption: General workflow for bioanalytical method validation.
Protocol 1: Linearity Assessment
-
Objective: To demonstrate a proportional relationship between analyte concentration and instrument response over the intended analytical range.
-
Procedure:
-
Prepare a set of at least six non-zero calibration standards by spiking known amounts of this compound reference standard into a blank biological matrix (e.g., human plasma, urine).
-
The concentration range should bracket the expected concentrations in study samples, from the Lower Limit of Quantitation (LLOQ) to the Upper Limit of Quantitation (ULOQ).
-
Process and analyze the calibration standards according to the assay's procedure.
-
Plot the instrument response versus the nominal concentration of each standard.
-
Perform a linear regression analysis (typically with 1/x or 1/x² weighting for heteroscedastic data common in bioanalysis).
-
-
Acceptance Criteria (per ICH/FDA guidance): [4][8]
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The calculated concentration of each calibration standard should be within ±15% of its nominal value (±20% for the LLOQ).
-
Protocol 2: Accuracy & Precision Assessment
-
Objective: To determine the systematic error (accuracy) and random error (precision) of the method.
-
Procedure:
-
Prepare Quality Control (QC) samples in the same biological matrix at a minimum of three concentration levels:
-
Low QC (LQC): ~3x the LLOQ.
-
Medium QC (MQC): Near the center of the calibration range.
-
High QC (HQC): ~75-85% of the ULOQ.
-
-
Intra-Assay (Repeatability): Analyze at least five replicates of each QC level (LQC, MQC, HQC) in a single analytical run.
-
Inter-Assay (Intermediate Precision): Analyze at least three separate analytical runs on different days. Each run should include a fresh calibration curve and replicates of the QC samples.
-
-
Calculations:
-
Accuracy: Bias (%) = [(Mean Measured Conc. - Nominal Conc.) / Nominal Conc.] * 100
-
Precision: CV (%) = (Standard Deviation of Measured Conc. / Mean Measured Conc.) * 100
-
-
Acceptance Criteria (per ICH/FDA guidance): [3][6][18]
-
Accuracy: The mean concentration should be within ±15% of the nominal value for each QC level.
-
Precision: The %CV should not exceed 15% for each QC level.
-
Comparative Sample Preparation Workflow
The primary difference between the LC-MS/MS and GC-MS workflows lies in the sample preparation, specifically the necessity of derivatization for GC-MS.
Caption: Comparison of sample preparation for LC-MS/MS and GC-MS.
Results and Comparative Analysis
The following tables summarize hypothetical but representative data for our primary LC-MS/MS assay and the comparative GC-MS method.
Table 1: Linearity Comparison
| Parameter | LC-MS/MS Assay | GC-MS Assay | Acceptance Criteria |
| Analytical Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL | Defines usable range |
| Regression Model | Linear (1/x²) | Linear (1/x²) | Appropriate for data |
| Correlation (r²) | 0.998 | 0.996 | ≥ 0.99 |
| Calibrator Accuracy | All points within ±10% (±15% at LLOQ) | All points within ±12% (±18% at LLOQ) | ±15% (±20% at LLOQ) |
Interpretation: Both methods demonstrate excellent linearity within their defined ranges. The LC-MS/MS method shows a slightly lower LLOQ, suggesting better sensitivity. The high r² values confirm a strong proportional relationship between concentration and response for both platforms.
Table 2: Accuracy Comparison
| QC Level | Nominal (ng/mL) | LC-MS/MS Bias (%) | GC-MS Bias (%) | Acceptance Criteria |
| LQC | 3 | +5.7% | -9.2% | Within ±15% |
| MQC | 400 | +2.1% | +4.5% | Within ±15% |
| HQC | 800 | -3.5% | -1.8% | Within ±15% |
Interpretation: Both assays exhibit high accuracy, with the mean calculated concentrations falling well within the acceptable ±15% deviation from the nominal values. This indicates a low degree of systematic error in both procedures.
Table 3: Precision Comparison
| QC Level | Nominal (ng/mL) | LC-MS/MS Intra-Assay CV (%) | LC-MS/MS Inter-Assay CV (%) | GC-MS Intra-Assay CV (%) | GC-MS Inter-Assay CV (%) | Acceptance Criteria |
| LQC | 3 | 6.8% | 9.5% | 8.9% | 12.1% | ≤ 15% |
| MQC | 400 | 3.2% | 4.8% | 5.1% | 7.3% | ≤ 15% |
| HQC | 800 | 2.5% | 4.1% | 4.6% | 6.8% | ≤ 15% |
Interpretation: Both methods meet the acceptance criteria for precision. However, the LC-MS/MS method consistently shows lower %CV values, indicating less random error and higher reproducibility. The slightly higher variability in the GC-MS method could be attributed to the multi-step sample preparation, particularly the derivatization step, which can introduce variability if not perfectly controlled.[13][14]
Conclusion and Recommendations
This guide demonstrates a robust framework for . Based on our comparative analysis, both the LC-MS/MS and GC-MS methods are valid for the quantification of this analyte.
-
The LC-MS/MS method stands out as the superior choice due to its higher sensitivity (lower LLOQ), simpler sample preparation workflow, and better overall precision.[10][19] It is highly recommended for applications requiring high throughput and minimal sample handling, such as in clinical research or drug development settings.
-
The GC-MS method remains a viable and powerful alternative.[14] It is particularly useful in laboratories where GC-MS is the primary platform or for multi-analyte organic acid profiles where derivatization is already part of a standard workflow. The key is to ensure the derivatization step is highly controlled and reproducible to minimize variability.
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U.S. Food and Drug Administration. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link][7]
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comparative analysis of 3-Hydroxysuberic acid in different biological matrices
An In-Depth Comparative Guide to the Analysis of 3-Hydroxysuberic Acid in Biological Matrices
Introduction: The Clinical Significance of this compound
This compound, also known as 3-hydroxyoctanedioic acid, is a medium-chain 3-hydroxydicarboxylic acid.[1][2][3] In healthy individuals, it is present at trace levels in biological fluids like blood and urine.[2][3] However, its clinical relevance stems from its role as a key biomarker in diagnosing certain inborn errors of fatty acid metabolism.[4]
Specifically, elevated levels of 3-hydroxydicarboxylic acids, including this compound, are indicative of dicarboxylic aciduria, a condition that arises from impaired mitochondrial β-oxidation of fatty acids.[1][5] These disorders prevent the body from properly converting fat into energy, which can lead to severe clinical manifestations, especially during periods of fasting or illness.[5] The metabolic origin of these compounds is the ω-oxidation of 3-hydroxy fatty acids, followed by β-oxidation of the resulting dicarboxylates to yield lower-chain homologues.[1] The accumulation of these metabolites can be toxic, potentially leading to cardiomyopathy, liver insufficiency, and encephalopathy.[4][6]
Therefore, the accurate and precise quantification of this compound in biological matrices such as plasma and urine is crucial for the diagnosis and monitoring of patients with conditions like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency.[1][7][8] This guide provides a comparative analysis of the predominant analytical methodologies, offering field-proven insights into sample preparation, instrumentation, and method validation to ensure data of the highest scientific integrity.
Core Challenge: The Complexity of Biological Matrices
Analyzing endogenous metabolites like this compound is inherently challenging due to the complex nature of the biological matrix.[9] Plasma, serum, and urine contain a vast array of compounds—salts, proteins, lipids, and other small molecules—that can interfere with the analysis.[9] This phenomenon, known as the "matrix effect," can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[9] Furthermore, the target analyte is often present at low physiological concentrations, demanding highly sensitive and specific analytical techniques. The primary goal of any analytical workflow is to mitigate these challenges through meticulous sample preparation and robust detection methods.
Comparative Analysis of Analytical Methodologies
The two most powerful and commonly employed techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both are capable of delivering the required sensitivity and specificity, they operate on different principles and present distinct advantages and disadvantages.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic technique that separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[10][12] For polar and non-volatile molecules like this compound, a chemical derivatization step is mandatory to increase their volatility and thermal stability. This process, typically silylation, converts the polar carboxyl and hydroxyl groups into non-polar derivatives suitable for gas-phase analysis.
-
Causality of Experimental Choice: Derivatization is essential because it lowers the boiling point of the analyte, allowing it to travel through the GC column without thermal degradation. The choice of derivatizing agent is critical for achieving a complete and stable reaction.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred method for analyzing small molecules in complex biological samples.[13] It separates compounds in a liquid phase based on their physicochemical properties (e.g., polarity) before detection by a tandem mass spectrometer.[14] This technique does not require derivatization for polar analytes like this compound.
-
Causality of Experimental Choice: By keeping the analyte in the liquid phase, LC-MS/MS circumvents the need for volatilization, making it ideal for polar, thermally labile, or high-molecular-weight compounds.[11] The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise from the matrix.
Performance Comparison: GC-MS vs. LC-MS/MS
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rationale & Expert Insight |
| Sample Type | Volatile or derivable compounds.[11] | Wide range, especially polar and non-volatile compounds.[11][14] | LC-MS/MS is inherently more versatile for endogenous metabolites, which are often polar and non-volatile. |
| Derivatization | Required. Adds time and potential for variability.[15] | Not required. Simplifies and speeds up sample preparation. | Eliminating derivatization reduces potential sources of error and improves sample throughput, a key advantage in clinical settings. |
| Sensitivity | High, typically in the low ng/mL range. | Very high, often reaching pg/mL levels.[15] | The soft ionization techniques in LC-MS (like ESI) are highly efficient for polar molecules, leading to superior sensitivity. |
| Specificity | Good, based on retention time and mass spectrum. | Excellent, due to MRM (Multiple Reaction Monitoring) transitions.[13] | MS/MS provides an extra dimension of selectivity, making it the gold standard for quantification in complex matrices. |
| Matrix Effects | Less prone to ion suppression but can have matrix interferences. | Prone to ion suppression/enhancement.[9] | While susceptible to matrix effects, these can be effectively corrected using a stable isotope-labeled internal standard. |
| Throughput | Lower, due to longer run times and sample prep. | Higher, with typical run times of a few minutes.[16] | The speed of LC-MS/MS is a significant advantage for laboratories processing a large number of samples. |
Experimental Workflows and Protocols
A successful analysis relies on a well-designed workflow that ensures reproducibility and minimizes analyte loss and matrix interference.
General Analytical Workflow
The following diagram illustrates the logical flow from sample receipt to final data reporting for the analysis of this compound.
Caption: General workflow for this compound analysis.
Detailed Step-by-Step Protocol: LC-MS/MS Analysis in Human Plasma
This protocol describes a self-validating system through the mandatory use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4. The SIL-IS is chemically identical to the analyte but mass-shifted, allowing it to co-elute and experience the same matrix effects and processing variations, thereby providing the most accurate correction.[13]
1. Materials and Reagents:
-
Human plasma (collected in K2-EDTA tubes)
-
This compound analytical standard
-
This compound-d4 (or other suitable SIL-IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (reagent grade)
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS vials
2. Preparation of Solutions:
-
Internal Standard (IS) Working Solution: Prepare a 1 µg/mL solution of this compound-d4 in 50:50 methanol:water.
-
Protein Precipitation Solvent: Ice-cold acetonitrile.
3. Sample Preparation: Protein Precipitation
-
Rationale: This step uses a solvent in which proteins are insoluble to crash them out of solution, releasing small-molecule analytes into the supernatant. Acetonitrile is highly efficient for this purpose.[13]
-
Thaw plasma samples at room temperature. Vortex to ensure homogeneity.
-
In a clean 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 20 µL of the IS Working Solution (1 µg/mL).
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.[13]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 0.1% formic acid in water (the initial mobile phase). Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the final supernatant to an LC-MS vial for analysis.
4. LC-MS/MS Instrumental Conditions
-
Rationale: A C18 reversed-phase column is used to retain the moderately polar this compound. A gradient elution with an acidified mobile phase ensures good peak shape and ionization efficiency. Negative ion electrospray ionization (ESI) is chosen because the carboxylic acid groups are readily deprotonated to form [M-H]⁻ ions.
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: ESI Negative
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 189.1 -> Q3: 111.1
-
This compound-d4 (IS): Q1: 193.1 -> Q3: 115.1
-
(Note: Specific transitions must be optimized empirically)
-
Method Validation: Ensuring Trustworthy Data
To ensure that the analytical method is fit for its intended purpose, a full validation must be performed according to regulatory guidelines.[17][18] This process establishes the performance characteristics of the method and guarantees the reliability of the results.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity & Range | The ability to produce results that are directly proportional to the analyte concentration over a specific range. | Calibration curve with a coefficient of determination (R²) ≥ 0.99.[17] |
| Accuracy | The closeness of the measured value to the true value. | Mean recovery of 85-115% at low concentrations and 90-110% at mid/high concentrations.[19] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).[19] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio ≥ 3.[20] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; precision and accuracy criteria must be met.[20] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, flow rate) are slightly varied. |
By rigorously adhering to these validation principles, the described LC-MS/MS protocol becomes a self-validating system, producing data that is not only accurate and precise but also defensible and trustworthy for clinical decision-making.
References
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Center for Applied Isotope Studies. Sample Preparation Guidelines. University of Georgia. [Link]
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Bennett, M. J., et al. (1992). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. PubMed. [Link]
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Koc, R. B., & Uslu, B. (2020). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. DergiPark. [Link]
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Barrio, C. S., et al. (2022). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. MDPI. [Link]
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Hale, D. E., et al. (1990). 3-Hydroxydicarboxylic aciduria--a fatty acid oxidation defect with severe prognosis. PubMed. [Link]
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Metagene. 3-HYDROXYDICARBOXYLIC ACIDURIA. [Link]
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Human Metabolome Database. Showing metabocard for this compound (HMDB0000325). [Link]
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Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. [Link]
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Shimadzu. Comparison of LC/MS and GC/MS Techniques. [Link]
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Avogaro, A., & Bier, D. M. (1989). Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: Comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects. ResearchGate. [Link]
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GenTech Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. [Link]
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AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]
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Bruker. Instructions for Use - Bruker Guide to MALDI Sample Preparation. [Link]
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Gopu, V., et al. (2021). Role of 3-Hydroxy Fatty Acid-Induced Hepatic Lipotoxicity in Acute Fatty Liver of Pregnancy. MDPI. [Link]
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Wajner, M., & Amaral, A. U. (2015). Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability. Journal of Inherited Metabolic Disease. [Link]
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SPARC BioCentre. Sample Preparation. SickKids Research Institute. [Link]
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Jo, A., et al. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. [Link]
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Avogaro, A., & Bier, D. M. (1989). Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects. PubMed. [Link]
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Gallego, M. G., et al. (2021). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. Applied Biological Chemistry. [Link]
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Mardinoglu, A., et al. (2018). Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes. EBioMedicine. [Link]
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Al-Asmari, F., & Al-Otaibi, K. (2021). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health. [Link]
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Pharma Guideline. (2024). Steps for HPLC Method Validation. [Link]
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A Comparative Guide to the Diagnostic Specificity of Urinary 3-Hydroxysuberic Acid in Fatty Acid Oxidation Disorders
For researchers and clinicians navigating the complex landscape of inborn errors of metabolism, the quest for biomarkers with high diagnostic specificity is paramount. This guide provides an in-depth evaluation of urinary 3-hydroxysuberic acid (also known as 3-hydroxyoctanedioic acid) as a diagnostic marker for fatty acid oxidation (FAO) disorders, particularly in comparison to established gold-standard analytes. We will delve into the biochemical rationale, present a comparative analysis of its diagnostic utility, and provide detailed experimental protocols for its quantification.
The Biochemical Rationale: Why Look at 3-Hydroxydicarboxylic Acids?
Mitochondrial fatty acid β-oxidation is a critical pathway for energy production, especially during periods of fasting or metabolic stress.[1] A defect in this pathway leads to the accumulation of upstream fatty acid intermediates. The body attempts to clear these excess fatty acids through alternative routes, primarily microsomal ω-oxidation. This process converts fatty acids into dicarboxylic acids.[2]
When there is a block in β-oxidation, 3-hydroxy fatty acid intermediates can also be shunted into the ω-oxidation pathway, leading to the formation of 3-hydroxydicarboxylic acids that are subsequently excreted in the urine.[2][3][4] Therefore, the presence of elevated levels of 3-hydroxydicarboxylic acids, including this compound, in urine is a key indicator of a disruption in the FAO spiral.[2]
The specific pattern of accumulated 3-hydroxydicarboxylic acids can provide clues to the location of the enzymatic block.[2][5] For instance, in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the most common FAO disorder, the enzyme responsible for dehydrogenating C6 to C12 acyl-CoAs is deficient.[6] This leads to a characteristic pattern of urinary metabolites.
Figure 1: Metabolic fate of fatty acids in FAO disorders.
Comparative Analysis of Diagnostic Specificity
While the presence of this compound is indicative of an FAO disorder, its diagnostic specificity must be evaluated in the context of other available biomarkers. The current gold standard for newborn screening and diagnosis of MCAD deficiency relies on the analysis of acylcarnitines and acylglycines.
| Biomarker Category | Primary Analytes of Interest | Sample Type | Diagnostic Utility |
| Acylcarnitines | Octanoylcarnitine (C8), C8/C10 ratio, C8/C2 ratio | Dried Blood Spot, Plasma | High Sensitivity & Specificity: C8 is the primary marker for MCAD deficiency in newborn screening.[6][7] Ratios enhance specificity. |
| Acylglycines | n-Hexanoylglycine, Suberylglycine | Urine | High Specificity: Considered highly reliable for confirming MCAD deficiency, even in asymptomatic individuals.[8][9] |
| Dicarboxylic Acids | Adipic acid, Suberic acid, Sebacic acid | Urine | Moderate Specificity: Elevated in various FAO disorders and other conditions like fasting and MCT oil intake.[3][10] |
| 3-Hydroxydicarboxylic Acids | 3-Hydroxyadipic acid (3OHDC6), this compound (3OHDC8), 3-Hydroxydecanedioic acid (3OHDC10) | Urine | Specificity Enhanced by Ratios: Absolute levels can be non-specific, but ratios between different chain-length 3-hydroxydicarboxylic acids can help differentiate between specific FAO disorders like MCAD and LCHAD deficiency.[2][5] |
Key Insights from Comparative Data:
-
Acylcarnitine profiles , particularly elevated C8, are the cornerstone of newborn screening for MCAD deficiency due to their high sensitivity and the ease of analysis from dried blood spots.[6][7]
-
Urinary acylglycines , such as hexanoylglycine and suberylglycine, are considered highly specific confirmatory markers for MCAD deficiency.[8][9]
-
This compound on its own has limited specificity. Its excretion is increased in any condition leading to dicarboxylic aciduria, including fasting and the consumption of medium-chain triglycerides (MCT) oil.[2][3][10]
-
The diagnostic power of 3-hydroxydicarboxylic acids lies in their relative distribution. In MCAD deficiency, there is a decreased activity of the enzyme that acts on medium-chain substrates. This leads to lower ratios of 3-hydroxyadipic acid (3OHDC6) and this compound (3OHDC8) to 3-hydroxydecanedioic acid (3OHDC10).[2][5] This is in contrast to Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, where longer-chain 3-hydroxydicarboxylic acids are more prominently elevated.[2][5]
Therefore, urinary this compound is best utilized as a secondary diagnostic marker . Its analysis, as part of a broader urinary organic acid profile, can provide valuable information for the differential diagnosis of FAO disorders, especially when interpreted as a ratio with other 3-hydroxydicarboxylic acids.
Figure 2: Diagnostic workflow incorporating 3-hydroxydicarboxylic acid analysis.
Experimental Protocol: Quantification of Urinary this compound by GC-MS
The analysis of urinary organic acids, including this compound, is typically performed using gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization.
1. Sample Preparation and Internal Standard Spiking:
-
Thaw a random urine sample and centrifuge to remove any particulate matter.
-
The volume of urine used for extraction is often normalized to the creatinine concentration to account for variations in urine dilution.[11]
-
Add a known amount of a suitable internal standard. For quantitative analysis of 3-hydroxydicarboxylic acids, a stable isotope-labeled analog (e.g., deuterated this compound) is ideal for the highest accuracy and precision, though not always commercially available.[12][13][14] A non-endogenous organic acid, such as tropic acid, can also be used.[15]
2. Extraction:
-
Acidify the urine sample with hydrochloric acid.
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.[15] This step isolates the organic acids from the aqueous urine matrix.
-
Repeat the extraction process to ensure efficient recovery.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
3. Derivatization:
-
Organic acids are not volatile enough for GC analysis and must be derivatized. A common method is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group.[8]
-
Reconstitute the dried extract in a derivatization reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.
-
Incubate the mixture at a controlled temperature (e.g., 60-80°C) to ensure complete derivatization.
4. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a capillary column (e.g., DB-1MS or equivalent) to separate the different organic acid derivatives based on their boiling points and interactions with the stationary phase. A temperature gradient program is employed to achieve optimal separation.
-
Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.
-
Data Acquisition: The instrument can be operated in full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific analytes, which offers higher sensitivity.[15]
5. Quantification:
-
Identify the this compound-TMS derivative peak based on its retention time and characteristic mass spectrum.
-
Quantify the amount of this compound by comparing the peak area of a characteristic ion to the peak area of the corresponding ion from the internal standard. A calibration curve prepared with known concentrations of this compound should be used to ensure accuracy.
Figure 3: Workflow for the quantification of urinary this compound by GC-MS.
Confounding Factors and Considerations
A critical aspect of evaluating any biomarker is understanding the factors that can influence its levels, independent of the disease of interest. For urinary this compound, these include:
-
Diet: Supplementation with MCT oil, found in some infant formulas and used therapeutically, can lead to a significant increase in the excretion of dicarboxylic acids, including 3-hydroxydicarboxylic acids.[2][3][10][16] This can create a urinary profile that mimics an FAO disorder.
-
Fasting and Ketosis: Prolonged fasting or a ketogenic diet induces a metabolic state where fatty acids are heavily utilized for energy, leading to increased ω-oxidation and subsequent dicarboxylic aciduria.[4][17][18]
-
Other Metabolic Disorders: Dicarboxylic aciduria is a feature of several other inborn errors of metabolism, not just MCAD deficiency.[19]
Therefore, clinical context and a comprehensive metabolic workup are essential for the accurate interpretation of urinary organic acid profiles.
Conclusion and Future Perspectives
Urinary this compound is a valuable, albeit complex, biomarker in the diagnostic arsenal for fatty acid oxidation disorders. While it lacks the standalone specificity of primary markers like C8-acylcarnitine for newborn screening, its true diagnostic power is unlocked when analyzed as part of a complete urinary 3-hydroxydicarboxylic acid profile. The ratios of this compound to other related metabolites can provide crucial information for the differential diagnosis between MCAD, LCHAD, and other FAO disorders.
Future research should focus on establishing robust, age-stratified reference intervals for these 3-hydroxydicarboxylic acid ratios and on conducting large-scale studies to quantify their diagnostic sensitivity and specificity. The development and commercial availability of stable isotope-labeled internal standards for a panel of 3-hydroxydicarboxylic acids would significantly improve the accuracy and inter-laboratory comparability of their quantification. As analytical techniques continue to advance, a more nuanced understanding of the complete urinary metabolome will undoubtedly refine our ability to diagnose and manage these complex metabolic diseases.
References
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Tserng, K. Y., Jin, S. J., Kerr, D. S., & Hoppel, C. L. (1991). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. Metabolism, 40(7), 676-682. [Link]
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Tserng, K. Y., Krosch, T. C., & Hoppel, C. L. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Journal of lipid research, 31(5), 763–771. [Link]
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Tserng, K. Y., & Jin, S. J. (1991). Metabolic origin of urinary 3-hydroxy dicarboxylic acids. Biochemistry, 30(10), 2598-2604. [Link]
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Bennett, M. J., Coates, P. M., Hale, D. E., Millington, D. S., Pollitt, R. J., Rinaldo, P., Roe, C. R., & Tanaka, K. (1990). Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency. Journal of inherited metabolic disease, 13(5), 707–715. [Link]
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Jin, S. J., & Tserng, K. Y. (1990). Urinary 3-hydroxyadipic acid 3,6-lactone: structural identification and effect of fasting in adults and children. Metabolism: clinical and experimental, 39(6), 565–569. [Link]
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Rinaldo, P., O'Shea, J. J., Coates, P. M., Hale, D. E., Stanley, C. A., & Tanaka, K. (1990). Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry. Progress in clinical and biological research, 321, 411–418. [Link]
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Choi, H. R., Kim, Y., & Kim, J. (2018). Ketonuria after Fasting may be Related to the Metabolic Superiority. Journal of clinical medicine, 7(11), 409. [Link]
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Tserng, K. Y., Jin, S. J., & Hoppel, C. L. (1996). Distinction of dicarboxylic aciduria due to medium-chain triglyceride feeding from that due to abnormal fatty acid oxidation and fasting in children. Metabolism: clinical and experimental, 45(2), 162–167. [Link]
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Morrow, J. D., Prakash, C., Duckworth, T. A., Zackert, W. E., Blair, I. A., Oates, J. A., & Roberts, L. J. (1991). A stable isotope dilution mass spectrometric assay for the major urinary metabolite of PGD2. Advances in prostaglandin, thromboxane, and leukotriene research, 21A, 315–318. [Link]
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Kelley, R. I. (1993). Stable-isotope dilution analysis of D- and L-2-hydroxyglutaric acid: application to the detection and prenatal diagnosis of D- and L-2-hydroxyglutaric acidemias. Pediatric research, 34(3), 277–280. [Link]
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Merritt, J. L., 2nd, & Chang, I. J. (2018). Fatty acid oxidation disorders. Annals of translational medicine, 6(24), 472. [Link]
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Chace, D. H., Hillman, S. L., Van Hove, J. L., & Naylor, E. W. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical chemistry, 43(11), 2106–2113. [Link]
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Gillingham, M. B., & Van Calcar, S. C. (2018). Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability. Journal of inherited metabolic disease, 41(3), 365-377. [Link]
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Licha, D., & Hubold, C. (2024). Long-Term Fasting-Induced Ketosis in 1610 Subjects: Metabolic Regulation and Safety. Nutrients, 16(12), 1833. [Link]
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American College of Medical Genetics and Genomics. (n.d.). MCAD and MKAT ACT Sheet. Retrieved from [Link]
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Horie, I., et al. (2017). Ketone Body Production and Excretion During Wellness Fasting. Alternative and Complementary Therapies, 23(3), 105-110. [Link]
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Grosse, S. D., et al. (2024). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. In GeneReviews®. University of Washington, Seattle. [Link]
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Adeli, K., et al. (2015). Closing the Gaps in Pediatric and Maternal Reference Standards for Biomarkers of Health and Disease. Clinical Biochemistry, 48(10-11), 580-589. [Link]
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A Comparative Guide to the Quantification of 3-Hydroxysuberic Acid: Benchmarking a Novel LC-MS/MS Method Against a Conventional GC-MS Approach
Introduction
3-Hydroxysuberic acid (C₈H₁₄O₅) is a dicarboxylic acid that is gaining attention as a potential biomarker in various metabolic studies.[1][2][3] As a metabolite, its accurate and precise quantification in biological matrices is paramount for understanding its role in physiological and pathological processes.[4][5] Historically, the analysis of polar, non-volatile compounds like this compound has relied on Gas Chromatography-Mass Spectrometry (GC-MS). This well-established technique, however, necessitates a chemical derivatization step to increase the analyte's volatility and thermal stability, which can add complexity and variability to the workflow.[6][7]
This guide presents a comprehensive comparison of a novel, direct quantification method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against a traditional, reference standard method employing GC-MS with a silylation derivatization step. We will delve into the underlying principles of each method, provide detailed experimental protocols, and present a head-to-head comparison of their performance characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable method for the quantification of this compound in their own laboratories.
Methodologies: Principles and Protocols
The choice of an analytical method is a critical decision that depends on the specific requirements for sensitivity, selectivity, throughput, and the nature of the sample matrix.[7] Here, we compare a classic derivatization-based GC-MS method with a modern, direct-injection LC-MS/MS approach.
Reference Standard Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
GC-MS is a powerful technique for the separation and quantification of volatile and thermally stable compounds. For polar analytes like this compound, derivatization is essential. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl and carboxyl groups with non-polar trimethylsilyl (TMS) groups. This transformation increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.[6][7] Silylation has been shown to provide low detection limits and high reproducibility for the analysis of low-molecular-weight dicarboxylic acids.[6]
Experimental Protocol: GC-MS
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform a protein precipitation step by adding 400 µL of cold acetonitrile. Vortex and centrifuge to pellet the proteins.[7]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for the TMS-derivatized this compound and internal standard.
-
Workflow for Reference GC-MS Method
Caption: Workflow for this compound quantification by GC-MS.
New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the significant advantage of analyzing many polar compounds directly from biological fluids with minimal sample preparation and without the need for derivatization.[8][9] This technique separates compounds in the liquid phase followed by highly selective and sensitive detection using tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS provides excellent specificity, even in complex matrices.[8][10]
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform a protein precipitation step by adding 400 µL of cold acetonitrile containing 0.1% formic acid. Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to an autosampler vial for direct injection.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: Phenomenex Luna C18(2) (150 x 2 mm, 3 µm) or similar reversed-phase column.[9]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.[9]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex 6500 QTRAP or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound would be determined by infusing a standard solution.
-
Workflow for New LC-MS/MS Method
Caption: Workflow for this compound quantification by LC-MS/MS.
Performance Comparison and Validation
To objectively compare these two methods, we evaluated them based on standard validation parameters as recommended by the FDA and EMA guidelines (ICH Q2(R2)).[11][12][13][14][15] The following table summarizes the illustrative performance data obtained during a hypothetical validation study.
| Validation Parameter | Reference Method (GC-MS) | New Method (LC-MS/MS) | Commentary |
| Linearity (r²) | > 0.995 | > 0.998 | Both methods show excellent linearity. |
| Range | 10 - 2000 ng/mL | 1 - 1000 ng/mL | The GC-MS method may offer a wider upper range, but the LC-MS/MS method demonstrates superior sensitivity at the lower end. |
| Limit of Detection (LOD) | 3 ng/mL | 0.3 ng/mL | The LC-MS/MS method is approximately 10-fold more sensitive. |
| Limit of Quantification (LOQ) | 10 ng/mL | 1 ng/mL | The superior sensitivity of LC-MS/MS allows for reliable quantification of lower analyte concentrations. |
| Accuracy (% Bias) | Within ± 10% | Within ± 8% | Both methods are highly accurate, falling well within the accepted range of ±15%. |
| Precision (%RSD) | < 12% | < 10% | Both methods demonstrate good precision. The LC-MS/MS method shows slightly less variability. |
| Sample Throughput | ~20 samples/day | ~80 samples/day | The elimination of the lengthy derivatization step significantly increases the throughput of the LC-MS/MS method. |
| Matrix Effect | Not directly applicable | Assessed and compensated for with internal standard | Matrix effects are a key consideration in LC-MS/MS but can be effectively managed.[9] |
Discussion
The validation data clearly illustrates the distinct advantages and trade-offs of each technique.
The Reference GC-MS method is robust and reliable, backed by decades of use in metabolomics. Its primary drawback is the necessity of derivatization. This multi-step process is not only time-consuming, reducing sample throughput, but also introduces potential sources of error and variability. Incomplete derivatization or degradation of derivatives can compromise the accuracy and precision of the results.[7][16] However, for laboratories already equipped and experienced with GC-MS, it remains a viable and powerful option.
The New LC-MS/MS method represents a significant advancement in terms of efficiency and sensitivity. The simplified "dilute-and-shoot" sample preparation drastically reduces analysis time and potential for error. The superior sensitivity (lower LOD and LOQ) is a critical advantage when analyzing samples with low endogenous levels of this compound, such as in certain clinical research applications.[8] While matrix effects must be carefully evaluated and controlled, the use of a stable isotope-labeled internal standard effectively mitigates this issue, ensuring data integrity.[9]
Conclusion and Recommendations
Both the reference GC-MS method and the new LC-MS/MS method are capable of accurately and precisely quantifying this compound. The choice between them should be guided by the specific needs of the research.
-
The New LC-MS/MS method is highly recommended for applications requiring high throughput, superior sensitivity, and minimal sample preparation. Its speed and performance make it ideal for large-scale metabolomic studies and clinical trial sample analysis.
-
The Reference Standard GC-MS method remains a powerful and suitable alternative, particularly for laboratories with existing GC-MS infrastructure and expertise, or when analyzing simpler sample matrices where high throughput is not a primary concern.
Ultimately, the validation of any analytical procedure is paramount to ensure that it is fit for its intended purpose.[11][15] This guide provides the foundational protocols and comparative data to empower researchers to select and implement the optimal method for their this compound quantification needs.
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GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed Central. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Hydroxysuberic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper disposal of chemical reagents, such as 3-Hydroxysuberic acid, is a critical component of this culture. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, moving beyond mere procedural instruction to explain the scientific rationale behind each recommendation. Our aim is to empower laboratory personnel with the knowledge to manage chemical waste not just compliantly, but with a deep understanding of the principles of safety and stewardship.
Understanding the Compound: this compound
Core Principles of Disposal: A Self-Validating System
The foundation of any chemical disposal protocol rests on a hierarchy of controls designed to minimize risk to personnel and the environment. This guide is structured to be a self-validating system, where each step logically follows from the inherent properties of the chemical and established safety standards.
Table 1: Key Safety and Disposal Parameters for this compound (Inferred)
| Parameter | Guideline | Rationale |
| Hazard Classification | Assumed to be a skin and eye irritant.[2][3][4] | Based on the known hazards of similar dicarboxylic and hydroxy carboxylic acids. |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. | To prevent contact with eyes and skin, which are the primary routes of exposure for irritants. |
| Incompatible Materials | Strong oxidizing agents, strong bases. | Carboxylic acids can react exothermically with bases and can be oxidized by strong oxidizing agents, potentially leading to a hazardous release of energy. |
| Primary Disposal Method | Collection as hazardous chemical waste for professional disposal. | To ensure compliance with regulations and prevent environmental contamination. Direct disposal to sanitary sewers is not recommended without neutralization and institutional approval. |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal. | To safely contain the material and prevent its spread. |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the disposal of this compound, from the point of generation to final collection.
Immediate Handling and Segregation at the Source
Procedure:
-
Wear Appropriate PPE: Before handling any waste containing this compound, ensure you are wearing chemical safety goggles, nitrile gloves, and a lab coat.
-
Designated Waste Container: Collect all waste materials, including unused product, solutions, and contaminated consumables (e.g., weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The label should include the full chemical name ("this compound Waste"), the primary hazard (e.g., "Irritant"), and the date of accumulation.
-
Segregation: Do not mix this compound waste with other waste streams, particularly strong bases or oxidizing agents, to prevent unforeseen chemical reactions.[3]
Causality: Proper segregation at the source is the cornerstone of safe chemical waste management. It prevents accidental mixing of incompatible materials, which could lead to violent reactions, and ensures that the waste can be managed appropriately by disposal professionals.
Neutralization of Dilute Aqueous Solutions (Optional and with Institutional Approval)
For very dilute aqueous solutions of this compound, neutralization may be an option for disposal via the sanitary sewer, but only with prior approval from your institution's Environmental Health & Safety (EHS) department. The general principle is to adjust the pH to a neutral range (typically 6-8) before discharge.
Procedure:
-
Work in a Ventilated Area: Perform the neutralization in a fume hood.
-
Dilution: Ensure the solution is already dilute. If not, slowly add the acidic solution to a large volume of cold water with stirring.
-
Neutralizing Agent: Slowly add a weak base, such as sodium bicarbonate (baking soda), portion-wise with constant stirring. Avoid using strong bases like sodium hydroxide, as the reaction can be highly exothermic.
-
Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the base until the pH is within the acceptable range for your facility.
-
Disposal: Once neutralized, the solution can be flushed down the sanitary sewer with a copious amount of water, as per your institutional guidelines.
Causality: Neutralization converts the carboxylic acid into its corresponding carboxylate salt, which is generally less corrosive and has a lower environmental impact. The use of a weak base provides better control over the neutralization process, minimizing the risk of a runaway exothermic reaction.
Managing Spills
Procedure:
-
Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Collection: Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
Causality: A swift and correct response to a chemical spill is crucial to prevent wider contamination and exposure. Using an inert absorbent ensures that the cleanup material does not react with the spilled chemical.
Disposal of Empty Containers
Procedure:
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water) at least three times.
-
Collect Rinsate: The rinsate from the first rinse should be collected and disposed of as hazardous chemical waste. Subsequent rinsates may be acceptable for drain disposal if the initial concentration of the acid was low and institutional policy allows.
-
Deface Label: Completely remove or deface the original product label.
-
Final Disposal: The clean, triple-rinsed container can typically be disposed of in the regular trash or recycling, depending on local regulations and container material.
Causality: Triple rinsing is a standard procedure to ensure that residual chemical is removed from the container to a level that is considered safe for non-hazardous disposal, preventing accidental exposure to waste handling personnel.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.
Caption: Decision workflow for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Excellence
The proper disposal of this compound, and indeed all laboratory chemicals, is not a matter of mere compliance but a reflection of scientific integrity and a commitment to a safe and sustainable research environment. By understanding the "why" behind the "how," researchers and drug development professionals can foster a culture of safety that extends beyond the laboratory bench. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific waste management policies and your Environmental Health & Safety department for guidance tailored to your location and facilities.
References
-
Loba Chemie. (2019). 3-HYDROXY BENZOIC ACID MSDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22328017, 3-Hydroxyoctanedioic acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). This compound (HMDB0000325). Retrieved from [Link]
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Personal protective equipment for handling 3-Hydroxysuberic acid
Essential Safety and Handling Guide for 3-Hydroxysuberic Acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile: A Cautious Approach
This compound, also known as 3-hydroxyoctanedioic acid, is a dicarboxylic acid.[1][7] While specific toxicity data is limited, analogous compounds within the aliphatic dicarboxylic and hydroxy acid class are known to pose risks of skin irritation, serious eye damage, and respiratory irritation.[4][5][6][8] Therefore, a conservative approach to handling, assuming the potential for these hazards, is essential for ensuring laboratory safety.
Assumed Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye damage.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Equipment | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | To protect the eyes and face from splashes of solutions containing this compound, which could cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[9] Inspect gloves for integrity before each use. Double-gloving is recommended for handling concentrated solutions. | To provide a barrier against skin contact and potential irritation. |
| Body Protection | A fully-buttoned laboratory coat. A chemical-resistant apron is recommended when handling larger quantities. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to prevent the inhalation of any dusts or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent respiratory tract irritation from airborne particles of this compound. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured approach to handling this compound is crucial for minimizing exposure risk. The following workflow provides a procedural guide for laboratory personnel.
Pre-Operational Checklist:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all necessary PPE: Check for the correct size and inspect for any damage.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Prepare Spill Kit: Have a spill kit rated for acidic compounds readily accessible.
Handling Procedure:
-
Don PPE: Put on your lab coat, followed by safety goggles and a face shield, and finally, your gloves.
-
Work Within the Fume Hood: All handling of solid this compound and preparation of its solutions should be performed within the fume hood.
-
Careful Dispensing: When weighing the solid, use a spatula and avoid creating dust.
-
Solution Preparation: When dissolving, add the acid to the solvent slowly to prevent splashing.
-
Secure Container: Keep containers of this compound tightly closed when not in use.
Post-Operational Procedure:
-
Decontaminate Work Area: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Properly Doff PPE: Remove your PPE in the reverse order it was donned, avoiding contact with any potentially contaminated surfaces.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.
Caption: Workflow for Safe Handling of this compound
Emergency and Disposal Plans: Preparedness is Key
Spill Response:
-
Small Spills: For a small spill contained within the fume hood, use an acid-neutralizing agent and absorbent pads to clean the area.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert the appropriate emergency response personnel at your institution.
Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][8]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[4][8]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][8]
Waste Disposal:
-
Chemical Waste: All waste containing this compound should be collected in a designated, properly labeled hazardous waste container.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream. Do not dispose of them in the regular trash.
-
Follow Institutional Guidelines: Adhere to all local and institutional regulations for the disposal of chemical waste.
References
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-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000325). Retrieved from [Link]
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HSI. (n.d.). Personal Protection Equipment (PPE) for Oil and Gas Personnel. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
